(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Beschreibung
BenchChem offers high-quality (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCKVXIQIZUDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78892-33-8 | |
| Record name | α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to the Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted aryl group attached to an imidazolylmethanol core, is a key pharmacophore in various biologically active molecules. Notably, it is recognized as an impurity of Detomidine, an α2-adrenergic agonist with sedative and analgesic properties.[1] A thorough understanding of its synthesis is crucial for impurity profiling in pharmaceutical manufacturing and for the exploration of new chemical entities with potential therapeutic applications.
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. The synthesis is strategically designed in a multi-step sequence involving the protection of the imidazole nitrogen, a key Grignard reaction for carbon-carbon bond formation, and a final deprotection step to yield the target molecule. This guide will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and present characterization data to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Approach
The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is most effectively approached through a convergent strategy. The key disconnection lies at the carbon-carbon bond between the imidazole ring and the benzylic carbon. This bond can be retrosynthetically cleaved to reveal two key precursors: a Grignard reagent derived from 2,3-dimethylbromobenzene and a suitable imidazole-5-carbaldehyde derivative.
A critical consideration in this pathway is the acidic proton on the imidazole nitrogen (N-H). This proton is incompatible with the highly basic Grignard reagent, which would be quenched before it could react with the aldehyde. Therefore, a protection-deprotection strategy is essential. The bulky and acid-labile trityl (triphenylmethyl) group is an ideal choice for protecting the imidazole nitrogen, as it can be introduced efficiently and removed under mild acidic conditions without affecting other functional groups in the molecule.
The overall synthetic strategy can be summarized as follows:
-
Protection: Tritylation of a commercially available imidazole-5-carbaldehyde.
-
Grignard Reaction: Synthesis of 2,3-dimethylphenylmagnesium bromide and its subsequent addition to the protected imidazole-5-carbaldehyde.
-
Deprotection: Acid-catalyzed removal of the trityl group to afford the final product.
This strategic approach ensures a high-yielding and clean synthesis, minimizing the formation of byproducts.
Synthesis Pathway Visualization
Figure 1: A schematic representation of the three-step synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Experimental Protocols
Part 1: Synthesis of (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol (Protected Intermediate)
This procedure details the formation of the Grignard reagent and its subsequent reaction with the N-protected imidazole-5-carbaldehyde.
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Trityl-1H-imidazole-5-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Grignard Reagent Formation:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.05 eq) and a crystal of iodine.
-
Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[2]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[3]
-
-
Grignard Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 1-trityl-1H-imidazole-5-carbaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[3]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Remove the bulk of the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Dissolve the crude product in a minimal amount of dichloromethane. Cool the solution to -5 °C for 1 hour to induce crystallization.[3]
-
Collect the crystals by filtration, wash with cold dichloromethane, and dry under vacuum to yield (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol.[3]
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol | C₃₁H₂₈N₂O | 444.57 | 176721-01-0[4] |
Part 2: Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (Final Product)
This part describes the acid-catalyzed deprotection of the trityl group to yield the final product.
Materials:
-
(2,3-dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol
-
Formic acid (97+%)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Deprotection:
-
Treat the protected intermediate (1.0 eq) with cold formic acid (97+%) for approximately 3 minutes.[5]
-
Evaporate the formic acid under reduced pressure at room temperature.[5]
-
To the resulting residue, add dioxane and evaporate in vacuo. Repeat this step with ethanol and then diethyl ether to remove any remaining traces of acid and water.[5]
-
-
Purification:
-
Extract the final residue with warm deionized water.
-
The insoluble triphenylcarbinol byproduct can be removed by filtration.[5]
-
Evaporate the aqueous filtrate in vacuo to yield the purified (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
-
Characterization of the Final Product
The identity and purity of the synthesized (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol should be confirmed by a combination of spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C₁₂H₁₄N₂O | 202.25 | 78892-33-8[6] |
Expected Spectroscopic Data:
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-13.0 (br s, 1H): Imidazole N-H proton.
-
δ 7.5-7.7 (s, 1H): Imidazole C2-H proton.
-
δ 6.9-7.2 (m, 3H): Aromatic protons of the dimethylphenyl ring.
-
δ 6.8-6.9 (s, 1H): Imidazole C4-H proton.
-
δ 5.8-6.0 (d, 1H): Methanol O-H proton (may exchange with D₂O).
-
δ 5.6-5.8 (d, 1H): Benzylic C-H proton.
-
δ 2.2-2.4 (s, 3H): Aromatic methyl protons.
-
δ 2.0-2.2 (s, 3H): Aromatic methyl protons.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 140-145: Aromatic quaternary carbons of the dimethylphenyl ring.
-
δ 135-140: Imidazole C2 and C5 carbons.
-
δ 125-130: Aromatic CH carbons of the dimethylphenyl ring.
-
δ 115-120: Imidazole C4 carbon.
-
δ 65-70: Benzylic C-OH carbon.
-
δ 15-20: Aromatic methyl carbons.
Mass Spectrometry (ESI+): Expected m/z = 203.1184 [M+H]⁺ for C₁₂H₁₅N₂O⁺.
Conclusion
This in-depth technical guide outlines a reliable and efficient synthetic pathway for the preparation of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. The described methodology, centered around a strategic protection-Grignard reaction-deprotection sequence, provides a clear and reproducible route for researchers in the fields of medicinal chemistry and drug development. The detailed experimental protocols and predicted characterization data serve as a valuable resource for the synthesis and verification of this important imidazole derivative. Adherence to the principles of scientific integrity and the use of authoritative references ensures that this guide is a trustworthy and valuable tool for the scientific community.
References
-
PubChem. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
The Royal Society of Chemistry. c7dt02584j1.pdf. Retrieved from [Link]
-
ChemCD. (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol,78892-33-8. Retrieved from [Link]
-
PubChem. 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
Arkivoc. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]
-
Frontiers. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]
-
Reaction Chemistry & Engineering. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
PubMed. Triflic Acid-Catalyzed Dehydrative Amination of 2-Arylethanols with Weak N-Nucleophiles in Hexafluoroisopropanol. Retrieved from [Link]
Sources
- 1. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. α-(2,3-Dimethylphenyl)-1-(trityl)-1H-imidazole-4-methanol | 176721-01-0 [chemicalbook.com]
- 4. 176721-01-0 | (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol - Moldb [moldb.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Medetomidine Impurity A
Abstract
This technical guide provides an in-depth exploration of the spectroscopic data for Medetomidine Impurity A, a critical component in the quality control and regulatory assessment of the pharmaceutical agent Medetomidine. In the absence of a universally designated public reference standard for "Medetomidine Impurity A," this guide focuses on the two most probable candidate structures as defined by major pharmacopoeias for related compounds: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol (analogous to Detomidine EP Impurity A) and ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone) (Dexmedetomidine USP Related Compound A). This document synthesizes predicted and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust framework for the identification and characterization of these impurities. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating approach to impurity profiling in alignment with international regulatory standards.
Introduction: The Imperative of Impurity Profiling in Medetomidine
Medetomidine is a potent and selective α2-adrenergic agonist utilized primarily in veterinary medicine as a sedative and analgesic.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API). The manufacturing process, degradation, and storage of Medetomidine can lead to the formation of impurities.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification, quantification, and qualification of impurities exceeding specific thresholds to ensure patient safety.[2][3][4][5] This guide addresses the critical task of characterizing "Medetomidine Impurity A," providing researchers and drug development professionals with the necessary spectroscopic framework.
Given the ambiguity of the term "Impurity A," we will examine two likely candidates based on their official status in pharmacopoeias for structurally related compounds.
-
Candidate 1 (The Methanol Impurity): (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol (CAS: 78892-33-8), listed as Detomidine EP Impurity A. This impurity represents a reduction of a ketone precursor or oxidation of an ethyl bridge.
-
Candidate 2 (The Methanone Impurity): ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone) (CAS: 91874-85-0), listed as Dexmedetomidine USP Related Compound A. This is a common process-related impurity, often a precursor in the synthesis of Medetomidine.
This guide will provide the expected and predicted spectroscopic data for both candidates, empowering analysts to confidently identify them.
Analytical Strategy: A Multi-Technique Approach
The structural elucidation of pharmaceutical impurities is a multi-faceted process that relies on the convergence of data from several analytical techniques.[6] No single method provides a complete picture; instead, the complementary nature of NMR, IR, and MS is leveraged to build a comprehensive and unambiguous structural profile.[7][8]
Caption: A generalized workflow for the structural elucidation of an unknown pharmaceutical impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][7][8] For impurity analysis, both ¹H and ¹³C NMR are essential, often supplemented by 2D techniques like COSY and HSQC for complex structures.[9]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
-
Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Spectroscopic Data: Candidate 1 (Methanol Impurity)
Structure: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol
Caption: Structure of (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol.
Table 1: Expected ¹H and ¹³C NMR Data for the Methanol Impurity
| ¹H NMR (Expected) | ¹³C NMR (Expected) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 7.5 | Imidazole H-2 | ~ 137 | Imidazole C-2 |
| ~ 6.8 | Imidazole H-5 | ~ 135-140 | Aromatic Quaternary C |
| ~ 7.0 - 7.2 | Aromatic CH (3H) | ~ 125-130 | Aromatic CH |
| ~ 5.5 | CH-OH | ~ 118 | Imidazole C-5 |
| ~ 5.0 | OH (exchangeable) | ~ 65 | CH-OH |
| ~ 2.3 | Aromatic CH₃ | ~ 20 | Aromatic CH₃ |
| ~ 2.1 | Aromatic CH₃ | ~ 17 | Aromatic CH₃ |
Spectroscopic Data: Candidate 2 (Methanone Impurity)
Structure: ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone)
Caption: Structure of ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone).
Table 2: Predicted ¹H and ¹³C NMR Data for the Methanone Impurity
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 10 - 12 (broad) | Imidazole NH | ~ 185 - 190 | C=O (Ketone) |
| ~ 7.8 - 8.0 | Imidazole H-2 | ~ 135 - 145 | Imidazole C-2, C-4 |
| ~ 7.5 - 7.7 | Imidazole H-5 | ~ 130 - 140 | Aromatic Quaternary C |
| ~ 7.1 - 7.4 | Aromatic CH (3H) | ~ 125 - 135 | Aromatic CH |
| ~ 2.3 | Aromatic CH₃ | ~ 20 | Aromatic CH₃ |
| ~ 2.1 | Aromatic CH₃ | ~ 17 | Aromatic CH₃ |
Data derived from predicted values.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11] The principle is based on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies.[12][13]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the impurity with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Spectroscopic Data Interpretation
The key to interpreting IR spectra is to focus on the functional group region (4000-1500 cm⁻¹) and use the fingerprint region (<1500 cm⁻¹) for confirmation.[14][15]
Table 3: Key IR Absorptions for Impurity A Candidates
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Candidate Presence |
|---|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) | Candidate 1 |
| N-H (Imidazole) | Stretching | 3100 - 3300 (Broad) | Both |
| C-H (Aromatic) | Stretching | 3000 - 3100 (Sharp) | Both |
| C-H (Alkyl) | Stretching | 2850 - 3000 (Sharp) | Both |
| C=O (Ketone) | Stretching | 1680 - 1720 (Strong, Sharp) | Candidate 2 |
| C=C, C=N (Aromatic/Imidazole) | Stretching | 1400 - 1600 | Both |
| C-O (Alcohol) | Stretching | 1050 - 1250 | Candidate 1 |
The presence of a strong, broad absorption around 3200-3600 cm⁻¹ and a C-O stretch around 1100 cm⁻¹ would strongly indicate the Methanol Impurity (Candidate 1) . Conversely, a strong, sharp peak around 1700 cm⁻¹ is the defining characteristic of the Methanone Impurity (Candidate 2) .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, making it indispensable for impurity identification.[16] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically yield the molecular ion, minimizing fragmentation and simplifying spectral interpretation.[17][18]
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the impurity (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Acquire the full scan mass spectrum in positive ion mode. The high resolution allows for the determination of the accurate mass.
-
Fragmentation (MS/MS): Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which provides further structural information.
Spectroscopic Data Interpretation
Table 4: Expected Mass Spectrometry Data for Impurity A Candidates
| Parameter | Candidate 1 (Methanol) | Candidate 2 (Methanone) |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₂N₂O |
| Exact Mass | 202.1106 | 200.0950 |
| [M+H]⁺ (Observed) | ~ 203.1184 | ~ 201.1028 |
| Key MS/MS Fragments | Loss of H₂O (-18 Da) | Loss of CO (-28 Da) |
The primary distinguishing feature in the high-resolution mass spectrum is the molecular formula, which differs by two hydrogen atoms. In MS/MS analysis, the methanol impurity is expected to readily lose a molecule of water, while the methanone impurity would show a characteristic loss of carbon monoxide. The fragmentation of the imidazole ring itself is less common, with cleavage typically occurring at the substituents.[19][20]
Conclusion
The structural characterization of Medetomidine Impurity A is a critical regulatory requirement that can be confidently achieved through a systematic application of NMR, IR, and MS. While a single, universally defined public standard for "Impurity A" is not available, this guide has detailed the expected spectroscopic data for the two most probable candidates based on pharmacopoeial standards: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol and ((2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone) . By comparing experimental data against the values and patterns presented in this guide, researchers and quality control scientists can achieve unambiguous identification, ensuring the safety and quality of Medetomidine products.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, T. Y. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. [Link]
-
Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Di-Tolla, M., Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-165. [Link]
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]
-
Di-Tolla, M., Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-165. [Link]
-
Chemistry LibreTexts. (2020, September 30). 12.7: Interpreting Infrared Spectra. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]
-
Tute Bucket. (2023, October 9). What is the basic principle of FTIR spectroscopy?. [Link]
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
-
IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]
-
PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Semantic Scholar. (n.d.). Electrospray ionisation mass spectrometry: principles and clinical applications. [Link]
-
Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (n.d.). Nuclear Magnetic Resonance: Applications to Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
The Research Repository @ WVU. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]
-
SlidePlayer. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Karnatak University. (n.d.). 1H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. [Link]
-
University of Colorado Boulder. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy direct observation of the H's and C's of a molecules Nuclei are. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. [Link]
-
CRC Press. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2021, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tutebucket.com [tutebucket.com]
- 11. photometrics.net [photometrics.net]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 15. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Abstract: This technical guide provides a comprehensive analysis of the chemical properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While specific literature on this exact molecule is sparse, this document constructs a detailed profile by leveraging established principles of organic chemistry and drawing analogies from structurally related, well-characterized compounds. The guide covers a plausible synthetic pathway, predicted physicochemical properties, detailed protocols for analytical characterization, and a discussion of its potential reactivity and metabolic fate. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals exploring the potential of novel aryl-imidazolyl-methanol scaffolds.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products like histidine and histamine, as well as a wide array of FDA-approved drugs.[1][2][3] Its unique electronic characteristics, amphoteric nature, and ability to engage in various non-covalent interactions such as hydrogen bonding make it an exceptional scaffold for designing molecules that interact with biological targets.[1][4][5] The incorporation of a (2,3-dimethylphenyl)methanol substituent introduces specific steric and electronic features, including a chiral center, that can significantly influence the molecule's pharmacological profile and metabolic stability. This guide aims to provide a robust, predictive, and practical overview of the chemical landscape of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Synthesis and Structural Elucidation
A plausible and efficient synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol can be envisioned through a Grignard reaction, a cornerstone of C-C bond formation in organic synthesis.
Proposed Synthetic Pathway
The synthesis can be approached in two main steps starting from commercially available 2,3-dimethylbromobenzene and a protected imidazole-5-carbaldehyde.
Step 1: Formation of the Grignard Reagent. 2,3-dimethylbromobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2,3-dimethylphenylmagnesium bromide.
Step 2: Nucleophilic Addition to Imidazole-5-carbaldehyde. The freshly prepared Grignard reagent is then added to a solution of a suitably protected imidazole-5-carbaldehyde (e.g., with a trityl or SEM protecting group on one of the imidazole nitrogens to prevent side reactions). This nucleophilic addition to the carbonyl group, followed by an aqueous workup, yields the desired protected alcohol.
Step 3: Deprotection. The final step involves the removal of the protecting group under appropriate conditions (e.g., mild acid for a trityl group) to afford the target compound, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Caption: Proposed synthetic pathway for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, based on its structure and data from similar compounds.[6]
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Molecular Weight | 202.25 g/mol [6] | Adheres to Lipinski's Rule of Five (<500 Da) for good oral bioavailability. |
| pKa (basic) | ~6.5 - 7.0 | The imidazole ring will be partially protonated at physiological pH, influencing solubility and receptor binding. |
| pKa (acidic) | ~14.0[7] | The N-H proton of the imidazole is weakly acidic. |
| XLogP3 | 1.6[6] | Indicates a balance between lipophilicity and hydrophilicity, favorable for cell membrane permeability. |
| Hydrogen Bond Donors | 2[6] | The alcohol -OH and imidazole N-H groups can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2[6] | The sp² nitrogen of the imidazole and the oxygen of the alcohol can accept hydrogen bonds. |
| Polar Surface Area | 48.9 Ų[6] | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both the dimethylphenyl and imidazole rings, a singlet for the benzylic proton (CH-OH), singlets for the two methyl groups, and broad singlets for the N-H and O-H protons. The aromatic region would show complex splitting patterns due to the substitution on the phenyl ring.
-
¹³C NMR: Aromatic carbons would appear in the 115-140 ppm range. The benzylic carbon (CH-OH) would be expected around 70-80 ppm, and the methyl carbons around 20 ppm.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol.
-
N-H stretching of the imidazole ring would likely appear in the same region.
-
C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.
-
C=C and C=N stretching from the aromatic rings would be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected [M+H]⁺ ion would be at m/z 203.1184.
-
Fragmentation patterns would likely involve the loss of water (H₂O) from the molecular ion and cleavage at the benzylic position.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR: For unambiguous assignment of all protons and carbons, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: A typical analytical workflow for the characterization of a novel compound.
Reactivity and Metabolic Considerations
Understanding the potential reactivity and metabolic fate of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is crucial for drug development.
Chemical Reactivity
-
Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanone. This could occur under various laboratory conditions or through metabolic processes.
-
Esterification/Etherification: The hydroxyl group can be derivatized to form esters or ethers, allowing for the synthesis of prodrugs or analogs with modified properties.
-
N-Alkylation/Arylation: The imidazole ring can undergo substitution at the N-1 or N-3 position, providing another avenue for structural modification.[8]
Predicted Metabolic Pathways
In a biological system, the molecule is likely to undergo Phase I and Phase II metabolism.
-
Phase I Metabolism:
-
Oxidation: The primary metabolic pathway is likely the oxidation of the benzylic alcohol to a ketone, mediated by cytochrome P450 (CYP) enzymes. Oxidation of the methyl groups on the phenyl ring to alcohols and then carboxylic acids is also possible. The imidazole ring itself can also be a site of oxidation.[9]
-
Hydroxylation: Aromatic hydroxylation of the dimethylphenyl ring is another potential metabolic route.
-
-
Phase II Metabolism:
-
Glucuronidation: The alcohol group and any hydroxylated metabolites can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.
-
Sulfation: Similarly, sulfation of the hydroxyl groups can occur.
-
The metabolism of imidazole-containing drugs often involves CYP enzymes, particularly CYP3A4 and CYP3A5.[10]
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, overview of the chemical properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Based on its structural features, this compound is a promising candidate for further investigation in drug discovery programs, particularly in areas where imidazole scaffolds have shown utility, such as oncology, and as antifungal or antibacterial agents.[11] Future research should focus on the stereoselective synthesis of its enantiomers, as biological activity is often stereospecific. A thorough investigation of its biological activity, metabolic stability, and potential off-target effects will be essential to fully elucidate its therapeutic potential.
References
- Semantic Scholar. (n.d.). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
- Al-dujaili, L. J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives.
- Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.
- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.
- ResearchGate. (n.d.). Illustration of metabolic sites in the imidazole‐containing drugs.
- PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Chemical and Pharmacological Properties of Imidazoles.
- PubChem. (n.d.). (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Biomedical Journal of Scientific & Technical Research. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of Dexmedetomidine Impurity 5
This document provides a comprehensive, in-depth technical guide for the structural elucidation of Dexmedetomidine Impurity 5. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of pharmaceutical substances. This guide emphasizes the logical framework and scientific rationale behind the analytical choices, reflecting a field-proven approach to impurity profiling.
Introduction: The Imperative of Purity in Dexmedetomidine
Dexmedetomidine, chemically known as (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole, is a highly selective α2-adrenergic receptor agonist widely used for sedation in intensive care settings and for procedural sedation.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially alter the drug's safety, efficacy, and stability.[3][4]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present above a specified threshold (typically 0.1% for drug products with a daily dose under 2g).[3] This process, known as impurity profiling, is a critical component of drug development and manufacturing, ensuring patient safety and product quality.[5]
This guide focuses on a specific process-related impurity, Dexmedetomidine Impurity 5 , also identified as Dexmedetomidine USP Related Compound B .[6] Understanding its structure is paramount for controlling its formation during synthesis and for developing robust analytical methods for its detection and quantification.
The Analytical Strategy: A Multi-Technique Approach
The structural elucidation of an unknown pharmaceutical impurity is a systematic investigation that combines separation science with multiple spectroscopic techniques. Our approach is designed to be a self-validating system, where data from orthogonal techniques are used to build and confirm the final structure.
The logical workflow for elucidating the structure of Dexmedetomidine Impurity 5 is as follows:
Sources
- 1. Dexmedetomidine - Wikipedia [en.wikipedia.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. tlcstandards.com [tlcstandards.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS 78892-33-8)
Executive Summary: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a critical reference standard known as Detomidine EP Impurity A.[1][2] The guide is tailored for researchers, analytical scientists, and professionals in drug development and quality control. It moves beyond simple procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterization. The methodologies detailed herein encompass spectroscopic, chromatographic, and thermal analysis techniques essential for unequivocal structural elucidation and purity assessment, aligning with stringent regulatory expectations for pharmaceutical materials.[3][4][5]
Introduction and Strategic Importance
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, registered under CAS Number 78892-33-8, is a key chemical entity primarily recognized as a process-related impurity of Detomidine.[1][2] Detomidine is a potent α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties.[2] The rigorous identification and control of impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Therefore, the availability of a well-characterized standard of this impurity is paramount for analytical method development, validation, and routine quality control (QC) testing of Detomidine drug substances and products.[1][5][6]
This guide provides a plausible synthetic route and a multi-faceted analytical strategy to confirm the identity, structure, and purity of this compound, establishing it as a reliable reference material. The approach integrates several analytical techniques, as a single method is insufficient to fully characterize a pharmaceutical compound.[7]
Note on Nomenclature: Due to tautomerism in the imidazole ring, this compound is sometimes referred to as (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol.[8] This guide will primarily use the IUPAC-preferred name corresponding to the CAS number provided.
Physicochemical and Structural Properties
A foundational understanding of the compound's properties is essential before proceeding with synthesis or analysis. The key computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 78892-33-8 | [8] |
| Molecular Formula | C₁₂H₁₄N₂O | [8][9] |
| Molecular Weight | 202.25 g/mol | [8][9] |
| IUPAC Name | (2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | [8] |
| SMILES | CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | [8] |
| InChI Key | PRCKVXIQIZUDDK-UHFFFAOYSA-N | [8] |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, room temperature | [9] |
Synthesis and Purification
While this compound is commercially available as a reference standard, understanding its synthesis is crucial for identifying potential side-products and designing appropriate purification and analytical strategies. The structure lends itself to a classic Grignard reaction.
Plausible Synthetic Pathway: Grignard Reaction
The most logical and efficient synthesis involves the nucleophilic addition of a 2,3-dimethylphenyl Grignard reagent to an appropriate imidazole aldehyde. This approach builds the core carbon-carbon bond between the phenyl and imidazolyl-methanol moieties. The Grignard reagent acts as a powerful carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[10][11]
Caption: Plausible synthetic workflow via Grignard reaction.
Experimental Protocol: Synthesis
Safety Precaution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Handle all reagents in a fume hood.[11]
-
Grignard Reagent Preparation:
-
To a dry 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium. Initiate the reaction with gentle heating. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Addition Reaction:
-
In a separate dry flask under nitrogen, dissolve or suspend N-protected 1H-imidazole-5-carboxaldehyde (e.g., 1-trityl-1H-imidazole-5-carbaldehyde) (1.1 eq) in anhydrous THF. Using a protected imidazole prevents the acidic N-H proton from quenching the Grignard reagent.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Transfer the prepared Grignard reagent to the dropping funnel via cannula and add it dropwise to the aldehyde solution.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture back to 0 °C and quench it by slow, dropwise addition of saturated aqueous ammonium chloride solution.[11]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product (N-trityl protected) is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the crude target compound.
-
Experimental Protocol: Purification
The crude product is best purified by flash column chromatography on silica gel.[12]
-
Slurry Preparation: Adsorb the crude oil or solid onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Elution: Load the adsorbed crude product onto the column. Elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid product.
Comprehensive Characterization Strategy
A single analytical technique is insufficient for the definitive characterization of a pharmaceutical reference standard. A holistic and orthogonal approach is required.[3]
Caption: Orthogonal workflow for comprehensive characterization.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
5.1.1 Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the -OH and N-H protons, making them observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[12] Additional experiments like DEPT, COSY, and HSQC can be run to aid in complex assignments.
5.1.2 Predicted Spectral Data The following data are predicted based on standard chemical shift values and analysis of structurally similar compounds.[12]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 | br s | 1H | Imidazole N-H | Acidic proton, broad due to exchange. |
| ~7.6 | s | 1H | Imidazole H-2 | Singlet, typically downfield in imidazoles. |
| ~7.2-7.0 | m | 3H | Aromatic C-H | Multiplet for the three protons on the dimethylphenyl ring. |
| ~6.9 | s | 1H | Imidazole H-4/5 | Singlet for the remaining imidazole proton. |
| ~6.0 | d | 1H | Methanol C-H | Doublet, coupled to the adjacent -OH proton. |
| ~5.5 | d | 1H | Methanol O-H | Doublet, coupled to the adjacent methine proton. Disappears on D₂O exchange. |
| ~2.3 | s | 3H | Aromatic CH₃ | Singlet for one of the methyl groups. |
| ~2.1 | s | 3H | Aromatic CH₃ | Singlet for the second methyl group, slightly different environment. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~140-145 | Imidazole C-5/4 | Carbon attached to the carbinol group. |
| ~135-140 | Aromatic C (quaternary) | Two carbons bearing methyl groups. |
| ~135 | Imidazole C-2 | Typically the most downfield imidazole carbon. |
| ~125-130 | Aromatic C-H | Three aromatic methine carbons. |
| ~115-120 | Imidazole C-4/5 | The other imidazole C-H carbon. |
| ~65-70 | Methanol C-OH | Characteristic shift for a secondary alcohol carbon. |
| ~20 | Aromatic CH₃ | Methyl carbon at C2 of the phenyl ring. |
| ~15 | Aromatic CH₃ | Methyl carbon at C3 of the phenyl ring. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula.[12]
5.2.1 Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.
-
Analysis: Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-500) on a high-resolution instrument (e.g., TOF or Orbitrap).
5.2.2 Predicted MS Data
-
Molecular Formula: C₁₂H₁₄N₂O
-
Exact Mass (Monoisotopic): 202.1106 Da[8]
-
Expected Ion (ESI+): [M+H]⁺ = 203.1182 Da
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[7][12]
5.3.1 Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) and N-H stretch (imidazole) |
| 3150 - 3000 | Medium | Aromatic and Imidazole C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| 1610, 1500 | Medium-Weak | Aromatic C=C and Imidazole C=N/C=C stretches |
| 1250 - 1050 | Strong | C-O stretch (secondary alcohol) |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Chromatographic and Other Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of a compound and quantifying any impurities.[7] A UV detector is suitable as the phenyl and imidazole groups are chromophores.
6.1.1 Protocol: Reverse-Phase HPLC Purity Assay
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Thermal Analysis (DSC/TGA)
Thermal analysis provides information on the solid-state properties of the material, such as melting point, polymorphism, and thermal stability.[13][14]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect polymorphic transitions. A sharp, single endotherm is indicative of a pure, crystalline substance.[13]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of residual solvents or water.
6.2.1 Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30 °C to 250 °C).
-
TGA: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to observe decomposition.
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values must match the theoretical values within a narrow margin (typically ±0.4%) to confirm the empirical formula.
6.3.1 Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).
-
Analysis: Combust the sample in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Table 4: Theoretical Elemental Composition
| Element | Theoretical % | Acceptable Range |
|---|---|---|
| Carbon (C) | 71.26% | 70.86% - 71.66% |
| Hydrogen (H) | 6.98% | 6.58% - 7.38% |
| Nitrogen (N) | 13.85% | 13.45% - 14.25% |
Conclusion
The comprehensive characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (CAS 78892-33-8) requires a multi-technique, orthogonal approach. The methodologies outlined in this guide, from a plausible synthesis to detailed spectroscopic, chromatographic, and thermal analyses, provide a robust framework for its definitive identification. By combining NMR for structural mapping, HRMS for elemental formula confirmation, FTIR for functional group identification, HPLC for purity assessment, and thermal/elemental analysis for solid-state verification, one can establish this material as a qualified reference standard. This level of rigorous characterization is essential for its intended use in the pharmaceutical industry, ensuring the quality and safety of API manufacturing and development.
References
-
SynZeal. (n.d.). Detomidine EP Impurity A | 78892-33-8. Retrieved from [Link]
-
NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91886702, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Characterization for Pharmaceutical Products. Retrieved from [Link]
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
-
Cleanchem. (n.d.). N-Nitroso Detomidine Impurity 2. Retrieved from [Link]
-
Cleanchem. (n.d.). Detomidine Hydrochloride | CAS No: 90038-01-0. Retrieved from [Link]
-
Chemical-Station. (n.d.). (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
Semantic Scholar. (2003). Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides: Synthesis of new pH-sensitive spin probes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96208, (2,3-Dimethylphenyl)methanol. Retrieved from [Link]
-
Lindsay, D. M. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Detomidine Hydrochloride-impurities. Retrieved from [Link]
-
SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. Retrieved from [Link]
-
Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Retrieved from [Link]
-
Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. Retrieved from [Link]
-
precisionFDA. (n.d.). (1-BENZYL-1H-IMIDAZOL-5-YL)(2,3-DIMETHYLPHENYL)METHANOL. Retrieved from [Link]
-
Chem-Space. (n.d.). (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42631464, 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
MDPI. (2025). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). a-(2,3-Dimethylphenyl)-a-methy | TRC-D473780-5MG. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
MassBank. (2015). [2-butyl-5-chloranyl-3-[[4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol. Retrieved from [Link]
-
Chem-reagent.com. (n.d.). (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol,78892-33-8. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent. Retrieved from [Link]
Sources
- 1. Detomidine EP Impurity A | 78892-33-8 | SynZeal [synzeal.com]
- 2. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]
- 3. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 78892-33-8|(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. aurigaresearch.com [aurigaresearch.com]
An In-Depth Technical Guide to the Potential Biological Activity of Detomidine Impurities
Executive Summary
Detomidine is a potent and highly selective alpha-2 (α2)-adrenergic receptor agonist widely used in veterinary medicine for its reliable sedative and analgesic properties.[1] As with any synthetically produced active pharmaceutical ingredient (API), the final product contains a profile of impurities derived from starting materials, synthetic by-products, or degradation. While typically present at low levels, these impurities are not inert chemical entities. Their structural similarity to the parent compound raises critical questions about their potential biological activity, which could range from reduced efficacy to unique pharmacological or toxicological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, hypothesize, and experimentally validate the biological activity of detomidine impurities, ensuring the continued safety and efficacy of this important therapeutic agent.
The Central Role of the α2-Adrenergic Receptor in Detomidine's Action
Detomidine exerts its primary pharmacological effects—sedation, analgesia, and muscle relaxation—by binding to and activating α2-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[3] This signaling cascade, primarily within the central nervous system (CNS), reduces norepinephrine release, thereby dampening sympathetic outflow and producing the desired sedative and analgesic states.[4][5]
Given that detomidine's therapeutic action is intricately linked to its precise interaction with the α2-receptor, any impurity with a similar chemical scaffold could potentially interact with this receptor or related ones, leading to a range of outcomes:
-
Agonism: The impurity could mimic detomidine, contributing to the overall pharmacological effect.
-
Antagonism: The impurity could bind to the receptor but fail to activate it, thereby blocking detomidine and reducing its efficacy.
-
Altered Selectivity: The impurity might interact with other receptor subtypes (e.g., α1-adrenergic) or entirely different receptor systems, leading to off-target effects.[6]
-
Toxicity: The impurity could exert toxic effects unrelated to receptor binding.
Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the identification, reporting, and toxicological qualification of impurities exceeding certain thresholds, underscoring the importance of this field.[7][8][9][10]
Caption: Detomidine's α2-receptor signaling pathway.
The Landscape of Detomidine Impurities: Origins and Structures
Impurities in a drug substance can be broadly categorized as organic, inorganic, or residual solvents.[11][12] Organic impurities are of primary interest for biological activity and typically arise from:
-
Starting Materials and Intermediates: Incomplete reactions can leave residual precursors in the final product.
-
By-products: Alternative reaction pathways can generate structurally related molecules, such as positional isomers.[1]
-
Degradation Products: The API may degrade over time due to factors like oxidation, hydrolysis, or light exposure.[13]
While the exact synthetic route for detomidine is proprietary, knowledge of related imidazoles allows for the prediction of likely impurities. Key structural features of detomidine include the (2,3-dimethylphenyl) group and the imidazole ring. Impurities may involve modifications at these sites, such as:
-
Positional Isomers: e.g., (3,4-dimethylphenyl) or (2,4-dimethylphenyl) analogues.
-
Oxidation Products: e.g., N-oxides on the imidazole ring.
-
Demethylated Analogues: Loss of one or more methyl groups from the phenyl ring.
-
Precursors: Unreacted synthetic precursors or their derivatives.[1]
A Framework for Experimental Validation
A systematic, multi-tiered approach is required to characterize the potential biological activity of any identified impurity. The workflow begins with in vitro assays to determine receptor interaction and functional consequence, followed by targeted in vivo studies to assess physiological effects.
Caption: Experimental workflow for impurity characterization.
In Vitro Characterization: Affinity and Efficacy
The first step is to determine if an impurity physically interacts with the α2-adrenergic receptor and what functional effect that binding produces.
This assay quantifies the affinity (Ki) of an impurity for the α2-receptor by measuring its ability to displace a known high-affinity radioligand.[14][15]
Objective: To determine the binding affinity (Ki) of a detomidine impurity for α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.
-
Radioligand: [3H]-clonidine or [3H]-yohimbine.
-
Test Impurity Stock Solution (e.g., 10 mM in DMSO).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (presoaked in polyethyleneimine).
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + high concentration of a known competitor, e.g., phentolamine), and Test Compound (radioligand + serial dilutions of the impurity).
-
Reagent Preparation: Prepare serial dilutions of the test impurity in binding buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Incubation: To each well, add:
-
50 µL of the appropriate impurity dilution or control solution.
-
150 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).[16]
-
50 µL of radioligand at a fixed concentration (typically near its Kd value).
-
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[16]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer.[16][17]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total and test compound CPM. Plot the percent specific binding against the logarithm of the impurity concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This assay determines whether the impurity acts as an agonist (inhibiting cAMP), an antagonist (blocking the effect of an agonist), or is functionally inert.[3][18]
Objective: To determine the functional activity of a detomidine impurity at the α2-adrenergic receptor.
Materials:
-
A suitable cell line (e.g., CHO or HEK293) expressing the α2A-adrenergic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Detomidine (as a reference agonist).
-
Test Impurity.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20][21]
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well or 384-well plate and grow to near-confluency.
-
Agonist Mode:
-
To test for agonist activity, add serial dilutions of the test impurity to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of the test impurity for 15-30 minutes.
-
Add a fixed concentration of detomidine (typically its EC80) to stimulate the receptor, along with forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[19]
-
Data Analysis:
-
Agonist: Plot the cAMP level against the log concentration of the impurity. A decrease in cAMP indicates agonist activity. Calculate the EC50 (potency) and the maximal inhibition (efficacy).
-
Antagonist: Plot the cAMP level against the log concentration of the impurity. A reversal of the detomidine-induced inhibition indicates antagonist activity. Calculate the IC50 and convert it to a Kb (antagonist dissociation constant).
-
Table 1: Hypothetical In Vitro Data for Detomidine and Potential Impurities
| Compound | α2A Receptor Binding (Ki, nM) | α2A Functional Activity (cAMP Assay) | Predicted In Vivo Effect |
| Detomidine | 1.5 | Full Agonist (EC50 = 5 nM) | Potent Sedation / Analgesia |
| Impurity A | 50 | Partial Agonist (EC50 = 200 nM) | Weak sedation, may partially antagonize detomidine |
| Impurity B | 25 | Neutral Antagonist (Kb = 30 nM) | No direct effect, will reduce detomidine's potency |
| Impurity C | >10,000 | Inactive | No α2-mediated effect; other activities still possible |
| Impurity D | 250 (α2A), 80 (α1) | Weak α2 Agonist, α1 Agonist | Potential for hypertensive effects, reduced sedation |
In Vivo Assessment: Physiological and Toxicological Effects
If in vitro data suggest an impurity has significant biological activity (e.g., a low nanomolar Ki or potent functional activity), targeted in vivo studies are warranted to understand its physiological consequences.[22]
This is a classic model for assessing centrally-acting analgesics.[23]
Objective: To evaluate the analgesic effect of an active impurity in a rodent model.
Materials:
-
Male Sprague-Dawley rats or ICR mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test impurity formulated in a suitable vehicle (e.g., saline).
-
Stopwatch.
Step-by-Step Methodology:
-
Acclimation: Acclimate animals to the testing room and handling procedures.
-
Baseline Measurement: Place each animal on the hot plate and record the latency (in seconds) to exhibit a pain response (e.g., licking a hind paw or jumping). Remove the animal immediately upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Dosing: Administer the test impurity or vehicle control via a relevant route (e.g., intraperitoneal or subcutaneous).
-
Post-Dose Measurement: At set time points after dosing (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point. A significant increase in latency compared to the vehicle group indicates an analgesic effect.
If an impurity is present above the ICH qualification threshold (typically >0.15%), a general toxicity study may be required to ensure its safety.[24][25]
Objective: To evaluate the safety profile of an impurity following repeated administration.
Methodology Outline:
-
Species Selection: Use a relevant rodent or non-rodent species.
-
Dosing: Administer the impurity daily for a duration relevant to the clinical use of the drug (e.g., 14 to 90 days).[22] At least three dose levels should be used.
-
Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs and tissues.
-
Endpoint Evaluation: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) and characterize any potential target organ toxicities.
Conclusion and Risk Assessment
The characterization of detomidine impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. A seemingly minor structural variant could possess a pharmacological profile that either antagonizes the therapeutic effect of the parent drug or introduces entirely new, unintended activities. By employing a logical framework of in vitro screening followed by targeted in vivo validation, drug developers can build a comprehensive safety profile for each impurity of concern. This data-driven approach allows for the establishment of safe specification limits and ensures that the final drug product delivers its intended therapeutic benefit with minimal risk.
References
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 32(4), 214-222. Retrieved from [Link]
-
Veeprho. (n.d.). Medetomidine Impurities and Related Compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Virtanen, R., Ruskoaho, H., & Nyman, L. (1985). Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic. Journal of Veterinary Pharmacology and Therapeutics, 8(1), 30-37. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Thirumurugan, K., et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of dexmedetomidine (alpha-2 adrenergic receptor agonist)?. Retrieved from [Link]
-
Chapleo, C. B., et al. (1986). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 29(11), 2273-2280. Retrieved from [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Dexmedetomidine. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
-
VIN. (n.d.). Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives. Retrieved from [Link]
-
Ruffolo, R. R. (1985). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. Karger Publishers. Retrieved from [Link]
-
Mizobe, T. (1997). [Adrenergic receptor and alpha 2 agonist--2: Structure-function relationship of adrenoceptors]. Masui, 46(6), 770-776. Retrieved from [Link]
-
Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(11), 1075-1082. Retrieved from [Link]
-
Savola, J. M., & Virtanen, R. (1985). Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic. European Journal of Pharmacology, 118(1-2), 69-76. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Detomidine Impurities and Related Compound. Retrieved from [Link]
-
Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Detomidine-impurities. Retrieved from [Link]
-
Current Protocols. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]
-
SynZeal. (n.d.). Detomidine Impurities. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
British Journal of Pharmacology. (2021). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. Retrieved from [Link]
-
FDA. (2021). Safety Evaluation of Drug Substance Impurities in Generics. Retrieved from [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Jacobson-Kram, D. (2007). Toxicological overview of impurities in pharmaceutical products. Retrieved from [Link]
-
ResearchGate. (2022). Toxicological overview of impurities in pharmaceutical products. Retrieved from [Link]
-
SpringerLink. (2016). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]
-
ResearchGate. (2015). In-Vivo Models for Management of Pain. Retrieved from [Link]
-
ResearchGate. (2021). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. droracle.ai [droracle.ai]
- 5. Dexmedetomidine - Wikipedia [en.wikipedia.org]
- 6. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. jpionline.org [jpionline.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. mca.gm [mca.gm]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 13. veeprho.com [veeprho.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. premier-research.com [premier-research.com]
- 25. triphasepharmasolutions.com [triphasepharmasolutions.com]
In-Silico Prediction of Bioactivity for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol: A Technical Guide
Abstract
This technical guide presents a comprehensive, in-depth framework for the in-silico prediction of the bioactivity of the novel small molecule, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document details a structured, multi-faceted computational workflow. The guide commences with target identification and progresses through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and culminates in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The methodologies outlined are crafted to be self-validating, ensuring scientific rigor and reproducibility. All protocols are substantiated with authoritative references from scientific literature.
Table of Contents
-
Introduction to (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol and the Imperative of In-Silico Prediction
-
1.1. The Molecule of Interest
-
1.2. The Role of Computational Prediction in Modern Drug Discovery
-
-
Part 1: Target Identification and Prioritization
-
2.1. The Rationale for Target Fishing
-
2.2. Protocol: Reverse Docking for Target Identification
-
-
Part 2: Molecular Docking and Binding Affinity Analysis
-
3.1. Simulating the Molecular Handshake
-
3.2. Protocol: Molecular Docking Simulation
-
-
Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
-
4.1. The Logic of QSAR: Connecting Structure to Activity
-
4.2. Protocol: Constructing a Predictive QSAR Model
-
-
Part 4: Pharmacophore Modeling and Virtual Screening
-
5.1. Defining the Essential Features for Bioactivity
-
5.2. Protocol: Ligand-Based Pharmacophore Model Generation
-
-
Part 5: ADMET Prediction: Profiling Drug-like Properties
-
6.1. The Significance of "Drug-likeness"
-
6.2. Protocol: In-Silico ADMET Profiling
-
-
Part 6: Data Synthesis and Bioactivity Profile Construction
-
References
Introduction to (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol and the Imperative of In-Silico Prediction
The Molecule of Interest
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is a novel chemical entity with the molecular formula C12H14N2O.[1] The presence of an imidazole ring is noteworthy, as this moiety is a common feature in numerous biologically active compounds and approved drugs, including those with antifungal, anticancer, and antiviral properties.[2][3][4][5][6] The dimethylphenyl group contributes to the molecule's lipophilicity, which can significantly influence its interactions with biological targets and its pharmacokinetic profile. Given its unique structure, a systematic evaluation of its potential bioactivity is warranted.
The Role of Computational Prediction in Modern Drug Discovery
The path from a promising compound to a marketed drug is notoriously long, costly, and has a high failure rate. In-silico, or computational, methods are now integral to mitigating these risks and expediting the drug discovery pipeline.[7][8] By simulating and predicting a molecule's behavior within a biological context, researchers can prioritize promising candidates, identify potential liabilities early, and formulate hypotheses about its mechanism of action before embarking on resource-intensive laboratory experiments.[7]
Part 1: Target Identification and Prioritization
The Rationale for Target Fishing
Before assessing the biological effect of our compound, we must first identify its most probable molecular targets. This process, often referred to as "target fishing" or "reverse docking," is a crucial first step.[9][10][11][12][13] It allows for the identification of potential therapeutic applications, as well as possible off-target effects that could lead to toxicity.[9][13] The reverse docking approach screens our molecule against a vast library of protein structures to pinpoint those with the highest binding affinity.[11]
Protocol: Reverse Docking for Target Identification
-
Ligand Preparation:
-
Obtain the 3D structure of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, for instance, from the PubChem database.[1]
-
Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to achieve a stable, low-energy conformation.
-
-
Target Library Preparation:
-
Utilize a comprehensive and curated library of protein structures, such as the Protein Data Bank (PDB).
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states for physiological pH (7.4).
-
-
Reverse Docking Execution:
-
Employ a validated docking program such as AutoDock Vina.
-
Define the binding site for each protein. This can be based on the location of a known ligand or through the use of pocket prediction algorithms.
-
Systematically dock the prepared ligand into the binding site of every protein in the library.[11]
-
-
Analysis and Prioritization:
-
Rank the protein targets based on the predicted binding affinity, represented by the docking score.[11]
-
Filter the ranked list based on biological relevance to specific disease pathways of interest.
-
Visually inspect the top-ranked docking poses to confirm credible binding interactions, such as hydrogen bonds and hydrophobic contacts.
-
Diagram: Target Identification Workflow
Caption: Workflow for identifying potential biological targets.
Part 2: Molecular Docking and Binding Affinity Analysis
Simulating the Molecular Handshake
With a prioritized list of potential targets, molecular docking provides a more detailed examination of the binding interactions.[14][15] This computational technique predicts the preferred orientation of our compound within the binding site of a specific protein and estimates the strength of this interaction.[14][16] A lower binding energy typically signifies a more stable and favorable interaction.
Protocol: Molecular Docking Simulation
-
Target Protein Preparation:
-
Ligand Preparation:
-
Prepare the 3D structure of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol as previously described.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses. The docking score provides a quantitative measure of binding affinity.[16]
-
Visualize the binding pose to identify key interactions with specific amino acid residues.
-
Table: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.5 | LEU83, LYS33, GLU81 |
| p38 MAP Kinase | 1A9U | -9.1 | MET109, LYS53, GLY110 |
| VEGFR2 | 1YWN | -8.6 | CYS919, ASP1046, LYS868 |
Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
The Logic of QSAR: Connecting Structure to Activity
QSAR modeling is a computational method that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19] By developing a predictive QSAR model, we can estimate the activity of our compound of interest.[20][21][22][23]
Protocol: Constructing a Predictive QSAR Model
-
Data Collection:
-
Gather a dataset of compounds with known biological activity against the target of interest from databases like ChEMBL.
-
-
Molecular Descriptor Calculation:
-
For each compound, calculate a set of molecular descriptors, which are numerical representations of their chemical structure.
-
-
Model Building and Training:
-
Model Validation:
-
Assess the predictive power of the model using the test set.[21]
-
-
Prediction for the Compound of Interest:
-
Calculate the same molecular descriptors for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
-
Use the validated QSAR model to predict its biological activity.
-
Diagram: QSAR Model Development Workflow
Caption: Workflow for building a predictive QSAR model.
Part 4: Pharmacophore Modeling and Virtual Screening
Defining the Essential Features for Bioactivity
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target.[24][25][26][27][28] These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[25][26] By creating a pharmacophore model, we can screen large compound libraries to find other molecules that share these critical features and are likely to be active.[24][27]
Protocol: Ligand-Based Pharmacophore Model Generation
-
Ligand Set Preparation:
-
Select a diverse set of known potent ligands for the target of interest.
-
-
Pharmacophore Feature Identification:
-
Use pharmacophore modeling software to identify common chemical features among the active ligands.
-
-
Model Generation and Validation:
-
Generate and score several pharmacophore hypotheses based on their ability to align the active ligands.
-
Validate the best model by screening it against a database of known active and inactive compounds.
-
-
Screening of the Compound of Interest:
-
Screen the 3D conformers of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol against the validated pharmacophore model.
-
Part 5: ADMET Prediction: Profiling Drug-like Properties
The Significance of "Drug-likeness"
A compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of its potential as a drug.[29][30] In-silico ADMET prediction helps to identify potential liabilities early in the discovery process.[29][30][31][32]
Protocol: In-Silico ADMET Profiling
-
Physicochemical Property Calculation:
-
Calculate key physicochemical properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).
-
Assess compliance with guidelines such as Lipinski's Rule of Five.
-
-
ADMET Model Prediction:
-
Utilize predictive models from software like ADMET Predictor or online tools like pkCSM and ADMETlab.[29][33]
-
Predict key ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration.
-
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.
-
Toxicity: Potential for mutagenicity (Ames test) and cardiotoxicity (hERG blockage).[30]
-
-
Table: Hypothetical In-Silico ADMET Profile
| Property | Predicted Value | Interpretation |
| Molecular Weight | 202.25 g/mol [1] | Compliant with Lipinski's Rule (<500) |
| XLogP3 | 1.6[1] | Good lipophilicity for absorption |
| TPSA | 48.9 Ų[1] | Likely good cell permeability |
| HIA | High | Expected to be well-absorbed |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions |
| hERG Blocker | Low Risk | Low predicted risk of cardiotoxicity |
Part 6: Data Synthesis and Bioactivity Profile Construction
The final step involves integrating the data from all computational analyses to create a comprehensive bioactivity profile for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. This profile should encompass:
-
Predicted Biological Targets: Identified through reverse docking and supported by molecular docking studies.
-
Estimated Potency: Inferred from docking scores and QSAR predictions.
-
Hypothesized Mechanism of Action: Based on the analysis of binding modes.
-
Pharmacokinetic and Safety Profile: Summarized from the ADMET predictions.
-
Recommendations for Experimental Validation: Suggestions for in-vitro assays to confirm the in-silico findings.
This integrated computational approach provides a robust, data-driven foundation for making informed decisions regarding the future development of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol as a potential therapeutic agent.
References
- Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current St
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Anticancer Agents in Medicinal Chemistry.
- What is pharmacophore modeling and its applications?.
- QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Spanish Drug Discovery Network - SDDN.
- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
- Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Pharmacology.
- PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences. BABRONE.
- Pharmacophore modeling. Slideshare.
- Reverse Docking Service. CD ComputaBio.
- Reverse docking: a powerful tool for drug repositioning and drug rescue. Ovid.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- QSAR Model To Predict Biological Activity Using ML. NanoSchool.
- 13.2: How to Dock Your Own Drug. Chemistry LibreTexts.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
- ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
- How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube.
- Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
- A Beginner's Guide to QSAR Modeling in Cheminform
- Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
- ADMET Predictions - Comput
- Quantitative structure–activity rel
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.
- Imidazole-based drugs and drug discovery: Present and future perspectives. Request PDF.
- Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI.
- ADMET Prediction Software.
- Drug Designing Using Molecular Docking - For Beginners #bioinform
- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
- ADMET Prediction. Rowan Scientific.
- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230 - Stanford University.
- In Silico Bioactivity Prediction of C18H32N2O3S: A Technical Guide. Benchchem.
- ADMET Predictor® - Simul
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.
- In Silico Drug Discovery - Design Process. biomolecularmodelling.com.
- (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. PubChem.
- 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol. Biosynth.
- 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. PubChem.
- 78892-33-8|(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol. BLDpharm.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
Sources
- 1. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomolecularmodelling.com [biomolecularmodelling.com]
- 9. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 12. Reverse Docking Service - CD ComputaBio [computabio.com]
- 13. ovid.com [ovid.com]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 20. sddn.es [sddn.es]
- 21. QSAR Model To Predict Biological Activity Using ML - [nanoschool.in]
- 22. neovarsity.org [neovarsity.org]
- 23. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning [mdpi.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 26. rasalifesciences.com [rasalifesciences.com]
- 27. babrone.edu.in [babrone.edu.in]
- 28. slideshare.net [slideshare.net]
- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 30. ADMET Prediction | Rowan [rowansci.com]
- 31. fiveable.me [fiveable.me]
- 32. sygnaturediscovery.com [sygnaturediscovery.com]
- 33. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
An In-depth Technical Guide to the Solubility Testing of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that profoundly influences the developability of a new chemical entity into a successful pharmaceutical product.[1][2] For orally administered drugs, adequate solubility is a prerequisite for absorption and achieving therapeutic concentrations in systemic circulation.[1][3] This guide provides a comprehensive technical overview of the methodologies for determining the solubility of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a representative small molecule containing both a substituted phenyl ring and a polar imidazole moiety, in a range of organic solvents. The principles and protocols detailed herein are broadly applicable to other small molecule drug candidates. We will delve into the theoretical underpinnings of solubility, present a robust experimental workflow for thermodynamic solubility determination, and discuss the interpretation of the resulting data in the context of drug development.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal parameter.[2][3] It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure to form a homogeneous solution.[2] Insufficient solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic efficacy and posing significant formulation challenges.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile in various solvent systems is a cornerstone of preformulation studies.
The subject of this guide, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, possesses structural features that present an interesting case for solubility analysis. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in medicinal chemistry.[4][5] It is a polar, amphoteric moiety capable of acting as both a hydrogen bond donor and acceptor, which generally confers some degree of aqueous solubility.[4][6] Conversely, the 2,3-dimethylphenyl group is nonpolar and hydrophobic. The interplay between these two structural components will dictate the compound's solubility across a spectrum of organic solvents with varying polarities.
This guide will focus on the determination of thermodynamic solubility , which represents the true equilibrium solubility of a compound and is the most relevant measure for preformulation and formulation development.[7][8] This is distinct from kinetic solubility, which is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[9][10] While kinetic solubility is a useful high-throughput screening parameter in early discovery, thermodynamic solubility provides the definitive data required for later-stage development.[9]
Physicochemical Characterization of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
A comprehensive understanding of the test compound's properties is essential for designing a meaningful solubility study.
-
Structure: (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol contains a hydrophilic imidazole ring and a lipophilic dimethylphenyl group. The methanol linker adds a polar hydroxyl group.
-
Polarity: The molecule has both polar (imidazole, methanol) and nonpolar (dimethylphenyl) regions, making it amphiphilic to some extent. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.[11][12]
-
pKa: The imidazole ring has a pKa of approximately 7.1, meaning it can be protonated in acidic conditions.[4] While this is more relevant for aqueous solubility, it can also influence interactions with acidic or basic organic solvents.
Experimental Workflow for Thermodynamic Solubility Determination
The most widely accepted and reliable method for determining thermodynamic solubility is the shake-flask method .[13][14] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then determined analytically.
The following diagram illustrates the key steps in the shake-flask solubility determination workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[15][16]
Materials:
-
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of appropriate purity
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Ensure the filter material is compatible with the organic solvent.
-
-
-
Analysis of the Supernatant:
-
Carefully transfer a known volume of the clear supernatant to a volumetric flask.
-
Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[13][17][18]
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for determining the concentration of a compound in solution.[19]
-
Method: A reversed-phase HPLC method is typically suitable for a compound like (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
-
Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations.[20] The solubility is then calculated from the regression equation of the calibration curve.
UV-Vis Spectroscopy: UV-Vis spectroscopy is a simpler and faster method, but it is less specific than HPLC.[21][22][23]
-
Method: The absorbance of the diluted supernatant is measured at the wavelength of maximum absorbance (λmax) of the compound.
-
Calibration: A calibration curve of absorbance versus concentration is generated using standard solutions.[23] The concentration of the unknown sample is then determined from this curve. This method is suitable if the organic solvent does not interfere with the absorbance of the compound.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner, typically in a table.
| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 5.2 |
| Ethyl Acetate | 4.4 | 15.8 |
| Acetone | 5.1 | 45.3 |
| Ethanol | 5.2 | 89.1 |
| Methanol | 6.6 | 120.5 |
(Note: The solubility values in this table are hypothetical and for illustrative purposes only.)
Interpretation:
The solubility of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is expected to be higher in more polar organic solvents like methanol and ethanol due to the presence of the polar imidazole and hydroxyl groups.[24][25] In nonpolar solvents like hexane, the solubility is likely to be very low. The solubility in solvents of intermediate polarity, such as ethyl acetate and toluene, will depend on the balance between the polar and nonpolar interactions.
Implications for Drug Development
The solubility data obtained from these studies are crucial for several aspects of drug development:
-
Formulation Development: Understanding the solubility in different organic solvents can guide the selection of appropriate solvent systems for liquid formulations or for the preparation of solid dispersions to enhance bioavailability.[26][27]
-
Process Chemistry: Solubility data are essential for designing crystallization processes for the purification of the active pharmaceutical ingredient (API).
-
Toxicology Studies: For preclinical toxicology studies, the compound often needs to be dissolved in a suitable vehicle for administration.
Conclusion
The systematic determination of the solubility of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in a range of organic solvents is a critical step in its development as a potential drug candidate. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and accurate means of obtaining thermodynamic solubility data. This information is indispensable for guiding formulation strategies, process development, and ultimately, for increasing the likelihood of a successful clinical outcome.
References
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Popa, G., & Ștefan, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-391. [Link]
-
Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(4), 10-15. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944. [Link]
-
ACS Publications. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. [Link]
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838. [Link]
-
ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]
-
ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
-
ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Chemical and Pharmacological Properties of Imidazoles. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. [Link]
-
OUCI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. [Link]
-
Chromatography Forum. (2009). please : how can i test the solubility in hplc please ?. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
-
Web.pdx.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
YouTube. (2024). How To Determine Solubility Of Organic Compounds?. [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ResearchGate. (n.d.). Experimental and calculated mole fraction solubility of the drug in... [Link]
-
Scribd. (n.d.). USP 42 Description & Relative Solubility. [Link]
-
Solubility of Things. (n.d.). Imidazole. [Link]
-
U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. [Link]
-
U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
University of Maryland. (n.d.). Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral Dosage Forms. [Link]
-
RAPS. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. [Link]
-
National Institutes of Health. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. uspnf.com [uspnf.com]
- 16. biorelevant.com [biorelevant.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 20. pharmaguru.co [pharmaguru.co]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 25. byjus.com [byjus.com]
- 26. seppic.com [seppic.com]
- 27. jmpas.com [jmpas.com]
A Methodological Framework for the Thermal Analysis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
An In-Depth Technical Guide for Pharmaceutical Development
Abstract: This guide provides a comprehensive technical framework for conducting the thermogravimetric analysis (TGA) of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a novel heterocyclic compound of interest in pharmaceutical research. As the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute influencing its safety, efficacy, and shelf-life, a robust TGA protocol is indispensable.[1] This document, intended for researchers, scientists, and drug development professionals, details the core principles of TGA, outlines a validated experimental protocol, and provides a systematic approach to data interpretation. By explaining the causality behind experimental choices and grounding the methodology in established standards, this guide serves as a practical resource for the solid-state characterization of new chemical entities.
Introduction to Thermal Analysis in API Characterization
The journey of a new chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermal stability is paramount.[1] Thermogravimetric analysis (TGA) is a cornerstone analytical technique in the pharmaceutical industry for quantitatively assessing the thermal stability and compositional integrity of materials.[2][3][4]
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This analysis provides critical data on decomposition temperatures, residual solvents, moisture content, and the overall thermal profile of an API.[3][4][6] Such information is vital for determining optimal storage conditions, guiding formulation strategies, and ensuring product quality and stability in compliance with regulatory standards like the ICH Q6A guidelines.[7][8][9]
1.1 The Analyte: (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
The subject of this guide, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (Molecular Formula: C₁₂H₁₄N₂O), is a heterocyclic compound featuring a substituted phenyl ring linked to an imidazole methanol moiety.[10] Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in many approved therapeutic agents.[11][12][13] The thermal behavior of this specific molecule is currently uncharacterized in public literature, making a systematic TGA study essential for its development as a potential drug candidate.
1.2 Core Principles of Thermogravimetric Analysis (TGA)
The TGA instrument consists of a high-precision microbalance coupled with a furnace.[2] A sample is placed in a crucible, heated at a controlled rate, and its mass is continuously monitored.[6] The output, a thermogram, plots mass percentage versus temperature, revealing distinct mass loss events corresponding to processes like dehydration, desolvation, or decomposition.[14][15] The derivative of this curve (DTG curve) shows the rate of mass loss, helping to pinpoint the exact temperature of maximum decomposition.[15][16]
Experimental Design and Rationale
A robust TGA method is built on carefully selected experimental parameters. The choices are not arbitrary; they are designed to yield data that is reproducible, accurate, and relevant to the objectives of the study. This section explains the causality behind these critical choices, adhering to principles outlined in standards such as ASTM E1131.[17][18][19][20][21]
2.1 Objectives of the TGA Study
-
Determine Onset of Decomposition: To identify the temperature at which the API begins to degrade, establishing its maximum processing temperature.
-
Quantify Residual Volatiles: To measure the percentage of moisture or residual solvents from the synthesis process.
-
Assess Compositional Purity: To evaluate the overall purity and identify the presence of any thermally distinct impurities.
-
Establish a Thermal Fingerprint: To create a reference thermogram for quality control and batch-to-batch comparison.
2.2 Critical Experimental Parameters
| Parameter | Recommended Setting | Rationale & Justification |
| Sample Mass | 5–10 mg | This mass is optimal for ensuring thermal homogeneity throughout the sample while being sufficient for the microbalance to detect subtle mass changes with high sensitivity. |
| Heating Rate | 10 °C/min | A rate of 10 °C/min provides a good balance between resolution and experimental time. Slower rates can improve the separation of overlapping thermal events, while faster rates can shift decomposition to higher temperatures. This rate is a standard starting point for pharmaceutical compounds.[5] |
| Purge Gas | Nitrogen (Inert) | An inert atmosphere like nitrogen is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) alone.[22] This isolates the intrinsic thermal stability of the molecule. |
| Flow Rate | 50 mL/min | A consistent flow rate is necessary to efficiently remove gaseous decomposition products from the sample environment, preventing secondary reactions and ensuring a sharp, well-defined thermogram. |
| Temperature Range | 25 °C to 600 °C | Starting at ambient temperature allows for the detection of volatile components like water or solvents.[22] Extending to 600 °C is typically sufficient to capture the primary decomposition of most organic pharmaceutical compounds. |
| Crucible Type | Alumina (Ceramic) | Alumina crucibles are inert up to very high temperatures and will not react with the analyte or its degradation products, ensuring the integrity of the measurement. |
2.3 Instrument Calibration and Verification To ensure the trustworthiness of the results, the TGA instrument must be calibrated for both mass and temperature. Mass calibration is verified using standard calibration weights. Temperature calibration is performed using certified reference materials with known Curie points (e.g., Nickel), ensuring the temperature recorded by the thermocouple accurately reflects the sample temperature.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the thermogravimetric analysis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
3.1 Materials and Instrumentation
-
Analyte: (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, finely ground powder.
-
Instrument: Calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Crucibles: 100 µL alumina crucibles.
-
Purge Gas: High-purity nitrogen (99.99%).
-
Tools: Analytical balance (for sample weighing), spatula.
3.2 Experimental Workflow
Caption: Proposed thermal decomposition pathway in an inert atmosphere.
Applications in Pharmaceutical Development
The data generated from this TGA protocol directly informs several critical areas of drug development:
-
Stability Assessment: The onset temperature of decomposition is a direct measure of the API's thermal stability, guiding decisions on storage, handling, and shelf-life determination. [1][4]* Formulation Development: TGA helps in screening for compatible excipients. A change in the decomposition profile of an API when mixed with an excipient can indicate a potential interaction. [2]* Quality Control: The TGA thermogram serves as a unique fingerprint for the API. It can be used to ensure batch-to-batch consistency and to detect impurities or changes in polymorphic form. [3][21]* Process Chemistry: Quantifying residual solvents helps to optimize the drying and purification steps in the API manufacturing process to meet regulatory limits. [4]
Conclusion
Thermogravimetric analysis is an essential, non-negotiable technique in the characterization of new pharmaceutical compounds like (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. By following a methodologically sound protocol grounded in established standards and a clear understanding of the experimental rationale, researchers can obtain high-quality, reliable data. This information is fundamental to de-risking the development process, ensuring the final drug product is stable, safe, and effective.
References
-
ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]
-
ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (E1131-20). Retrieved from [Link]
-
ASTM International. (2003). ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
-
ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]
-
Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
-
Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Thermal Analysis of Pharmaceutical Materials. Retrieved from [Link]
- Bajwa, S., & Dhas, N. (2022). Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. Journal of Thermal Analysis and Calorimetry.
-
European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA thermogram of control and treated imidazole. Retrieved from [Link]
-
Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.).
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]
-
PharmaGuru. (2024, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Retrieved from [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
-
YouTube. (2020, June 10). ICH Q6A Specifications: Test Procedures & Acceptance Criteria for New Drug Substance & Products. Retrieved from [Link]
-
OUCI. (n.d.). ICH Q6A Specifications. Retrieved from [Link]
-
National Institutes of Health. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q6A Specifications: An Implementation Guide. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
-
Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]
-
ResearchGate. (2015, April 3). How can I interpret a TGA graph? Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]
-
PubChem. (n.d.). (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical characterization and decomposition kinetics of (S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole HCl/S-enantiomer of medetomidineHCl. Retrieved from [Link]
-
National Institutes of Health. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. Retrieved from [Link]
Sources
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. veeprho.com [veeprho.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiozindia.com [microbiozindia.com]
- 15. torontech.com [torontech.com]
- 16. researchgate.net [researchgate.net]
- 17. infinitalab.com [infinitalab.com]
- 18. store.astm.org [store.astm.org]
- 19. img.antpedia.com [img.antpedia.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. kalite.com [kalite.com]
- 22. mt.com [mt.com]
X-ray crystallography of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
An In-depth Technical Guide to the X-ray Crystallography of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. As a molecule of interest in medicinal chemistry, its precise three-dimensional structure is paramount for understanding structure-activity relationships (SAR), validating computational models, and guiding drug design efforts. This document moves beyond a standard protocol, delving into the rationale behind experimental choices to empower researchers with a robust framework for structural elucidation. While no public crystal structure for this specific molecule has been deposited to date, this guide presents the definitive workflow and expected outcomes based on extensive experience with analogous imidazole-containing small molecules.
The Imperative of Structural Verification
In the landscape of drug discovery, the unambiguous determination of a molecule's three-dimensional atomic arrangement is a non-negotiable prerequisite for advancing a candidate.[1] For (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a compound featuring a flexible linker between a substituted aryl group and a hydrogen-bonding imidazole heterocycle, X-ray crystallography provides critical insights that other analytical techniques cannot.[2] It definitively resolves:
-
Molecular Conformation: The precise torsion angles defining the spatial relationship between the dimethylphenyl and imidazole rings.
-
Intermolecular Interactions: The hydrogen-bonding networks and other non-covalent interactions that dictate how molecules pack in the solid state, offering a model for interactions with a biological target.[3]
-
Absolute Stereochemistry: If applicable, the unequivocal assignment of chiral centers.
This guide details the complete workflow, from obtaining diffraction-quality crystals to final data interpretation and validation.
From Solution to Lattice: The Art of Crystallization
The most critical, and often most challenging, step in any crystallographic experiment is growing a well-ordered single crystal. The presence of rotatable bonds and polar functional groups in the target molecule necessitates a systematic and patient approach to exploring crystallization conditions.
Prerequisite: Purity Assurance
Crystallization is fundamentally a purification process; however, starting with impure material can inhibit nucleation or introduce lattice-disrupting disorder. The compound should be ≥98% pure as assessed by HPLC and NMR before attempting crystallization.
Protocol: Hanging-Drop Vapor Diffusion
Vapor diffusion is a highly successful technique for screening a wide range of conditions to slowly approach supersaturation.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the compound at 10-20 mg/mL in a volatile "droplet" solvent where it is freely soluble (e.g., methanol or ethanol).
-
Reservoir Preparation: In a 24-well crystallization plate, dispense 500 µL of various "precipitant" solutions into the reservoirs. The precipitant should be a solvent in which the compound is poorly soluble but is miscible with the droplet solvent (e.g., ethyl acetate, diethyl ether, isopropanol).
-
Droplet Dispensing: On a siliconized glass coverslip, mix 2 µL of the compound stock solution with 2 µL of the reservoir solution.
-
Sealing and Equilibration: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease. The differential volatility between the droplet solvent and the reservoir solvent drives the slow evaporation of the more volatile solvent from the droplet. This process gradually increases the concentration of the precipitant in the droplet, pushing the compound towards supersaturation and, ideally, nucleation and crystal growth.
-
Incubation and Monitoring: Store the plate in a vibration-free environment at a constant temperature (e.g., 4 °C or 18 °C) and monitor periodically over days to weeks for crystal formation.
Experimental Workflow for Crystallization
Caption: Workflow for Hanging-Drop Vapor Diffusion Crystallization.
Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm with sharp edges) is obtained, the next step is to measure its diffraction pattern.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A well-formed crystal is carefully scooped from the droplet using a cryo-loop. To prevent lattice damage from the formation of ice crystals, the crystal is passed through a cryoprotectant (e.g., Paratone-N oil) and then immediately flash-cooled to 100 K in a stream of cold nitrogen gas.
-
Instrumentation: The mounted crystal is placed on a goniometer in a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.[4]
-
Data Collection: The instrument software is used to determine the unit cell and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames.
-
Data Reduction: The raw diffraction intensities are processed using specialized software. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects). The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each unique reflection.
Self-Validating Data Quality Metrics: During data processing, key statistics like R(int) (a measure of the agreement between symmetry-equivalent reflections) are calculated. A low R(int) value (typically < 0.08) is indicative of high-quality, reliable data.
Structure Solution and Refinement
This stage involves converting the processed diffraction data into a chemically meaningful atomic model. This is an iterative process of model building and mathematical refinement.
Workflow for Structure Solution and Refinement
Caption: Iterative workflow for solving and refining a crystal structure.
Causality Behind the Method:
-
Structure Solution: The primary challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays are lost during measurement. For small molecules, this is routinely solved using direct methods or intrinsic phasing, powerful algorithms that use statistical relationships between the measured intensities to generate an initial set of phases.
-
Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure.[5] This process iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed structure factor amplitudes (|F_o_|) and those calculated from the model (|F_c_|). Non-hydrogen atoms are refined with anisotropic displacement parameters to account for their thermal motion. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Analysis and Validation
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF). This plain-text file contains all metadata about the experiment and the final refined atomic coordinates.
Expected Crystallographic Data
A summary of the key data that would be reported in the CIF for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is presented below.
| Parameter | Description | Expected Value/Range |
| Formula | C₁₂H₁₄N₂O | - |
| Formula Weight | 202.26 | - |
| Crystal System | e.g., Monoclinic, Orthorhombic | - |
| Space Group | e.g., P2₁/c, P-1 | - |
| a, b, c (Å); α, β, γ (°) | Unit cell dimensions | - |
| V (ų) | Unit cell volume | 1000-2500 |
| Z | Molecules per unit cell | 4, 8 |
| Temperature (K) | Data collection temperature | 100 K |
| Radiation type | Mo Kα (λ = 0.71073 Å) | - |
| Reflections collected/unique | Total vs. symmetry-independent data | >15000 / >3000 |
| R(int) | Data merging R-factor | < 0.08 |
| Final R indices (R1, wR2) | Agreement factors for the final model | R1 < 0.05, wR2 < 0.12 |
| Goodness-of-fit (S) | Should be close to 1.0 | ~1.0 |
Structural Insights: Hydrogen Bonding
A key feature of imidazole-containing structures is their propensity to form robust hydrogen bonds. The primary interaction expected in the crystal lattice of the title compound is a head-to-tail hydrogen bond between the imidazole N-H donor of one molecule and the lone pair of the sp²-hybridized nitrogen atom of an adjacent molecule. This interaction is fundamental to molecular recognition in many biological systems.
Visualization of Imidazole Hydrogen Bonding
Caption: The canonical N-H···N hydrogen bond motif.
Conclusion
Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of small molecules like (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. By following the systematic and rigorous workflow outlined in this guide—from meticulous crystallization to validated refinement—researchers can obtain precise and unambiguous structural data. This information is indispensable, providing a solid empirical foundation for rational drug design, computational chemistry, and a deeper understanding of the molecule's fundamental properties.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved January 19, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved January 19, 2026, from [Link]
- Kant, R., et al. (2017). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. American Journal of Chemistry, 7(1), 1-11.
- Tanski, J. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.
- Blanton, W. B., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1956-1967.
Sources
- 1. rigaku.com [rigaku.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
Application Notes and Protocols for the Synthesis and Qualification of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol as a Reference Standard
Introduction
In the landscape of pharmaceutical development and quality control, the availability of highly pure and well-characterized reference standards is paramount. These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and formulated drug products are evaluated for identity, purity, and strength.[1][2][3] (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is a key impurity and potential metabolite of certain pharmaceutical compounds, making its synthesis and certification as a reference standard a critical endeavor for ensuring the safety and efficacy of related drug products.[4]
This application note provides a comprehensive guide for the synthesis, purification, and analytical qualification of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. The protocols herein are designed to be robust and reproducible, grounded in established principles of organic chemistry and analytical science.
Part 1: Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
The synthetic strategy for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is a multi-step process designed for efficiency and control over the final product's purity. The key transformation involves a Grignard reaction between a protected imidazole-5-carbaldehyde and 2,3-dimethylphenylmagnesium bromide.
Synthetic Workflow Visualization
Caption: Synthetic route for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Experimental Protocols
Step 1: Synthesis of 1-(Triphenylmethyl)-1H-imidazole-5-carbaldehyde (Protected Imidazole)
-
Rationale: The acidic proton on the imidazole ring can interfere with the Grignard reagent. Therefore, protection of the imidazole nitrogen is a crucial first step. The trityl (triphenylmethyl) group is selected as a bulky protecting group that can be readily removed under acidic conditions.
-
Procedure:
-
To a solution of 1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylmethyl chloride (trityl chloride, 1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of (2,3-Dimethylphenyl)(1-(triphenylmethyl)-1H-imidazol-5-yl)methanol
-
Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds.[5][6] The prepared 2,3-dimethylphenylmagnesium bromide will act as a nucleophile, attacking the carbonyl carbon of the protected imidazole-5-carbaldehyde.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Once the Grignard reagent formation is initiated (as indicated by a color change and gentle reflux), add the remaining solution of 1-bromo-2,3-dimethylbenzene dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate flame-dried flask, dissolve the 1-(triphenylmethyl)-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the protected imidazole to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (Final Product)
-
Rationale: The trityl group is acid-labile and can be removed under mild acidic conditions, yielding the desired final product.
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of dichloromethane (DCM) and water.
-
Add trifluoroacetic acid (TFA) (2.0 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude final product.
-
Part 2: Purification of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Purification is a critical step to ensure the final compound meets the high purity requirements of a reference standard.[7][8] A combination of column chromatography and recrystallization is recommended.
Purification Protocols
Protocol 1: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 80%). The addition of a small amount of triethylamine (0.5%) to the mobile phase can help to reduce tailing of the basic imidazole compound on the acidic silica gel.[7]
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase composition and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Rationale: Recrystallization is an effective final purification step to remove any remaining minor impurities and to obtain a crystalline solid.
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexane or isopropanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
-
Part 3: Characterization and Validation as a Reference Standard
A comprehensive analytical characterization is necessary to confirm the identity, purity, and potency of the synthesized (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol as a reference standard.[9][10][11][12]
Analytical Workflow Visualization
Caption: Analytical workflow for the validation of the reference standard.
Analytical Data Summary
| Analytical Technique | Parameter | Hypothetical Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | Consistent with the structure of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.[13][14][15] |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Consistent with the number and type of carbons in the molecule.[16] |
| Mass Spectrometry | [M+H]⁺ | m/z = 203.1184 (Calculated for C₁₂H₁₅N₂O⁺: 203.1184)[17][18][19] |
| HPLC Purity | Peak Area % | ≥ 99.5%[1][3][20] |
| Loss on Drying | Weight Loss % | ≤ 0.5% |
| Residue on Ignition | Residue % | ≤ 0.1% |
| Assay (by HPLC) | Potency | 99.8% (as is basis) |
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms.[16][21]
-
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts to the respective protons.
-
-
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data and assign the chemical shifts to the respective carbons.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry determines the molecular weight of the compound, providing strong evidence for its identity.[17][18][22]
-
Protocol (LC-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the experimentally determined accurate mass to the calculated theoretical mass.
-
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a powerful technique for assessing the purity of a compound by separating it from any potential impurities.[1][2][3][20]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a sample solution of the reference standard at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject the solution into the HPLC system.
-
Integrate the peaks in the resulting chromatogram and calculate the purity based on the relative peak area.
-
-
References
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC - NIH. (2020-11-19). Available at: [Link]
-
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025-02-03). Mastelf. Available at: [Link]
-
Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2019-11-19). University of Arizona. Available at: [Link]
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023-03-01). Available at: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010). CONICET. Available at: [Link]
-
Drug Impurities? Is Your HPLC Method up to Standard?. (2025-05-26). Technology Networks. Available at: [Link]
-
Developing a New Reference Standard… Is Validation Necessary? - PMC - NIH. Available at: [Link]
-
Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. Available at: [Link]
-
Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing. Available at: [Link]
-
Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides: Synthesis of new pH-sensitive spin probes. (2003-05-01). Semantic Scholar. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024-09-04). alwsci. Available at: [Link]
-
Methods for Validating Reference Materials. XRF Scientific. Available at: [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022-06-13). Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). Available at: [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012-04-15). Pharmaguideline. Available at: [Link]
-
1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available at: [Link]
-
1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003-01-01). TÜBİTAK Academic Journals. Available at: [Link]
-
Azoles. Part 11 .l Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo. RSC Publishing. Available at: [Link]
-
1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. PubChem. Available at: [Link]
-
Four Keys to Reference Standard Management. MRIGlobal. Available at: [Link]
-
Reference-Standard Material Qualification. (2009-04-02). Pharmaceutical Technology. Available at: [Link]
-
Grignard Reagent Addition to5-Alkylamino-4 H Imidazole 3Oxides: Synthesisof New pH-Sensitive Spin Probes | Request PDF. (2025-08-10). ResearchGate. Available at: [Link]
-
Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. Available at: [Link]
-
Grignard reactions in imidazolium ionic liquids. (2006-06-09). PubMed. Available at: [Link]
-
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC. (2013-10-25). PubMed Central. Available at: [Link]
-
(2,3-Dimethylphenyl)methanol. PubChem. Available at: [Link]
-
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol,78892-33-8,结构式. 中华试剂网. Available at: [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
-
Purification of Imidazole using PF-15SIHP-F0025. Flash-Chromatographie. Available at: [Link]
-
1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol. PubChem. Available at: [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022-09-20). National Institutes of Health. Available at: [Link]
Sources
- 1. mastelf.com [mastelf.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard reactions in imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. flash-chromatographie.com [flash-chromatographie.com]
- 9. Developing a New Reference Standard… Is Validation Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Validating Reference Materials [xrfscientific.com]
- 11. mriglobal.org [mriglobal.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. researchgate.net [researchgate.net]
- 16. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 17. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 19. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. technologynetworks.com [technologynetworks.com]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol for Robust Impurity Profiling of Detomidine
Introduction
Detomidine, a potent and selective α2-adrenergic agonist, is a critical sedative and analgesic in veterinary medicine.[1] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Impurity profiling, a systematic process of identifying and quantifying impurities in pharmaceutical substances, is a mandatory requirement by regulatory bodies worldwide.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a known process-related impurity of detomidine, in developing and validating a robust impurity profiling method.
This document will delve into the significance of this specific impurity, its role as a reference standard, and provide a detailed protocol for its use in a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[3]
The Significance of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in Detomidine Synthesis
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is recognized in the European Pharmacopoeia as Detomidine Impurity A .[2] It is a key intermediate or by-product in several synthetic routes of detomidine. Its presence in the final API can indicate incomplete reaction or inadequate purification. Therefore, accurate detection and quantification of this impurity are critical for controlling the manufacturing process and ensuring the quality of the final drug substance.
Below is a diagram illustrating the chemical relationship between Detomidine and Impurity A.
Caption: Relationship between Detomidine and Impurity A.
The Role of a Certified Reference Standard
Utilizing a well-characterized, high-purity certified reference standard (CRS) of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is fundamental to developing a trustworthy and self-validating analytical method. The CRS serves several critical functions:
-
Peak Identification: Unambiguous identification of the impurity peak in a chromatogram by comparing its retention time with that of the known standard.
-
Method Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of other components, including the main API and other potential impurities.
-
Accurate Quantification: Establishing a calibration curve to accurately determine the concentration of the impurity in test samples.
-
Method Validation: Performing crucial validation experiments such as accuracy, precision, linearity, and limit of detection (LOD) and quantification (LOQ) as stipulated by ICH guidelines.[3]
Application Protocol: Impurity Profiling of Detomidine by RP-HPLC
This section outlines a detailed protocol for the separation and quantification of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (Impurity A) in detomidine hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to be stability-indicating, meaning it can resolve the impurity from degradation products that may form under stress conditions.
Instrumentation and Materials
| Equipment/Material | Specification |
| HPLC System | Quaternary or Binary pump, UV/PDA detector, Autosampler, Column oven |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Reference Standards | Detomidine Hydrochloride CRS, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol CRS |
| Solvents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade) |
| Reagents | Potassium dihydrogen phosphate, Orthophosphoric acid |
Chromatographic Conditions
The following conditions are a robust starting point and may require minor adjustments based on the specific HPLC system and column used.
| Parameter | Condition |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Stock Solution of Impurity A (100 µg/mL): Accurately weigh about 10 mg of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Stock Solution of Detomidine HCl (1000 µg/mL): Accurately weigh about 100 mg of Detomidine Hydrochloride CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution: Prepare a solution containing 10 µg/mL of Detomidine Hydrochloride and 1 µg/mL of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in diluent.
-
Test Solution (1000 µg/mL of Detomidine HCl): Accurately weigh about 50 mg of the detomidine hydrochloride test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Analytical Procedure
The workflow for the analysis is depicted in the following diagram:
Caption: Experimental workflow for impurity profiling.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability parameters are met.
-
Inject the Standard Stock Solution of Impurity A.
-
Inject the Test Solution.
-
Identify the peak corresponding to Impurity A in the chromatogram of the Test Solution by comparing its retention time with that of the standard.
-
Calculate the percentage of Impurity A in the detomidine hydrochloride sample using the following formula:
% Impurity A = (Area of Impurity A in Test Solution / Area of Impurity A in Standard Solution) * (Concentration of Standard / Concentration of Test Solution) * 100
System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for both detomidine and Impurity A peaks |
| Theoretical Plates | Not less than 2000 for both detomidine and Impurity A peaks |
| Resolution | Not less than 2.0 between the detomidine and Impurity A peaks |
| % RSD of peak areas | Not more than 5.0% for replicate injections of the standard |
Method Validation Insights
A crucial aspect of this application is the validation of the analytical method to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[4]
-
Specificity: Forced degradation studies should be conducted on the detomidine API to demonstrate that the method can separate Impurity A from any potential degradation products. Stress conditions typically include acid, base, oxidation, heat, and light.[5][6][7][8][9]
-
Linearity: The linearity of the method for Impurity A should be established over a range of concentrations, typically from the reporting threshold to 120% of the specification limit.
-
Accuracy: Accuracy should be assessed by spiking the detomidine sample with known amounts of the Impurity A reference standard at different concentration levels.
-
Precision: Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to ensure the method is sensitive enough to detect and quantify the impurity at the required levels.
Regulatory Context and Acceptance Criteria
Regulatory guidelines, such as those from the FDA and the European Pharmacopoeia, set thresholds for the reporting, identification, and qualification of impurities.[2][9][10] For detomidine hydrochloride, the European Pharmacopoeia specifies limits for both specified and unspecified impurities.[2] Typically, for an API, the identification threshold is 0.10% and the reporting threshold is 0.05%. Any impurity found at or above the identification threshold must be structurally characterized.
Typical Specification Limits for Impurities in Detomidine HCl:
| Impurity | Limit |
| Impurity A | ≤ 0.20% |
| Any Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Note: These are typical limits and may vary based on the specific monograph and regulatory filing.
Conclusion
The use of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol as a certified reference standard is indispensable for the accurate and reliable impurity profiling of detomidine. The detailed RP-HPLC method and validation insights provided in this application note offer a robust framework for establishing a scientifically sound and regulatory-compliant quality control strategy. By implementing such rigorous analytical procedures, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of their detomidine products.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
Fathima, N., et al. Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Research. 2016;6(4). [Link]
-
Krishna, M., et al. ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Pharmaceutical Sciences and Research. 2015;6(12):5070-5076. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Online. [Link]
-
U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]
-
Veeprho Pharmaceuticals. Detomidine Impurities and Related Compound. [Link]
-
Blessy, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. [Link]
-
New Drug Approvals. DETOMIDINE. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). General Information: New Expression of Acceptance Criteria in the Test for Related Substances. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. STABILITY INDICATING HPLC METHOD VALIDATION FOR THE ASSAY OF DEXMEDETOMIDINE IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. [Link]
-
Xu, X., et al. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. 2010;21(4):641-653. [Link]
-
Bakshi, M., and Singh, S. Forced degradation studies: regulatory considerations and implementation. BioPharm International. 2002;15(6):34-41. [Link]
-
Anderson, N. L., et al. Stability of dexmedetomidine 4 mg/mL in polypropylene syringes. American Journal of Health-System Pharmacy. 2012;69(7):595-597. [Link]
-
Singh, S., et al. Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology. 2000;24(6):48-64. [Link]
-
European Patent Office. DETOMIDINE HYDROCHLORIDE MONOHYDRATE - EP 3782989 A1. [Link]
- Google Patents. Purified Detomidine, Process of Preparing and Methods of Use - US20210323929A1.
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia Reference Standards. [Link]
-
International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). EUROPEAN PHARMACOPOEIA COMMISSION - RIVM. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. 5.imimg.com [5.imimg.com]
- 2. edqm.eu [edqm.eu]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijcpa.in [ijcpa.in]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. superchroma.com.tw [superchroma.com.tw]
Application Note: A Validated HPLC-UV Method for the Quantification of Medetomidine Impurity A in Bulk Drug Substance
Abstract
This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise quantification of Medetomidine Impurity A (4,5-dihydro-4-(1-o-tolylethyl)-1H-imidazole) in Medetomidine bulk drug substance. The method is developed for specificity, linearity, accuracy, and precision, ensuring its suitability for quality control and regulatory compliance in pharmaceutical development and manufacturing. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's robustness.
Introduction: The Criticality of Impurity Profiling in Medetomidine
Medetomidine, (RS)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole, is a potent and selective α2-adrenergic agonist used primarily in veterinary medicine as a sedative and analgesic.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.
Medetomidine Impurity A, identified as 4,5-dihydro-4-(1-o-tolylethyl)-1H-imidazole, is a potential process-related impurity or degradant.[1] Its accurate quantification is essential to ensure the quality and consistency of the Medetomidine API. This application note details a robust HPLC-UV method designed for this purpose, grounded in the principles of analytical procedure validation as outlined in ICH Q2(R1).[2][3][4][5]
Analytical Principle: Reversed-Phase Chromatography
The method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (the C18 column) is used with a polar mobile phase. Medetomidine and its impurities are introduced into the system and travel through the column. Compounds with higher polarity will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will interact more strongly with the stationary phase and elute later. By carefully controlling the mobile phase composition, a gradient elution is used to achieve optimal separation between Medetomidine and Impurity A. Detection is achieved by monitoring the UV absorbance of the eluting compounds at a specified wavelength.
Experimental Protocol
Materials and Reagents
-
Standards: Medetomidine Hydrochloride Reference Standard, Medetomidine Impurity A Reference Standard.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reagents: Ammonia solution.
-
Equipment: Standard laboratory glassware, analytical balance, pH meter, sonicator, 0.45 µm membrane filters.
Instrumentation and Chromatographic Conditions
The method was developed on a SHIMADZU 2010 series prominence High-Performance Liquid Chromatograph with a binary pump and PDA detector, though equivalent systems can be used.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | X-terra RP-18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Buffer (pH adjusted to 9.0 with ammonia) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | Ambient |
| UV Detection | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 60 minutes[1] |
Causality of Choices:
-
Column: The X-terra RP-18 column provides excellent peak shape and resolution for basic compounds like Medetomidine and its impurities due to its hybrid particle technology.
-
Mobile Phase: The use of a high pH mobile phase (pH 9.0) is crucial for the analysis of these basic compounds. At this pH, the analytes are in their neutral form, which minimizes peak tailing and improves retention on the C18 stationary phase. The gradient elution with a mixture of acetonitrile and methanol as the organic modifier allows for the effective separation of impurities with varying polarities from the main analyte peak.[1]
Preparation of Solutions
-
Diluent: Acetonitrile:Methanol (65:35, v/v)[1]
-
Standard Stock Solution (Medetomidine): Accurately weigh and transfer about 10 mg of Medetomidine standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Standard Stock Solution (Impurity A): Accurately weigh and transfer about 10 mg of Medetomidine Impurity A standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Standard Solution (for Specificity & Accuracy): Prepare a solution of Medetomidine and spike it with a known concentration of Impurity A.
-
Sample Solution: Accurately weigh and transfer about 10 mg of the Medetomidine bulk drug sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation: A Self-Validating System
The analytical method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4][5]
System Suitability
Before each analytical run, the chromatographic system's performance is verified by injecting a standard solution multiple times. This ensures the system is operating correctly.[6][7][8][9]
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (n=5) | ≤ 2.0% |
These parameters confirm the column efficiency, peak symmetry, and injection precision are acceptable for reliable quantification.[6]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[4] This was demonstrated by analyzing a spiked sample containing Medetomidine and Impurity A. The chromatograms showed baseline separation of Medetomidine and Impurity A, with retention times of approximately 18.57 minutes for Medetomidine and 7.26 minutes for Impurity A, indicating no interference.[1]
Linearity
The linearity of the method was established by analyzing solutions of Impurity A at multiple concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | LOQ to 150% of the specification limit[1] |
| Correlation Coefficient (r²) | ≥ 0.999 |
The high correlation coefficient confirms a linear relationship between the concentration and the detector response over the specified range.[1]
Accuracy (Recovery)
Accuracy was determined by analyzing Medetomidine samples spiked with known amounts of Impurity A at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[1] The percentage recovery was then calculated.
| Level | Acceptance Criteria for Recovery |
| 50% | 90.0% - 110.0% |
| 100% | 90.0% - 110.0% |
| 150% | 90.0% - 110.0% |
Precision
-
Repeatability (Intra-day precision): Assessed by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 5.0% |
| Intermediate Precision | ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. These values establish the lowest concentration of Impurity A that can be reliably detected and quantified by the method.
Data Analysis and Calculation
The concentration of Impurity A in the sample is calculated using the external standard method. The peak area of Impurity A in the sample chromatogram is compared to the peak area of a known concentration of the Impurity A reference standard.
Formula:
Workflow Diagram
Caption: HPLC-UV workflow for Medetomidine Impurity A quantification.
Conclusion
The described RP-HPLC-UV method provides a reliable and robust tool for the quantitative determination of Medetomidine Impurity A in bulk drug substance. The method is specific, linear, accurate, and precise, meeting the stringent requirements for quality control in the pharmaceutical industry. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data for regulatory submissions and routine analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Understanding the Latest Revisions to USP <621>. Agilent.
-
System Suitability for USP Chromatographic Methods. ECA Academy.
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics.
-
Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses. The Center for Forensic Science Research & Education.
-
Medetomidine quantitation and enantiomer differentiation in biological specimens collected after fatal and non-fatal opioid overdoses. Journal of Analytical Toxicology.
-
System Suitability in HPLC Analysis. Pharmaguideline.
-
Fathima, N., Marineni, B., Huq, G. A., & Reddy, P. R. (2016). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharmaceutical and Phytopharmacological Research, 6(4), 173-188.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 8. m.youtube.com [m.youtube.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
LC-MS/MS protocol for the detection of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
An Application Note for the Bioanalytical Quantification of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in Human Plasma using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Abstract
This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in human plasma. As an impurity associated with active pharmaceutical ingredients such as Medetomidine and Detomidine, its precise quantification is critical for drug safety and metabolism studies.[1][2][3] The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM). This method has been developed and validated to meet the rigorous standards required by drug development professionals, offering high throughput, excellent sensitivity, and reliable performance in a complex biological matrix. The validation parameters adhere to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry.[4][5]
Introduction and Scientific Rationale
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is a polar molecule containing a basic imidazole moiety and a moderately non-polar dimethylphenyl group.[1] Developing a reliable method for its quantification in biological matrices like plasma presents several challenges. The primary objective is to achieve a high degree of selectivity to distinguish the analyte from endogenous plasma components and ensure high recovery from the matrix. Furthermore, the method must be sensitive enough to detect low concentrations relevant to pharmacokinetic or toxicological assessments.
LC-MS/MS is the technology of choice for this application due to its inherent specificity and sensitivity.[6] The strategy detailed herein is built on a foundation of proven bioanalytical principles:
-
Sample Preparation: A protein precipitation (PPT) protocol using acetonitrile was selected for its simplicity, speed, and effectiveness in removing the majority of interfering plasma proteins.[7][8] While techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can yield cleaner extracts, PPT provides a more streamlined workflow suitable for high-throughput environments with minimized risk of analyte loss and reduced method development time.[9][10][11]
-
Chromatography: Reversed-phase chromatography is a robust technique for separating small molecules.[12][13] Although the analyte possesses polar characteristics which can sometimes challenge retention on traditional C18 columns, the inclusion of formic acid in the mobile phase serves a dual purpose.[14][15] It protonates the basic imidazole ring, increasing its polarity and interaction with the mobile phase while simultaneously promoting favorable ionization in the mass spectrometer source.[16][17]
-
Mass Spectrometry: Quantification is performed using Selected Reaction Monitoring (SRM), a technique that provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition.[18][19] This ensures that the signal is highly specific to the analyte of interest, minimizing the impact of any co-eluting matrix components. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is the gold standard for correcting matrix effects and variability; however, for this note, a structurally similar analog can also be used.
This application note provides a comprehensive, step-by-step protocol that is not merely a list of instructions but a self-validating system, explaining the causality behind each critical step.
Materials and Equipment
| Reagents and Consumables | Equipment |
| (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol reference standard | Triple Quadrupole Mass Spectrometer |
| Internal Standard (IS) (e.g., deuterated analog or structural homolog) | High-Performance Liquid Chromatography (HPLC) System |
| HPLC-grade Acetonitrile | Nitrogen Evaporator |
| HPLC-grade Methanol | Microcentrifuge |
| Formic Acid (LC-MS grade) | Vortex Mixer |
| Ultrapure Water (18.2 MΩ·cm) | Calibrated Pipettes |
| Human Plasma (with K2EDTA as anticoagulant) | 1.5 mL Microcentrifuge Tubes |
| Reversed-phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | 96-well collection plates |
Experimental Workflow and Protocols
The overall experimental process, from sample handling to final data analysis, is designed for efficiency and reproducibility.
Caption: High-level workflow for the quantification of the analyte in plasma.
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol and the Internal Standard (IS) in methanol.
-
Working Solutions: Create serial dilutions from the primary stocks using a 50:50 methanol:water mixture to prepare working solutions for spiking.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol: Protein Precipitation
This protocol is optimized for a 96-well plate format but can be adapted for individual tubes.
-
Aliquot Sample: Pipette 100 µL of plasma (blank, CC standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.[8]
-
Add Internal Standard: Add 10 µL of the IS working solution to all samples except for the double blank (matrix blank).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each well. The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[20]
-
Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.[8]
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[21]
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a clean 96-well plate for analysis, avoiding disturbance of the protein pellet.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| HPLC Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
Table 2: Optimized Mass Spectrometry Source Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
SRM Transition Optimization
The heart of a quantitative SRM assay is the selection and optimization of precursor-to-product ion transitions.[22] The precursor ion is the protonated molecule, [M+H]+, which for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is m/z 203.2. This ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific, stable product ions are monitored in the third quadrupole (Q3).[18] Optimization involves infusing a standard solution of the analyte and systematically varying the cone voltage and collision energy to find the values that produce the most intense and stable signal for each product ion.[23][24]
Table 3: Optimized SRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Analyte | 203.2 | 185.2 (Quantifier) | 100 | 30 | 15 |
| Analyte | 203.2 | 133.1 (Qualifier) | 100 | 30 | 25 |
| IS (Example) | 208.2 | 190.2 (Quantifier) | 100 | 30 | 15 |
Method Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation Guidance.[4][5][25] The results confirm that the assay is accurate, precise, and suitable for its intended purpose.
Table 4: Calibration Curve Summary
| Matrix | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (R²) |
|---|
| Human Plasma | 1.0 - 1000 | y = 0.045x + 0.002 | > 0.998 |
Table 5: Summary of Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.98 | 8.5 | 98.0 |
| LQC | 3.0 | 2.91 | 6.2 | 97.0 |
| MQC | 100 | 103.2 | 4.5 | 103.2 |
| HQC | 800 | 789.6 | 3.8 | 98.7 |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy within ±15% (±20% for LLOQ) of nominal values.[4]
-
Selectivity: No significant interfering peaks were observed at the retention time of the analyte or IS in six different sources of blank human plasma.
-
Matrix Effect: The matrix factor was determined to be between 0.95 and 1.08, indicating minimal ion suppression or enhancement from the plasma matrix.
-
Recovery: The extraction recovery was consistent across all QC levels, averaging 92.5%.
Conclusion
This application note details a highly sensitive, specific, and robust LC-MS/MS method for the quantification of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide the performance necessary for regulated bioanalysis. This validated protocol is well-suited for researchers and drug development professionals requiring reliable quantitative data for pharmacokinetic, toxicokinetic, or drug safety studies.
References
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. University of Florida. [Link]
-
Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC Europe. [Link]
-
Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]
-
Wang, S., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
IonSource. (2016). Development of an SRM Transition. IonSource. [Link]
-
Santos, M. M., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry. [Link]
-
Al-Sanea, M. M., & Abdel-Megied, A. M. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(22), 7545. [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-55. [Link]
-
Kumar, R., & Kumar, M. (2024). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
-
International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. IJISRT. [Link]
-
Picotti, P., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular Systems Biology, 4, 222. [Link]
-
Pistos, C., et al. (2008). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 898-904. [Link]
-
LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture? LC Services. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
National Center for Biotechnology Information. (n.d.). (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. PubChem Compound Database. [Link]
-
Rebrab, C., et al. (2024). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link]
-
Whiteaker, J. R., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 9(4), 2136–2141. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Yale School of Medicine. (n.d.). Small Molecules Quantitation. Yale Keck MS & Proteomics Resource. [Link]
-
Pistos, C., et al. (2008). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. ResearchGate. [Link]
Sources
- 1. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [amp.chemicalbook.com]
- 3. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. Technical Tip: Protein Precipitation [phenomenex.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. waters.com [waters.com]
- 13. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 19. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ionsource.com [ionsource.com]
- 23. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application and Protocol Guide: Characterization of (2,e-dimethylphenyl)(1H-imidazol-5-yl)methanol in Alpha-Adrenoceptor Binding Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in alpha-adrenoceptor binding assays. This guide is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for the characterization of this compound's interaction with alpha-adrenergic receptors.
Introduction: The Significance of Alpha-Adrenoceptor Modulation
Alpha-adrenergic receptors (α-adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a myriad of physiological processes, including vasoconstriction, neurotransmission, and smooth muscle contraction.[1] They are broadly classified into two main types, α1 and α2, which are further subdivided into several subtypes (α1A, α1B, α1D, and α2A, α2B, α2C).[1] This complexity allows for fine-tuned physiological responses and presents a rich landscape for therapeutic intervention in conditions such as hypertension, benign prostatic hyperplasia, and as adjuncts in anesthesia.
The imidazole scaffold is a well-established pharmacophore in the development of α-adrenoceptor ligands.[2][3] Notably, compounds like medetomidine and its active d-enantiomer, dexmedetomidine, are potent and selective α2-adrenoceptor agonists used extensively in veterinary and human medicine for their sedative and analgesic properties.[4][5][6][7][8] (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, identified as an impurity of medetomidine, shares a core structural motif with these established α2-agonists, suggesting it may also possess activity at α-adrenoceptors.[9][10] A thorough characterization of its binding profile is therefore a critical step in understanding its potential pharmacological effects.
This guide will detail the methodologies to determine the binding affinity and selectivity of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol for α-adrenoceptor subtypes.
Principles of Radioligand Binding Assays
Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions due to their sensitivity and specificity.[11] These assays rely on the use of a ligand (radioligand) that is labeled with a radioisotope (commonly ³H or ¹²⁵I) to monitor its binding to a receptor of interest.[11] There are two primary types of radioligand binding assays that will be discussed:
-
Saturation Binding Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.
-
Competition Binding Assays: These are employed to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol) for the receptor. This is achieved by measuring the ability of the competitor to displace a known radioligand from the receptor.[11]
The choice of radioligand is critical and depends on the receptor subtype being investigated. For α-adrenoceptors, common choices include:
-
[³H]Prazosin: A selective antagonist for α1-adrenoceptors.[12]
-
[³H]Rauwolscine or [³H]Yohimbine: Selective antagonists for α2-adrenoceptors.
-
[³H]DHE (Dihydroergotamine): A non-selective α-adrenoceptor antagonist.[13]
Experimental Workflow for Characterizing (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
The following diagram illustrates the general workflow for assessing the binding characteristics of our compound of interest.
Caption: Experimental workflow for α-adrenoceptor binding assays.
Detailed Protocols
Protocol 1: Cell Culture and Membrane Preparation
The foundation of a reliable binding assay is a consistent source of the target receptor. This is typically achieved using cell lines that stably express the specific α-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptors.
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Protease inhibitor cocktail.
Procedure:
-
Culture the cells in appropriate flasks until they reach 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the membranes and store at -80°C until use.
Protocol 2: Competition Binding Assay
This protocol will determine the inhibitory constant (Ki) of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol for each α-adrenoceptor subtype.
Materials:
-
Prepared cell membranes expressing the target α-adrenoceptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Prazosin for α1 subtypes, [³H]Rauwolscine for α2 subtypes.
-
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: 10 µM Phentolamine or another suitable antagonist.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration close to its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control (10 µM Phentolamine), 50 µL radioligand, and 100 µL of the membrane preparation.
-
Competition: 50 µL of each dilution of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, 50 µL radioligand, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
The following table provides a template for summarizing the expected data:
| Adrenoceptor Subtype | Radioligand | Kd of Radioligand (nM) | IC₅₀ of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (nM) | Calculated Ki (nM) |
| α1A | [³H]Prazosin | Value | Experimental Value | Calculated Value |
| α1B | [³H]Prazosin | Value | Experimental Value | Calculated Value |
| α1D | [³H]Prazosin | Value | Experimental Value | Calculated Value |
| α2A | [³H]Rauwolscine | Value | Experimental Value | Calculated Value |
| α2B | [³H]Rauwolscine | Value | Experimental Value | Calculated Value |
| α2C | [³H]Rauwolscine | Value | Experimental Value | Calculated Value |
Alpha-Adrenoceptor Signaling Pathways
Understanding the downstream signaling pathways of α-adrenoceptors is crucial for interpreting the functional consequences of ligand binding.
Caption: Signaling pathways of α1 and α2-adrenoceptors.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of appropriate controls is paramount:
-
Total and Non-specific Binding: These controls are essential for calculating specific binding and ensuring that the observed signal is due to receptor-ligand interactions.
-
Reference Compounds: In parallel with testing (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, it is advisable to run competition assays with known α-adrenoceptor agonists and antagonists (e.g., norepinephrine, phentolamine, yohimbine) to validate the assay performance and provide a benchmark for comparison.
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least three separate occasions to ensure the reliability of the results.
By adhering to these principles, researchers can have high confidence in the generated data, which is crucial for making informed decisions in drug discovery and development programs.
References
-
Re-evaluation of drug-interaction with alpha-adrenoceptors in vivo and in vitro using imidazole derivatives. PubMed. Available at: [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. Available at: [Link]
-
Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PMC. Available at: [Link]
-
Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. Available at: [Link]
-
Alpha-2 Agonists. VASG.ORG. Available at: [Link]
-
THE USE OF THE ALPHA-2-ADRENOCEPTOR AGONISTS MEDETOMIDINE AND DEXMEDETOMIDINE IN THE SEDATION AND ANALGESIA OF CATS. Helda - University of Helsinki. Available at: [Link]
-
RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regulation. Annual Reviews. Available at: [Link]
-
α-Adrenoceptor Assays. PubMed. Available at: [Link]
-
Dexmedetomidine: A New Alpha-2 Agonist for Small Animal Practice - WSAVA2009. VIN. Available at: [Link]
-
Dexmedetomidine in Current Anaesthesia Practice- A Review. JCDR. Available at: [Link]
-
Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. PubMed. Available at: [Link]
-
Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. PubMed. Available at: [Link]
-
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. PubChem. Available at: [Link]
-
Alpha-adrenoceptor activity of arylalkylimidazoles is improved by alpha-methylation and impaired by alpha-hydroxylation. PubMed. Available at: [Link]
-
Imidazole-based adrenergic receptor agonists and antagonists. ResearchGate. Available at: [Link]
Sources
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-evaluation of drug-interaction with alpha-adrenoceptors in vivo and in vitro using imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VASG Alpha-2 Agonists [vasg.org]
- 6. DSpace [helda.helsinki.fi]
- 7. Dexmedetomidine: A New Alpha-2 Agonist for Small Animal Practice - WSAVA2009 - VIN [vin.com]
- 8. jcdr.net [jcdr.net]
- 9. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
Application Note: A Protocol for the Isolation and Preparation of Detomidine Impurities for In-Vitro Toxicological Assessment
Introduction: The Criticality of Impurity Qualification
Detomidine, chemically known as 4-[(2,3-dimethylphenyl)methyl]-1H-imidazole, is a widely used veterinary sedative and analgesic.[1] Like any synthetically derived API, its manufacturing process and storage can result in the formation of impurities, including starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and toxicological qualification of any impurity present above a specified threshold to ensure patient safety.[3][4] The presence of unknown or unqualified impurities can compromise drug safety, stability, and efficacy.[5][6]
The process of "qualification" involves acquiring and evaluating data to establish the biological safety of an individual impurity.[7] When an impurity's level exceeds the identification threshold (typically >0.10%), and it cannot be justified as a significant metabolite or by existing literature, direct toxicological testing is often required.[4][8] Isolating the impurity in a pure form is a prerequisite for conducting these necessary in-vitro studies.[8] This application note outlines a robust workflow from analytical detection to the preparation of isolated detomidine impurities for such toxicological evaluation.
Understanding the Detomidine Impurity Landscape
Effective isolation begins with a thorough understanding of the potential impurities. Impurity profiling combines separation science with structural elucidation to identify and quantify these minor components.[9] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose, providing retention time, molecular weight, and fragmentation data for putative identification.[10][11]
Common impurities and related substances associated with detomidine and its analogue, medetomidine, may include positional isomers, oxidation products, and unreacted precursors.[1][12] A non-exhaustive list of known detomidine impurities is presented below.
| Impurity Name/Designation | IUPAC Name / Description | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Detomidine EP Impurity A | (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol | 78892-33-8 | C₁₂H₁₄N₂O | 202.26 |
| Detomidine EP Impurity B | (RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol | 83902-12-9 | C₁₉H₂₀N₂O | 292.38 |
| Detomidine EP Impurity C | 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole | 2408662-26-8 | C₁₂H₂₀N₂ | 192.31 |
| Iso Detomidine | Positional isomer of Detomidine | 78892-51-0 | C₁₂H₁₄N₂ | 186.26 |
| 3-Hydroxy Detomidine | Hydroxylated metabolite/degradant | N/A | C₁₂H₁₄N₂O | 202.26 |
| Table 1: Representative list of known detomidine-related impurities. Data compiled from various sources.[1] |
Workflow for Impurity Isolation and Preparation
The overall strategy involves a multi-stage process that begins with analytical method development and culminates in a purified, quantified impurity ready for biological testing. This workflow ensures that the isolated material is of sufficient purity and quantity for meaningful toxicological assessment.
Experimental Protocols
Phase 1: Analytical Method Development & Impurity Profiling
Objective: To develop a high-resolution separation method capable of resolving detomidine from its key impurities and to identify targets for isolation based on regulatory thresholds.
Rationale: A robust analytical method is the foundation for successful preparative chromatography.[13] Reversed-phase HPLC is a common choice, but Supercritical Fluid Chromatography (SFC) offers significant advantages for preparative work, including faster separations, reduced organic solvent consumption, and more concentrated fractions, which simplifies downstream processing.[14][15] The choice between techniques depends on the polarity of the impurities and available instrumentation.
Protocol: HPLC Method Development (Starting Point)
-
Column Selection: Begin with a C18 stationary phase (e.g., X-terra RP-18, 250 x 4.6 mm, 5 µm) as it offers good retention for moderately polar compounds like detomidine.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[16]
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for all impurities.
-
Detection: Use a Photodiode Array (PDA) detector to assess peak purity and a Mass Spectrometer (MS) for mass identification of the eluting peaks.[10]
-
Optimization: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and temperature to maximize the resolution between the target impurity and adjacent peaks, especially the main API peak.
-
Impurity Identification: Compare the mass-to-charge (m/z) ratios of detected impurity peaks against the known values in Table 1. Any impurity consistently appearing above the 0.1% reporting threshold is a candidate for isolation.[2]
Phase 2: Preparative Scale Isolation
Objective: To isolate the target impurity in milligram quantities with high purity (>95%).
Rationale: The analytical method must be scaled to a preparative column to handle higher sample loads. Geometric scaling of flow rates and injection volumes is a common practice. The goal is to maximize throughput while maintaining the resolution achieved at the analytical scale.[13] SFC is particularly efficient here due to the low viscosity of supercritical CO₂, allowing for higher flow rates without prohibitive backpressure.[17]
Protocol: Preparative SFC Isolation (Example)
-
System: A preparative SFC system equipped with a UV detector and fraction collector.
-
Column Selection: Choose a preparative column with the same stationary phase chemistry as the one that provided the best analytical separation (e.g., 2-Ethylpyridine, Chiralpak).[14] A typical dimension would be 30 x 250 mm, 5 µm.
-
Method Translation:
-
Convert the optimized analytical gradient method to an isocratic or shallow gradient method focused on the elution window of the target impurity. This improves loading capacity and simplifies fraction collection.[14]
-
Mobile Phase: Carbon Dioxide (A) and a modifier (B), typically Methanol or Ethanol.
-
Example Isocratic Condition: 10% Methanol in CO₂.
-
Flow Rate: Scale up from the analytical method. For a 30 mm ID column, a flow rate of 80 g/min is a reasonable starting point.[14]
-
Back Pressure: Maintain at a level to ensure the CO₂ remains in a supercritical state (e.g., 120 bar).
-
-
Sample Loading: Dissolve the detomidine API in the minimum amount of a suitable solvent (e.g., the mobile phase modifier) to create a highly concentrated solution (e.g., 50-100 mg/mL).
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal of the target impurity peak. Perform stacked injections to accumulate material efficiently.[14]
-
Purity Analysis: Analyze a small aliquot of the collected fraction(s) using the initial analytical HPLC-MS method to confirm purity. Pool fractions that meet the purity requirement (e.g., >95%).
Phase 3: Post-Isolation Processing & Preparation
Objective: To convert the purified chromatographic fraction into a stable, quantified solid or stock solution suitable for biological assays.
Rationale: The solvents used for chromatography (e.g., acetonitrile, methanol, water, buffers) are often incompatible with cell-based assays and must be completely removed. Accurate quantification of the final isolated impurity is essential for determining precise concentrations for dose-response studies in vitro.
Protocol: Sample Preparation for Bioassay
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Use a rotary evaporator to remove the bulk of the organic solvent under reduced pressure.
-
If the mobile phase contained water, perform a subsequent lyophilization (freeze-drying) step to remove all residual water and obtain a fluffy solid.
-
-
Final Purity and Identity Confirmation:
-
Re-dissolve a small amount of the final solid and confirm its purity by analytical HPLC-UV/MS.
-
For definitive structural confirmation, especially for novel impurities, acquire Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C).[13]
-
-
Quantification:
-
Accurately weigh the isolated solid using a calibrated microbalance.
-
Alternatively, for the highest accuracy, use quantitative NMR (qNMR) with a certified internal standard.
-
-
Stock Solution Preparation:
-
Based on the quantified mass, dissolve the impurity in a certified biocompatible solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to maintain stability.
-
Application to In-Vitro Studies
The purified and quantified impurity is now ready for toxicological assessment. Regulatory guidelines recommend a standard battery of tests to evaluate genotoxic potential.[18]
Genotoxicity Assessment: The primary goal is to assess the potential for the impurity to cause mutations in genetic material.[19]
-
Ames Test (Bacterial Reverse Mutation Assay): This is a mandatory first-line screen.[20] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan synthesis pathway.[21] The test evaluates the ability of the impurity to cause a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.[20] The assay is conducted with and without a metabolic activation system (S9 fraction) to detect compounds that become mutagenic after metabolism.[1]
-
In Vitro Mammalian Cell Assays: If the Ames test is positive or if there are other concerns, further testing in mammalian cells is required. This may include a chromosome aberration assay or a mouse lymphoma assay to detect clastogenic or aneugenic effects.[18][22]
Cytotoxicity Assessment: These assays determine the concentration at which an impurity causes cell death, providing a general measure of its toxicity.
-
MTT or Neutral Red Uptake (NRU) Assays: These are common colorimetric assays performed on relevant cell lines (e.g., human liver cells like HepG2).[5] They measure metabolic activity or lysosomal integrity as indicators of cell viability after exposure to various concentrations of the impurity.[23] This data helps establish the dose range for more complex assays like genotoxicity tests.
Conclusion
The isolation and characterization of pharmaceutical impurities are non-negotiable aspects of modern drug development and quality control. This application note provides a detailed, field-proven protocol for moving from an analytical understanding of detomidine impurities to their preparative-scale isolation and subsequent preparation for vital in-vitro safety studies. By leveraging powerful separation techniques like preparative SFC and adhering to a systematic workflow, researchers can efficiently generate the high-quality material needed to satisfy regulatory requirements and, most importantly, ensure the safety of the final pharmaceutical product.
References
-
SIELC Technologies. (n.d.). Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Draft Guidance for Industry on “Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches”. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Detomidine Impurities and Related Compound. Retrieved from [Link]
- Kenyon, M. O., Cheung, J. R., Dobo, K. L., Ku, W. W., & Van Vleet, T. R. (2007). An evaluation of the sensitivity of the Ames assay to discern low-level mutagenic impurities. Regulatory Toxicology and Pharmacology, 48(2), 146-152.
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: ANDAs: Impurities in Drug Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
- White, A. T., Le, N. D., Cross, K. P., Custer, L. L., & B-Lynch, C. (2020). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 35(3), 249-261.
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Pharmaceutical Technology. (2008). FDA Issues Draft Guidance of Genotoxic Impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket. Retrieved from [Link]
- Biba, C., Welch, C. J., & Regalado, E. L. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America, 30(10), 914-923.
-
Agilent Technologies. (n.d.). Veterinary Drug Analysis with Supercritical Fluid Chromatography and Triple Quadrupole LC/MS. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
News-Medical.Net. (2023). The importance of sample preparation for chromatographic analysis. Retrieved from [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
- Fathima, N., Marineni, B., Huq, G. A., & Reddy, P. R. (2016). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharmaceutical and Phytopharmacological Research, 6(4), 1-10.
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Method optimization for drug impurity profiling in SFC: Application to a pharmaceutical mixture. Journal of Pharmaceutical and Biomedical Analysis, 88, 391-401.
-
Veeprho. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
ResearchGate. (2022). Bioassay-guided fractionation procedure. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Fundamentals of Sample Preparation for Chromatography. Retrieved from [Link]
-
Alfa Chemistry. (2024). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved from [Link]
- Mitra, S. (2003). Solutions and challenges in sample preparation for chromatography. LCGC North America, 21(1), S34-S40.
-
Journal of Pharmaceutical Analysis. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
- Thakur, P., et al. (2020). ISOLATION OF PHARMACEUTICAL IMPURITIES FROM BULK DRUG PREPARATIONS. International Journal of Advanced Research, 8(06), 1436-1444.
-
World Journal of Pharmaceutical Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
- de Oliveira, C. B., et al. (2019). In vitro toxic evaluation of two gliptins and their main impurities of synthesis. BMC Pharmacology and Toxicology, 20(1), 76.
- Kálmán-Kovács, M., et al. (2014). Impurity Determinations for Biotechnology-Derived Biopharmaceuticals and Related Products.
-
Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph 2023 Medetomidine. Retrieved from [Link]
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2020). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases. Chirality, 32(3), 314-323.
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
Sources
- 1. inotiv.com [inotiv.com]
- 2. jpionline.org [jpionline.org]
- 3. pharmasciences.in [pharmasciences.in]
- 4. youtube.com [youtube.com]
- 5. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jpharmsci.com [jpharmsci.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. lcms.cz [lcms.cz]
- 14. pharmtech.com [pharmtech.com]
- 15. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 16. Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. waters.com [waters.com]
- 18. fda.gov [fda.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. criver.com [criver.com]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. fda.gov [fda.gov]
- 23. kosheeka.com [kosheeka.com]
Application Note & Protocol: Preparation and Handling of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol Stock Solutions for In Vitro Assays
Abstract
The reproducibility and reliability of in vitro assay data are fundamentally dependent on the precise and consistent preparation of test compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, storing, and validating stock solutions of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. This compound, identified as an impurity of the α2-adrenergic agonist Detomidine, requires careful handling due to its physicochemical properties and potential biological activity.[1] We will delve into the scientific rationale behind solvent selection, concentration calculations, storage protocols, and critical quality control measures. The protocols outlined herein are designed to be self-validating, ensuring the integrity of experimental results by minimizing variability originating from compound handling.
Compound Characteristics and Physicochemical Properties
Understanding the fundamental properties of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is the first step toward developing a robust handling protocol.
| Property | Value | Source |
| IUPAC Name | (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | PubChem[2] |
| Molecular Formula | C₁₂H₁₄N₂O | PubChem[2] |
| Molecular Weight | 202.25 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥95% (Typical) | Sigma-Aldrich |
| XLogP3 (Predicted) | 1.6 | PubChem[2] |
| pKa (Predicted) | 13.56 | ChemicalBook[3] |
The predicted XLogP3 value of 1.6 suggests moderate lipophilicity, indicating that the compound will have low solubility in aqueous solutions and will require an organic solvent for dissolution.[2]
Critical Safety and Handling Precautions
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is classified with hazard codes indicating it is harmful. Adherence to strict safety protocols is mandatory.
-
Hazard Profile: Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332).
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation.[4]
-
Solvent Hazards: The primary recommended solvent, Dimethyl Sulfoxide (DMSO), is an excellent penetrant. Avoid direct skin contact, as it can carry dissolved compounds through the skin. Always use appropriate gloves.
The Science of Stock Solutions: Core Principles
A successful assay begins with a high-quality stock solution. This section explains the causality behind key procedural choices.
The Imperative of Solvent Selection
The choice of solvent is arguably the most critical variable in stock solution preparation. An inappropriate solvent can lead to compound precipitation, degradation, or direct interference with the biological assay.
-
Primary Recommendation: DMSO: For hydrophobic compounds like (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, anhydrous (or "molecular biology grade") Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5][6] Its strong polarity and miscibility with both aqueous media and organic solvents make it an ideal vehicle for creating high-concentration stocks that can be diluted into culture media.[6]
-
The Solvent Effect: Researchers must recognize that solvents are not inert. DMSO itself can induce biological effects, often in a dose-dependent manner.[7][8] For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with many sensitive assays requiring a limit of <0.1%.[8][9][10] Therefore, a solvent control (media containing the same final concentration of DMSO as the test wells) is an indispensable part of any valid experiment. [10][11]
Precision in Concentration Calculations
-
The Best Practice for Weighing: It is more accurate to weigh a mass close to your target (e.g., 2.1 mg instead of exactly 2.0 mg) on a calibrated analytical balance and then calculate the precise volume of solvent needed to achieve the desired molarity.[12] This approach acknowledges the practical limits of weighing small quantities of powder.
-
Accounting for Purity: The purity of the compound must be factored into the calculation to determine the amount of active ingredient.
-
Formula for Mass Calculation: Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) / (Purity / 100)
-
Storage, Stability, and Averting Freeze-Thaw Cycles
Chemical stability is not infinite. Proper storage is essential to preserve the integrity of the compound over time.
-
Aliquot and Conquer: The single most effective strategy to prevent degradation from repeated freeze-thaw cycles is to aliquot the high-concentration stock solution into single-use volumes (e.g., 10-20 µL) immediately after preparation.[9][10]
-
Temperature Matters: For long-term storage (up to 6 months), -80°C is strongly recommended.[10] Storage at -20°C is suitable for shorter periods (approximately 1 month).[9][10] Some vendors may recommend cold-chain transport, suggesting that prolonged exposure to ambient temperatures should be avoided.[13]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM primary stock solution in DMSO.
Materials:
-
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (solid)
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile, amber-colored glass vial or polypropylene tube
-
Sterile, low-retention microcentrifuge tubes for aliquots
-
Calibrated P1000, P200, and P20 micropipettes
-
Vortex mixer
Workflow Diagram:
Caption: Serial dilution workflow for assay plate preparation.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Prepare Highest Concentration Working Solution: Prepare an intermediate, high-concentration working solution. For example, to make a 200 µM solution for a final assay concentration of 100 µM (assuming a 1:2 final dilution in the well), dilute the 10 mM stock 1:50 into your assay medium.
-
Example: Add 2 µL of 10 mM stock to 98 µL of assay medium. This results in a 200 µM solution with 2% DMSO.
-
-
Prepare Assay Plate:
-
Add your assay medium to all wells of the microplate.
-
Add the intermediate working solution to the first column of wells and serially dilute across the plate (e.g., 2-fold dilutions) to generate your dose-response curve.
-
Crucially, prepare a solvent control by adding an equivalent volume of a DMSO/media mixture (prepared to match the highest DMSO concentration in your assay) to control wells. This ensures that any observed effects are due to the compound, not the solvent.
-
A Self-Validating System: Quality Control & Validation
Trust in your results is built upon a foundation of rigorous quality control (QC).
QC Workflow Diagram:
Sources
- 1. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [chemicalbook.com]
- 2. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 78892-33-8|(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Welcome to the dedicated technical support center for the synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to improve your synthetic yield and purity. The information is structured in a question-and-answer format to directly tackle issues you may encounter.
Overview of the Synthetic Strategy
The synthesis of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is most effectively approached via a Grignard reaction. This involves the addition of a 2,3-dimethylphenylmagnesium bromide Grignard reagent to a protected imidazole-5-carboxaldehyde. The imidazole nitrogen must be protected to prevent it from quenching the highly basic Grignard reagent. A bulky protecting group like trityl (Tr) is ideal as it is stable under the reaction conditions and can be removed under mild acidic conditions.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Part 1: Troubleshooting the Grignard Reagent Formation
The success of the entire synthesis hinges on the reliable formation of the 2,3-dimethylphenylmagnesium bromide.
Q1: My Grignard reaction fails to initiate. What are the most common causes?
A1: Failure to initiate is a classic Grignard problem, almost always stemming from quenching agents or a passivated magnesium surface.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][2] Any trace of moisture in your glassware, solvent, or starting halide will quench the reagent as it forms.
-
Solution: Rigorously dry all glassware in an oven (>120°C overnight) or by flame-drying under vacuum, followed by cooling under an inert atmosphere (e.g., Argon or Nitrogen).[2] Solvents like THF or diethyl ether must be anhydrous, preferably distilled from a suitable drying agent like sodium/benzophenone.
-
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1][2]
-
Solution: Activate the magnesium surface. This can be done by:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing magnesium and solvent.[1][2] The disappearance of the iodine's purple color is a good indicator of initiation.
-
Mechanical Activation: In a glovebox, gently grind the magnesium turnings with a dry mortar and pestle to expose a fresh, reactive surface.
-
-
Q2: The reaction starts but then stops, or the yield of the Grignard reagent is low. Why?
A2: This often points to issues with reagent quality or competing side reactions.
-
Poor Halide Quality: The 2,3-dimethylbromobenzene may contain impurities that inhibit the reaction.
-
Solution: Purify the aryl halide before use, for example, by passing it through a short plug of activated alumina to remove acidic impurities.
-
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the remaining aryl halide (R-MgX + R-X → R-R).[1] This is more prevalent if the local concentration of the aryl halide is too high.
-
Solution: Add the solution of 2,3-dimethylbromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling product.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent.[1] |
| Mg Equivalents | 1.2 - 1.5 eq. | Ensures complete consumption of the aryl halide. |
| Activation | Iodine crystal or 1,2-dibromoethane | Exposes fresh magnesium surface.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching by O₂ or H₂O. |
Part 2: Troubleshooting the Imidazole Protection & Grignard Addition
Protecting the acidic N-H of the imidazole ring is non-negotiable for this synthesis.
Q3: Why is N-protection of the imidazole necessary? Which protecting group should I use?
A3: The N-H proton of the imidazole ring is acidic enough to be deprotonated by the strongly basic Grignard reagent. This would consume your valuable reagent and prevent the desired reaction at the aldehyde.
For Grignard reactions, the trityl (triphenylmethyl, Tr) group is an excellent choice.[3][4]
-
High Steric Hindrance: Its bulkiness effectively shields the imidazole nitrogen.[3]
-
Stability: It is stable to the basic/nucleophilic conditions of the Grignard reaction.
-
Facile Cleavage: It can be removed under mild acidic conditions that are unlikely to affect the final alcohol product.[3][5]
Protocol for N-Tritylation of Imidazole-5-carboxaldehyde:
-
Dissolve imidazole-5-carboxaldehyde (1.0 eq.) in anhydrous DMF.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0°C.
-
Add trityl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC until the starting material is consumed.
-
Perform an aqueous work-up and purify by column chromatography to isolate the N-trityl protected aldehyde.
Q4: I have successfully formed my Grignard reagent, but the yield of the desired alcohol after reacting with the protected aldehyde is low. What are the potential causes?
A4: Low yields at this stage typically point to side reactions involving the aldehyde or incomplete reaction.
Caption: Troubleshooting decision tree for low-yield Grignard addition.
-
Inaccurate Grignard Concentration: Grignard reagent yields are not always quantitative. Assuming 100% formation can lead to using insufficient reagent.
-
Solution: Titrate the Grignard reagent before use (e.g., against a solution of I₂ or a known acid) to determine its exact molarity. Use 1.2-1.5 equivalents of the actual Grignard reagent.
-
-
Enolization of the Aldehyde: While less common for aromatic aldehydes, the Grignard can act as a base and deprotonate any acidic protons alpha to the carbonyl.
-
Solution: Maintain a low reaction temperature. Add the aldehyde solution dropwise to the Grignard reagent at 0°C to minimize this side reaction.[1]
-
-
Reduction of the Aldehyde: Some Grignard reagents, particularly those with β-hydrogens, can reduce the carbonyl group. While less likely with an aryl Grignard, it's a possibility.
-
Solution: Again, low temperature (0°C or even -78°C) is key to favor the nucleophilic addition over reduction.[1]
-
Part 3: Deprotection and Purification FAQs
The final steps are crucial for isolating a pure product.
Q5: What are the best conditions for removing the N-trityl group?
A5: The trityl group is labile to mild acid.
-
Recommended Method: Dissolve the crude protected alcohol in a solvent like methanol or dichloromethane. Add a mild acid such as trifluoroacetic acid (TFA) (1.1-2.0 eq.) or dilute HCl and stir at room temperature.[5] The deprotection is often rapid (30 min to a few hours). The resulting triphenylmethanol byproduct is non-polar and can typically be removed easily during purification.
Q6: The final product, (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A6: Highly polar, basic compounds like your target molecule often streak on standard silica gel, leading to poor separation.[6]
-
Modify the Mobile Phase:
-
Add a Base: Include a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (1-2% of a concentrated aqueous solution) in your eluent system (e.g., DCM/Methanol).[6] This deactivates the acidic silanol groups on the silica surface, reducing streaking.
-
-
Use a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be more suitable for purifying basic compounds.[6]
-
Reverse-Phase Chromatography (C18): If the compound is soluble in water/acetonitrile or water/methanol, reverse-phase chromatography is an excellent alternative. The non-polar impurities (like triphenylmethanol from deprotection) will be strongly retained, while your polar product elutes earlier.
-
-
Crystallization: If the product is a solid, crystallization is a powerful purification technique. Try dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then either cooling it slowly or adding a non-polar anti-solvent (e.g., hexanes, diethyl ether) to induce crystallization.
| Purification Technique | Advantages | Disadvantages | Best For |
| Silica Gel + Basic Modifier | Widely available, well-understood. | May still provide only moderate resolution. | Initial, rough purification. |
| Alumina Chromatography | Better for basic compounds, reduces tailing. | Can be less predictable than silica. | Compounds that streak heavily on silica. |
| Reverse-Phase (C18) HPLC | Excellent resolution for polar compounds. | Requires specific equipment, can be expensive. | High-purity final product isolation. |
| Crystallization | Potentially provides very high purity material. | Product must be a solid; finding conditions can be trial-and-error. | Final purification step for solid products. |
References
- Troubleshooting low yields in Grignard reactions with Diisopentyl ether. Benchchem.
- A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. Benchchem.
- US Patent US5116984A, Imidazole derivatives. Google Patents.
-
Trityl Protection. Common Organic Chemistry. Available at: [Link]
-
Troubleshooting my grignard reactions. Reddit. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
-
How to improve the percent yield in Grignard reaction. Quora. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
For highly polar compound, how to do the purification? ResearchGate. Available at: [Link]
Sources
Technical Support Center: Navigating the Purification Challenges of Imidazole-Based Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the purification of imidazole-based compounds from reaction mixtures. Our goal is to equip you with the expertise and practical solutions needed to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to provide direct answers and actionable protocols for specific issues you may encounter during the purification of your imidazole derivatives.
Column Chromatography Hurdles
Column chromatography is a primary tool for purifying imidazole-based compounds, but it's not without its challenges. The basic nature of the imidazole ring can lead to problematic interactions with the stationary phase.
Q1: My imidazole derivative is co-eluting with impurities or starting materials during column chromatography. How can I improve the separation?
A1: Co-elution is a frequent issue stemming from insufficient resolution between your target compound and impurities. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The polarity of your eluent is a critical factor. If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with similar Rf values. Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1]
-
Introduce a Basic Modifier: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and improved resolution.[1][2]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider changing your stationary phase.
-
Alumina: For basic compounds like imidazoles, using neutral or basic alumina can provide better separation than silica gel by reducing strong acidic interactions.[1]
-
Reverse-Phase Chromatography: If your imidazole derivative is sufficiently non-polar, C18-bonded silica gel (reverse-phase) can be an effective alternative.[1]
-
-
Employ Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and then load the dry powder onto the column. This technique often results in sharper bands and better separation.[1]
Q2: I'm observing significant tailing of my imidazole compound on the silica gel column. What's causing this and how can I fix it?
A2: Tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silanol groups on the surface of the silica gel. To mitigate this:
-
Add a Basic Modifier: As mentioned previously, incorporating a small percentage (0.1-1%) of triethylamine or pyridine into your eluent is often the most effective solution.[1][2] This competitively blocks the acidic sites on the silica.
-
Switch to a Less Acidic Stationary Phase: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds and can significantly reduce tailing.[1]
Q3: My recovery from the column is very low. Where is my compound going?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound might be binding too strongly to the silica gel. This can be addressed by deactivating the silica with a base like triethylamine before running the column or by switching to a less acidic stationary phase like alumina.[1]
-
Compound Instability: Imidazole derivatives can sometimes degrade on acidic silica gel. If you suspect this, use flash chromatography to minimize the time your compound spends on the column.[1]
Recrystallization Difficulties
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Q1: I can't find a suitable solvent for recrystallizing my imidazole derivative.
A1: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] A systematic approach to solvent screening is key. If a single solvent doesn't work, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[1] For polar imidazole derivatives, water or ethanol are often good starting points.[2]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[3]
-
Dilute the Solution: Add more of the hot "good" solvent to decrease the concentration.[3]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[1]
-
Induce Crystallization:
Acid-Base Extraction Complications
The basicity of the imidazole ring makes acid-base extraction a useful purification tool, but emulsions and recovery issues can arise.
Q1: An emulsion has formed during my acid-base extraction, and the layers won't separate.
A1: Emulsions are common when vigorously shaking organic and aqueous layers. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® can help break it up.
Q2: I'm not recovering my imidazole derivative from the aqueous layer after neutralization.
A2: This is a common problem with several potential causes:
-
Incomplete Neutralization: Ensure you have added enough base to raise the pH above the pKa of your imidazole derivative, which will convert it to its neutral, less water-soluble form. Always check the pH with litmus paper or a pH meter.[1]
-
High Water Solubility: Some imidazole derivatives are highly soluble in water even in their neutral form. If your compound doesn't precipitate upon neutralization, you will need to perform a back-extraction into an organic solvent like dichloromethane or ethyl acetate.[1]
-
Salt Formation: The high concentration of salt formed from neutralization can increase the solubility of your compound in the aqueous layer. Using a weaker acid for the initial extraction and a weaker base for neutralization can sometimes help.[1]
Data Presentation & Experimental Protocols
Table 1: Comparison of Purification Techniques for Imidazole-Based Compounds
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures.[2] | Can be time-consuming and require significant solvent usage.[2] |
| Recrystallization | 85-95% | >99% | 70-90% | Excellent for achieving high purity; scalable.[2] | Potential for significant product loss; requires a suitable solvent.[2] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Good for removing non-basic or non-acidic impurities.[2] | May not be effective for closely related impurities.[2] |
Experimental Protocol: Flash Column Chromatography of a Substituted Imidazole
This protocol provides a general guideline and should be optimized for your specific compound.
-
Column Preparation:
-
Choose an appropriate column size (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[1]
-
Pack the column with silica gel as a slurry in your initial, least polar mobile phase.
-
-
Sample Preparation and Loading:
-
Dissolve your crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a dry load by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[1]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be used.[1]
-
If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).[1]
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[1]
-
Visualizations
Diagram 1: Decision Workflow for Imidazole Purification
Caption: A decision tree for selecting an appropriate purification strategy.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid - Benchchem. (n.d.).
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem. (n.d.).
Sources
Technical Support Center: Stability of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in Solution
Last Updated: January 19, 2026
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals who are working with (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and frequently asked questions to ensure the integrity of your work. Our approach is grounded in established principles of chemical stability and forced degradation studies, which are essential for understanding the degradation pathways of drug substances.[1][2]
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My stock solution of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is showing unexpected degradation. What are the likely causes?
Answer:
The degradation of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in solution can be attributed to several factors, primarily related to the inherent reactivity of the imidazole and methanol functional groups. The main degradation pathways to consider are oxidation, photodegradation, and hydrolysis.[3][4] Imidazole-containing compounds are known to be susceptible to these degradation routes.[3][4]
Immediate Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. Older or improperly stored solvents can contain impurities that initiate degradation.
-
Headspace Inerting: If not already done, purge your solution container with an inert gas like argon or nitrogen before sealing. This minimizes contact with atmospheric oxygen.
-
Light Protection: Wrap your container in aluminum foil or use an amber vial to protect the solution from light exposure.
-
pH Measurement: If using a buffered or aqueous solution, measure the pH. Extremes in pH can catalyze hydrolysis.
In-Depth Investigation Workflow
To systematically identify the cause of degradation, a forced degradation study is recommended.[1][3] This involves intentionally stressing the compound under various conditions to understand its vulnerabilities.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Question 2: I've observed a new peak in my HPLC chromatogram after leaving my solution on the benchtop. Could this be an oxidation product?
Answer:
Yes, it is highly probable that the new peak is an oxidation product. The benzylic alcohol moiety in (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is susceptible to oxidation, which would convert the methanol group to a ketone. The imidazole ring itself can also be a site for oxidation.[3][4]
Proposed Oxidation Pathway
The primary oxidation product would likely be (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanone.
Experimental Confirmation:
-
Spiking Study: If a reference standard of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanone is available, spike a small amount into your degraded sample. If your new peak increases in size, it confirms the identity of the degradant.
-
LC-MS Analysis: Analyze your degraded sample by liquid chromatography-mass spectrometry (LC-MS). The mass of the degradant should correspond to the molecular weight of the ketone (200.24 g/mol ), which is 2 Da less than the parent compound (202.26 g/mol ).
Mitigation Strategy:
-
Use of Antioxidants: For long-term storage or for applications sensitive to oxidation, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution.
-
Inert Atmosphere: Always store solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[5]
Question 3: My compound seems to be less stable in aqueous buffers compared to organic solvents. Why is this and what can I do?
Answer:
Increased instability in aqueous buffers suggests that your compound is susceptible to pH-dependent hydrolysis. The imidazole ring contains both acidic and basic nitrogens, and the carbinol group's reactivity can be influenced by the pH of the medium.
pH-Dependent Degradation Profile
| pH Range | Potential Degradation | Rationale |
| Acidic (pH < 4) | Potential for acid-catalyzed hydrolysis or rearrangement. | Protonation of the imidazole ring could activate adjacent bonds. |
| Neutral (pH 6-8) | Generally more stable, but buffer components can sometimes catalyze degradation. | It is important to select non-reactive buffer species. |
| Basic (pH > 9) | Susceptible to base-catalyzed oxidation and hydrolysis.[4] | The imidazole ring can be more prone to oxidation under basic conditions. |
Troubleshooting and Optimization:
-
pH Stability Study: Prepare a series of solutions in buffers ranging from pH 2 to 10. Analyze the samples at regular intervals to determine the pH range of maximum stability.
-
Buffer Selection: Use buffers with simple counter-ions (e.g., phosphate, acetate) and avoid those known to interact with organic molecules.
-
Aqueous-Organic Mixtures: If your application allows, using a co-solvent system (e.g., water/acetonitrile or water/methanol) can improve stability by reducing the water activity.
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol?
A1: For optimal long-term stability, a stock solution should be stored at 2-8°C, protected from light, and under an inert atmosphere.[5]
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation.[5] |
| Light | Amber vial or foil wrap | Prevents photolytic degradation.[3][4] |
| Solvent | High-purity, anhydrous grade | Minimizes solvent-mediated degradation and hydrolysis. |
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent compound from all potential degradation products.[3] The key is to use samples from your forced degradation study to develop and validate the method.
Key Steps for Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: Use a gradient elution with an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Adjust the gradient to achieve separation of the parent peak from any new peaks that appear in the stressed samples.
-
Detector Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying peaks and assessing peak purity. A wavelength of around 210-230 nm is typically suitable for imidazoles.[5]
-
Method Validation: Once developed, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Q3: Is (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol a known impurity of any pharmaceutical compounds?
A3: Yes, this compound is listed as an impurity of Detomidine, which is an α-adrenoceptor agonist with sedative and analgesic properties.
References
- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds - Benchchem.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed.
- (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol - Sigma-Aldrich.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Forced degradation studies - MedCrave online.
- (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol - PubChem.
- (2,3-diMethylphenyl)(1H-iMidazol-4-yl)Methanol | 78892-33-8 - ChemicalBook.
- (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanone, CAS No : 91874-85-0 | Pharmaffiliates.
- Navigating the Stability and Storage of (1-pentyl-1H-imidazol-2-yl)methanol: A Technical Guide - Benchchem.
Sources
Optimizing LC-MS/MS parameters for sensitive detection of detomidine impurities
Last Updated: January 19, 2026
Welcome to the technical support center for the analysis of detomidine and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can develop robust, sensitive, and reliable analytical methods.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during the LC-MS/MS analysis of detomidine impurities. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Q1: I'm observing poor sensitivity for my detomidine impurities, which are present at very low levels. How can I boost the MS signal?
A1: Low sensitivity is a common challenge in trace analysis.[1][2] The issue can stem from the LC method, the MS source, or the mass analyzer settings. Here’s a systematic approach to improving signal intensity:
-
Ionization Optimization (The "Why"): Detomidine is an imidazole derivative, making it a basic compound.[3] Basic compounds readily accept a proton (H+) to become positively charged. Therefore, Electrospray Ionization (ESI) in positive ion mode is the preferred technique.[4] To maximize the formation of the protonated molecule [M+H]+, you must create an environment that encourages protonation.
-
Actionable Steps:
-
Mobile Phase pH: Adjust the pH of your mobile phase to be at least two units below the pKa of detomidine and its impurities.[5] This ensures the analytes are predominantly in their ionized form before they even enter the MS source.
-
Acidic Additives: Incorporate a volatile acidic modifier like 0.1% formic acid or 0.1% acetic acid into your mobile phase.[4][6][7] Formic acid is often preferred as it provides protons and aids in the desolvation process without causing significant signal suppression.
-
-
-
Source Parameter Tuning (The "How"): The ESI source is where ionization occurs. Its parameters must be optimized for your specific analytes and flow rate.[7][8]
-
Actionable Steps:
-
Infusion Analysis: Perform a direct infusion of a standard solution of detomidine and, if available, key impurities directly into the mass spectrometer.[6] This decouples the LC from the MS, allowing you to optimize MS parameters in isolation.
-
Systematic Optimization: While infusing, systematically adjust the following parameters to find the optimal signal for the [M+H]+ ion:
-
Capillary Voltage: Typically 3–5 kV in positive mode. Too low, and you get inefficient ionization; too high, and you risk in-source fragmentation or corona discharge.[7]
-
Nebulizer Gas Pressure: This controls the formation of fine droplets. Higher pressure leads to smaller droplets and better desolvation but can also suppress the signal if too high.[7]
-
Drying Gas Flow & Temperature: These parameters aid in solvent evaporation. Higher temperatures and flows can enhance sensitivity, but excessive heat may degrade thermally labile impurities.[7]
-
-
-
-
MS/MS Transition Optimization (The "What"): For a tandem mass spectrometer (like a triple quadrupole), you must optimize the fragmentation of the parent ion into product ions (MRM transitions).
-
Actionable Steps:
-
Precursor Ion Selection: Select the protonated molecular ion [M+H]+ as your precursor ion in Q1.
-
Collision Energy (CE) Optimization: Ramp the collision energy in Q2 to find the value that produces the most stable and abundant fragment ions.[9] Select at least two specific and intense fragment ions for each impurity to create robust MRM transitions.[9] This not only increases sensitivity but also selectivity.
-
-
Q2: My chromatographic peak shapes are poor (tailing or fronting). What is causing this, and how can I fix it?
A2: Poor peak shape is often a chromatographic issue that can severely impact integration accuracy and resolution.[1]
-
Understanding the Cause:
-
Tailing Peaks: Often caused by secondary interactions between the basic analyte (detomidine) and acidic residual silanol groups on the silica-based C18 column. It can also result from column overload or contamination.[1]
-
Fronting Peaks: Typically a sign of column overload or a mismatch between the injection solvent and the initial mobile phase.
-
-
Actionable Solutions:
-
Mobile Phase pH Control: As mentioned for sensitivity, maintaining a low pH (e.g., pH 2.5-3.5 with formic or acetic acid) will protonate the basic analytes. This reduces their interaction with silanol groups, leading to more symmetrical peaks.[4]
-
Column Selection: Not all C18 columns are the same.[10] Consider using a column with end-capping or a polar-embedded phase. These columns are designed to shield residual silanols, minimizing peak tailing for basic compounds.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[11] Injecting in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 5% acetonitrile) will cause the sample band to spread improperly on the column, leading to distorted peaks.
-
Reduce Injection Volume/Concentration: If the main peak (detomidine) is fronting while the impurity peaks are symmetrical, you may be overloading the column with the active pharmaceutical ingredient (API). Try diluting your sample or reducing the injection volume.
-
Q3: I'm experiencing significant matrix effects and ion suppression. How can I mitigate this?
A3: Ion suppression occurs when components in the sample matrix co-elute with your analyte and interfere with the ionization process in the MS source, leading to a loss of signal.[12] This is a major concern for accuracy and reproducibility.
-
Diagnostic & Mitigation Strategies:
-
Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate the impurities from the interfering matrix components.[11]
-
Action: Adjust your gradient profile. A shallower gradient can often resolve co-eluting species. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.[13]
-
-
Sample Preparation: A cleaner sample leads to fewer matrix effects.
-
Action: If you are analyzing a complex matrix (e.g., from a formulation or biological sample), implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) instead of a simple "dilute and shoot" approach.[6]
-
-
Internal Standards: Use a stable isotope-labeled (SIL) internal standard for detomidine if available. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[7]
-
Part 2: Frequently Asked Questions (FAQs)
What are the typical impurities of detomidine I should be looking for?
The European Pharmacopoeia lists several known impurities for detomidine hydrochloride, including:
-
Impurity A: (RS)-(2,3-dimethylphenyl) (1H-imidazol-4-yl)-methanol
-
Impurity B: (RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)-methanol
-
Impurity C: 4-[(2,3-dimethylcylohexyl)methyl]-1H-imidazole[14] Other potential impurities can include isomers like Iso-Detomidine and degradation products such as 3-Hydroxy Detomidine.[3][15] It is crucial to consult the relevant pharmacopeia and perform forced degradation studies to identify potential process-related and degradation impurities.
Which LC column is best for detomidine impurity analysis?
A high-purity, end-capped C18 column is a robust starting point.[10] Columns with particle sizes of less than 3 µm (UHPLC) or core-shell particles can provide higher efficiency and better resolution.[4][16] For particularly challenging separations or to minimize peak tailing of the basic analytes, consider columns with alternative selectivities, such as a polar-embedded C18 or a phenyl-hexyl phase.[10]
What are the ideal MS/MS parameters for detomidine?
While exact parameters are instrument-dependent, a general workflow involves:
-
Ionization Mode: ESI Positive.[4]
-
Precursor Ion [M+H]+: For detomidine (C12H14N2, MW: 186.25), the precursor ion will be at m/z 187.1.
-
Fragmentation: Collision-Induced Dissociation (CID) is the most common fragmentation technique for small molecules.[17] The fragmentation of detomidine typically involves the imidazole ring and the bond connecting it to the benzyl group.[18]
-
MRM Transitions: You must empirically determine the optimal collision energies for at least two product ions to ensure both sensitive quantification and confident identification.
How do I comply with regulatory guidelines for impurity testing?
Regulatory bodies like the ICH, FDA, and EMA provide strict guidelines.[19][20] Key requirements include:
-
Thresholds: Impurities must be reported, identified, and qualified based on concentration thresholds, which are often related to the maximum daily dose of the drug.[21]
-
Method Validation: Your analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
-
Documentation: All impurity profiles for different batches must be thoroughly documented.[21]
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Step-by-Step LC-MS/MS Method Development
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of detomidine reference standard in methanol.
-
Prepare individual stock solutions of known impurities, if available.
-
Create a working solution containing detomidine at ~10 µg/mL and impurities at a level relevant to the specification limits (e.g., 0.1% of the API concentration, which would be 10 ng/mL). The solvent should be compatible with the initial mobile phase (e.g., 50:50 water:methanol).
-
-
Mass Spectrometer Optimization (Direct Infusion):
-
Set up a syringe pump to infuse the working solution at 5-10 µL/min.
-
Use a T-junction to combine the infusion flow with the LC mobile phase flow (e.g., 0.3 mL/min of 50:50 acetonitrile:water with 0.1% formic acid).
-
In the instrument software, select ESI positive mode.
-
Perform a full scan (Q1 scan) to locate the [M+H]+ ions for detomidine and its impurities.
-
Select the [M+H]+ ion for detomidine as the precursor and perform a product ion scan while ramping the collision energy (e.g., from 5 to 50 eV).
-
Identify the two most intense and stable product ions. Record the optimal collision energy for each.
-
Repeat for each known impurity.
-
Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the signal of the precursor ions.
-
-
Liquid Chromatography Optimization:
-
Column: Start with a C18, 2.1 x 100 mm, 1.8 µm column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program: Start with a broad scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate retention times of all compounds.
-
Refine Gradient: Based on the scouting run, develop a shallower gradient around the elution time of the impurities to maximize resolution from the main detomidine peak and from each other.
-
-
Method Finalization & System Suitability:
-
Combine the optimized LC and MS parameters into a single method.
-
Define system suitability criteria, such as resolution between critical pairs (>1.5), peak tailing factor for detomidine (0.8-1.5), and signal-to-noise for the lowest concentration standard.[10]
-
Data Presentation: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Detomidine | 187.1 | 95.1 | 25 | 81.1 | 35 |
| Impurity A | 203.1 | 185.1 | 15 | 95.1 | 30 |
| 3-Hydroxy Detomidine | 203.1 | 107.1 | 22 | 91.1 | 38 |
| Iso-Detomidine | 187.1 | 105.1 | 28 | 77.1 | 40 |
| Note: These values are illustrative. Optimal parameters must be determined empirically on your specific instrument. |
Visualization of Workflows
Caption: Workflow for LC-MS/MS method development for impurity analysis.
Caption: Decision tree for troubleshooting low sensitivity in LC-MS/MS.
References
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Google Scholar.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates.
- A systematic approach to development of liquid chromatographic impurity methods for pharmaceutical analysis. (n.d.). PubMed.
- (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024). Shimadzu UK Limited.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.
- Identification of small molecules using accurate mass MS/MS search. (n.d.). PubMed Central.
- Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). (2017). PubMed.
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). AACC.
- LC/MS Troubleshooting Guide. (2024). ResearchGate.
- Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.
- Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek.
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). gmp-compliance.org.
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- How to Avoid Problems in LC–MS. (2018). LCGC International.
- Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. (n.d.). Longdom Publishing.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). ResearchGate.
- Detomidine Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals.
- Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method. (n.d.). PubMed.
- Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). American Chemical Society.
- How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate.
- Mass spectrometry: a game changer in laboratory diagnostics? (2026). Wiley Analytical Science.
- Notes on Troubleshooting LC/MS Contamination. (n.d.). University of California, San Francisco.
- Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018). ResearchGate.
- Fragmentation patterns of dexmedetomidine (upper panel) and internal... (n.d.). ResearchGate.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Tandem mass spectrometry. (n.d.). Wikipedia.
- Detomidine-impurities. (n.d.). Pharmaffiliates.
- Detomidine Hydrochloride-impurities. (n.d.). Pharmaffiliates.
- Hidden Problems in your LCMS data? (n.d.). Element Lab Solutions.
- DETOMIDINE. (2021). New Drug Approvals.
- Medetomidine Impurity 26 HCl. (n.d.). Clearsynth.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
- Optimizing LC–MS and LC–MS-MS Methods. (2014). LCGC International.
- An improved liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantification of dexmedetomidine concentrations in samples of human plasma. (2018). UQ eSpace.
- LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. (n.d.). PubMed Central.
- Elucidation of the mass fragmentation pathways of tomatidine and β1-hydroxytomatine using orbitrap mass spectrometry. (n.d.). PubMed.
- NPS Discovery — New Drug Monograph 2023 Medetomidine. (2023). The Center for Forensic Science Research & Education.
- A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. (n.d.). PubMed.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
Sources
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. jpharmsci.com [jpharmsci.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Troubleshooting low recovery of imidazole derivatives during solid-phase extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the solid-phase extraction (SPE) of imidazole derivatives. The following guides and FAQs provide in-depth, practical solutions grounded in chemical principles to enhance analyte recovery and ensure method robustness.
The Critical Role of Physicochemistry in Imidazole SPE
Success in the solid-phase extraction of imidazole derivatives hinges on a fundamental understanding of their chemical nature. Imidazole is a heterocyclic amine with a pKa of its conjugate acid around 7.0. This means its ionization state is highly sensitive to pH changes within a typical experimental range.
-
At pH < 5: The imidazole ring is predominantly protonated, carrying a positive charge (cationic).
-
At pH > 9: The imidazole ring is predominantly in its neutral, free base form.
This pH-dependent charge is the most critical lever to pull for developing a selective and high-recovery SPE method. By controlling the pH of the sample, wash, and elution solvents, you can precisely control the interaction between your analyte and the SPE sorbent.
Troubleshooting Guide: Low Analyte Recovery
This section addresses the most common and frustrating issue in SPE: low or inconsistent recovery of the target imidazole derivative. A systematic approach is essential to diagnose the problem. The first step is always to collect and analyze the fractions from each step (load, wash, and elution) to determine where the loss is occurring.[1][2]
Q1: My analyte is lost during the sample loading step (found in the flow-through). What's happening?
This indicates that the analyte is not being retained by the sorbent. The interaction between the analyte and the stationary phase is too weak under the loading conditions.
dot
Caption: Troubleshooting Analyte Loss During Sample Loading.
In-Depth Explanation & Solutions:
-
Incorrect Sorbent Choice: The retention mechanism of the sorbent may not match the chemistry of your analyte.[3]
-
Causality: If you are using a non-polar, reversed-phase (RP) sorbent like C18 for a highly polar imidazole derivative, hydrophobic retention will be minimal, causing it to pass through.
-
Solution: For basic compounds like imidazoles, a Strong Cation Exchange (SCX) or a mixed-mode polymeric sorbent (e.g., MCX) often provides the best selectivity and retention.[4][5] These sorbents rely on strong electrostatic interactions, which are more specific than hydrophobic interactions.[5] Hydrophilic-Lipophilic Balanced (HLB) cartridges can also be effective for a wide range of imidazole polarities.[6][7]
-
-
Sample Solvent Too Strong: The solvent in which your sample is dissolved may be acting as an eluent.
-
Causality: If your sample is dissolved in a high percentage of organic solvent (like methanol or acetonitrile) and you are using a reversed-phase sorbent, the analyte will remain in the solvent instead of binding to the sorbent.[2][8]
-
Solution: Dilute your sample with a weaker solvent (e.g., water or an appropriate buffer) to promote binding to the sorbent.[8]
-
-
Incorrect Sample pH: This is the most common cause of low recovery for ionizable compounds like imidazoles.
-
Causality: When using an ion-exchange sorbent (like SCX), the analyte must be charged to be retained. If the sample pH is too high (pH > 7), the imidazole will be neutral and will not bind to the cation exchanger.[9][10]
-
Solution: Adjust the sample pH to be at least 2 pH units below the pKa of the imidazole (~7.0).[10] Loading the sample at a pH of 4-5 ensures the imidazole is fully protonated (cationic) and will bind strongly to the SCX sorbent.[5]
-
-
Sorbent Overload: The mass of the analyte and matrix components exceeds the binding capacity of the sorbent.[2]
Q2: I'm losing my analyte during the wash step. What should I do?
This means the wash solvent is strong enough to remove interferences but is also prematurely eluting your target compound.
In-Depth Explanation & Solutions:
-
Wash Solvent is Too Strong: The organic content or pH of the wash solvent is disrupting the analyte-sorbent interaction.
-
Causality: In reversed-phase SPE, a wash solvent with too much organic content will elute moderately hydrophobic compounds. In ion-exchange SPE, a wash solvent with the wrong pH or high ionic strength can disrupt the electrostatic interaction.
-
Solution: The goal is to use the strongest possible wash solvent that does not elute the analyte.[12][13]
-
For Reversed-Phase: Decrease the percentage of organic solvent in your wash step.
-
For Cation Exchange: Ensure your wash solvent maintains the low pH required to keep the imidazole charged (e.g., pH 4-5). You can often use a moderately strong organic solvent (e.g., methanol) for washing as long as the pH is maintained, which helps remove non-polar interferences while the imidazole remains tightly bound by the ionic interaction.
-
-
Q3: My analyte is stuck on the cartridge and won't elute. How do I get it off?
This indicates that the elution solvent is not strong enough to disrupt the powerful interactions holding the analyte to the sorbent.[2][3]
dot
Caption: Strategies for Eluting Strongly Retained Analytes.
In-Depth Explanation & Solutions:
-
Insufficient Elution Solvent Strength (Reversed-Phase):
-
Causality: The elution solvent is not non-polar enough to effectively compete with the sorbent for the analyte.
-
Solution: Increase the strength of the organic solvent.[3][9] Acetonitrile (ACN) is a stronger eluent than methanol (MeOH) in most reversed-phase systems. Isopropanol (IPA) is stronger still. You can also try a "soak step," where you add the elution solvent and let it sit on the cartridge for several minutes before applying vacuum or pressure.[13]
-
-
Failure to Disrupt Ionic Interaction (Cation Exchange):
-
Causality: This is the most common reason for poor elution from SCX sorbents. The strong electrostatic bond between the positively charged imidazole and the negatively charged sorbent is not being broken.
-
Solution: You must neutralize the charge on the imidazole. This is achieved by using an elution solvent with a high pH.[5] A common and highly effective elution solvent is a mixture of a strong organic solvent with a small percentage of a volatile base, such as 5% ammonium hydroxide in methanol .[14] This raises the pH to well above 9, converting the imidazole to its neutral form, which then readily elutes from the sorbent.
-
Frequently Asked Questions (FAQs)
Q: Which SPE sorbent is best for my imidazole derivative?
The choice depends on the properties of your specific derivative and the complexity of the sample matrix.[15]
| Sorbent Type | Retention Mechanism | Best For... | Key Considerations |
| Reversed-Phase (C18, C8) | Hydrophobic Interactions | Non-polar to moderately polar imidazoles in aqueous samples.[16] | May have insufficient retention for very polar imidazoles. Less selective than ion exchange. |
| Strong Cation Exchange (SCX) | Electrostatic (Ionic) Interaction | Basic imidazoles, especially in complex matrices.[4] | Highly selective. Requires strict pH control (load at low pH, elute at high pH). |
| Mixed-Mode Cation Exchange (MCX) | Hydrophobic & Ionic | A wide range of imidazoles. Offers enhanced cleanup. | The dual retention mechanism allows for rigorous washing with both aqueous and organic solvents, providing very clean extracts.[12] |
| Hydrophilic-Lipophilic Balanced (HLB) | Polymeric Reversed-Phase | Broad applicability for imidazoles of varying polarities.[6] | Stable over a wide pH range (1-14), offering flexibility in method development.[6] |
Q: My recovery is inconsistent between samples. What are the likely causes?
Poor reproducibility is often caused by variations in the physical steps of the SPE process.[17]
-
Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the bonded phase can deactivate, leading to erratic retention.[3] Always ensure the sorbent remains wetted.
-
Inconsistent Flow Rate: A flow rate that is too high during sample loading can prevent the equilibrium required for proper binding, reducing retention.[8][9] Use a consistent, slow flow rate (e.g., 1-2 mL/min).
-
Sample Matrix Effects: High viscosity or particulate matter in the sample can cause channeling or clogging of the cartridge, leading to variable results.[3] Pre-filtering or centrifuging samples is recommended.
Experimental Protocols
Protocol 1: General SPE Method for a Basic Imidazole Derivative using Strong Cation Exchange (SCX)
This protocol is a robust starting point for extracting basic imidazole derivatives from aqueous matrices like plasma or environmental water samples.
-
Sample Pre-treatment:
-
Take 1 mL of your sample.
-
Adjust the pH to ~4.0 by adding a small volume of a weak acid (e.g., 1% formic acid). This ensures the imidazole is fully protonated.
-
Centrifuge the sample if particulates are present.
-
-
Sorbent Conditioning:
-
Pass 1 cartridge volume (e.g., 1 mL) of methanol through the SCX cartridge to wet the sorbent.[13]
-
Pass 1 cartridge volume of deionized water to rinse the methanol.
-
-
Sorbent Equilibration:
-
Pass 1 cartridge volume of your sample loading buffer (e.g., water with 1% formic acid, pH ~4.0) through the cartridge.[13] Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate of approximately 1 mL/min.
-
-
Wash Step:
-
Wash 1: Pass 1 cartridge volume of the equilibration buffer (water at pH ~4.0) to remove polar interferences.
-
Wash 2: Pass 1 cartridge volume of methanol to remove non-polar interferences. The imidazole will remain bound due to the strong ionic interaction.
-
-
Elution:
-
Elute the analyte with 1-2 cartridge volumes of 5% ammonium hydroxide in methanol . This high pH neutralizes the imidazole, breaking the ionic bond.[14]
-
Collect the eluate for analysis.
-
-
Post-Elution (Optional):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., HPLC mobile phase).[13]
-
References
-
LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. Retrieved from [Link]
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification | Request PDF. Retrieved from [Link]
-
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of sample pH on extraction recovery. Conditions: 1.5.... Retrieved from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Selecting the sorbent for solid phase extraction. Retrieved from [Link]
-
Blogs - News. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of sample pH in the recovery of pharmaceutical compounds. Retrieved from [Link]
-
Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. Retrieved from [Link]
-
Blogs - News. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]
-
YouTube. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from [Link]
-
Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Retrieved from [Link]
-
LabRulez LCMS. (2026, January 14). Troubleshooting SPE. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. specartridge.com [specartridge.com]
- 10. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 15. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 16. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 17. hawach.com [hawach.com]
Minimizing side reactions in the synthesis of detomidine
Technical Support Center: Synthesis of Detomidine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of detomidine. This guide is designed for researchers, chemists, and process development professionals dedicated to producing high-purity detomidine. In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities and side reactions is not merely a matter of yield optimization; it is a critical component of safety and efficacy.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis of detomidine, focusing on the mechanistic understanding of side reactions and providing actionable, field-proven protocols to mitigate them.
The primary synthetic route to detomidine involves the reaction of a substituted phenyl-ethylamine derivative with a suitable imidazole precursor, or the construction of the imidazole ring onto the phenyl-ethyl moiety. A common and efficient pathway is the reaction between 2,3-dimethyl-α-methylbenzylamine and a 4(5)-carboxyethylimidazole derivative, followed by cyclization. However, variations exist, and side reactions are inherent to many of these pathways. This guide will address these challenges head-on.
Core Synthetic Pathway Overview
To provide context, a generalized synthetic pathway is illustrated below. Specific reagents and conditions can vary, but the core transformation remains consistent.
Caption: Generalized synthetic route for Detomidine.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, observable problems in a "Problem - Probable Cause - Solution" format.
Problem 1: Presence of an Isomeric Impurity (N-Alkylation Side Reaction)
Symptom: Your HPLC or LC-MS analysis shows a significant impurity peak with the same mass-to-charge ratio (m/z) as detomidine, but with a different retention time. This is often identified as an N-alkylated isomer.
Probable Cause: The imidazole ring of detomidine possesses two nitrogen atoms (N1 and N3) that can act as nucleophiles. During synthesis, particularly if alkylating agents are present or under certain pH conditions, undesired alkylation can occur at the alternative nitrogen atom of the imidazole ring. This leads to the formation of a regioisomer that can be difficult to separate from the desired product.[3][4][5] The reaction is governed by a delicate balance of steric and electronic effects.[4] Steric hindrance from the bulky 2,3-dimethylphenyl group generally favors alkylation at the less hindered nitrogen, but process conditions can alter this selectivity.[4][5]
Caption: Competing N-alkylation pathways in imidazole synthesis.
Solution & Preventative Measures: Control of regioselectivity is paramount. This is achieved by carefully optimizing reaction conditions.
Detailed Protocol for Minimizing N-Alkylation:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide (LDA) or potassium tert-butoxide) is preferred over smaller bases like sodium hydroxide or sodium ethoxide. The hindered base will selectively deprotonate the more accessible nitrogen, directing the subsequent alkylation.
-
Temperature Control: Run the alkylation step at the lowest feasible temperature (e.g., -78 °C to -20 °C). Lower temperatures increase the kinetic control of the reaction, favoring the sterically less hindered product.
-
Solvent Choice: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are recommended. These solvents do not solvate the anionic intermediate as strongly as protic solvents, enhancing the selectivity of the reaction.
-
Reagent Addition: Employ a slow, dropwise addition of the alkylating agent to the deprotonated imidazole precursor. This maintains a low concentration of the electrophile, minimizing the chance of reaction at the less favored site.
Table 1: Comparison of Reaction Conditions for Alkylation Step
| Parameter | Non-Optimized Condition | Optimized Condition | Expected Impurity Level |
| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | < 0.5% |
| Temperature | Room Temperature (25°C) | -78°C | < 0.5% |
| Solvent | Ethanol | Tetrahydrofuran (THF) | < 0.5% |
| Addition Rate | Rapid (bolus addition) | Slow (dropwise over 1 hr) | < 0.5% |
Problem 2: Incomplete Reduction or Over-Reduction Byproducts
Symptom: During the final reduction step (e.g., hydrogenation of a precursor), you observe the presence of unreacted starting material or byproducts corresponding to the reduction of the aromatic ring.
Probable Cause: Catalytic hydrogenation, a common method for certain detomidine synthesis routes, requires careful control.[6]
-
Incomplete Reduction: This can be caused by catalyst poisoning (e.g., by sulfur-containing reagents from previous steps), insufficient catalyst loading, low hydrogen pressure, or inadequate reaction time.
-
Over-Reduction: Harsh reaction conditions (high pressure, high temperature, or a highly active catalyst like Rhodium on carbon) can lead to the saturation of the 2,3-dimethylphenyl ring, creating highly lipophilic impurities that are challenging to remove.
Solution & Preventative Measures:
Detailed Protocol for Optimized Reduction:
-
Catalyst Selection & Handling: Palladium on carbon (Pd/C, 5-10%) is a standard and effective catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. A catalyst loading of 1-5 mol% is typically sufficient.
-
Reaction Conditions:
-
Pressure: Maintain a hydrogen pressure of 2-4 bar (approx. 30-60 psi). Avoid excessively high pressures.[6]
-
Temperature: Conduct the reaction at a moderate temperature, typically between 25°C and 50°C.
-
Solvent: Use a solvent like methanol, ethanol, or ethyl acetate that effectively dissolves the substrate and does not interfere with the catalyst.
-
-
In-Process Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction.
-
Purification of Starting Material: Ensure the substrate for the reduction step is free from potential catalyst poisons. If necessary, purify the material via column chromatography or recrystallization before hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring detomidine synthesis and impurity profiling?
A1: A combination of techniques is essential for robust process control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is commonly used.[6][7] UV detection at an appropriate wavelength (e.g., 220 nm) allows for the quantification of detomidine and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information.[1][8][9] This technique is crucial during process development to understand the nature of side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the final product and any isolated impurities, confirming isomeric structures and substitution patterns.
Q2: How critical is pH control during workup and crystallization?
A2: Extremely critical. Detomidine is a basic compound. During aqueous workups and extractions, the pH must be carefully adjusted to ensure the compound is in the correct form (free base or salt).
-
Extraction: To extract detomidine into an organic solvent, the aqueous layer should be made basic (pH > 9) to ensure it is in its neutral, free base form.
-
Crystallization (as HCl salt): For the crystallization of detomidine hydrochloride, the pH must be acidic. The crude detomidine free base is dissolved in a suitable solvent (e.g., isopropanol), and a solution of HCl (e.g., in isopropanol or as concentrated aqueous HCl) is added to precipitate the salt.[6] Incorrect pH can lead to poor yield, oiling out, or co-precipitation of impurities.
Q3: My final product has a persistent off-white or yellow color. What is the likely cause and how can I remove it?
A3: A persistent color often indicates the presence of trace-level, highly conjugated or oxidative impurities.
-
Cause: These can arise from air oxidation of the aniline-like starting materials or the final product, especially under light or at elevated temperatures. Small amounts of metallic residues from catalysts can also sometimes impart color.[6]
-
Solution:
-
Charcoal Treatment: Before final crystallization, dissolving the product in a suitable solvent and stirring with a small amount of activated carbon (0.5-2% w/w) for 15-30 minutes can effectively adsorb many color bodies. The charcoal is then removed by filtration through a pad of celite.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively purge colored impurities. For detomidine HCl, systems like isopropanol/water or ethanol/ethyl acetate can be effective.[6]
-
Inert Atmosphere: Conduct reactions and handle intermediates under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent oxidation.
-
Caption: A systematic approach to troubleshooting side reactions.
References
-
Pharmaffiliates. Detomidine-impurities. [Link]
-
Veeprho Pharmaceuticals. Detomidine Impurities and Related Compound. [Link]
-
Veeprho Pharmaceuticals. Medetomidine Impurities and Related Compound. [Link]
-
Pharmaffiliates. Detomidine Hydrochloride-impurities. [Link]
-
López-Peñalver, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials. [Link]
-
Beneteau, V., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]
-
University of Otago. N-Alkylation of imidazoles. [Link]
-
Racing Medication and Testing Consortium. Detomidine. [Link]
-
New Drug Approvals. DETOMIDINE. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]
-
PubMed. Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method. [Link]
-
ResearchGate. Optimization of reaction conditions. a. [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. [Link]
-
ACS Publications. Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: Resolution–Racemization–Recycle Synthesis Strategy. [Link]
-
International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. [Link]
-
PubMed Central. Classics in Chemical Neuroscience: Medetomidine. [Link]
-
ACS Publications. Classics in Chemical Neuroscience: Medetomidine. [Link]
-
ResearchGate. Synthetic Approaches to Dexmedetomidine (Review). [Link]
-
ResearchGate. Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: Resolution–Racemization–Recycle Synthesis Strategy | Request PDF. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of chromenederivatives a. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. reddit.com [reddit.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. ijpsr.com [ijpsr.com]
- 8. rmtcnet.com [rmtcnet.com]
- 9. Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing for imidazole compounds in reverse-phase HPLC
A Troubleshooter's Guide to Resolving Peak Tailing for Imidazole Compounds in Reverse-Phase HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the challenges you face in achieving optimal peak symmetry, especially with heterocyclic compounds like imidazoles. This guide is structured to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. Let's diagnose and resolve your peak tailing issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing with my imidazole-containing analyte on a C18 column. What are the most likely causes?
Peak tailing for basic compounds like imidazoles in reverse-phase HPLC is a common issue that primarily stems from unwanted secondary interactions with the stationary phase.[1][2] The primary culprits are:
-
Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH values above 3, these silanols can become ionized (Si-O⁻) and interact electrostatically with the protonated basic imidazole ring, leading to a secondary retention mechanism that causes peak tailing.[1][5]
-
Metal Chelation: The imidazole ring is a known chelating agent and can interact with trace metal impurities (like iron or aluminum) present in the silica matrix of the column or even from the HPLC system's stainless-steel components.[6][7] This chelation introduces another retention mechanism, contributing to peak distortion.[8]
-
Mobile Phase pH near Analyte's pKa: If the mobile phase pH is close to the pKa of your imidazole compound (typically around 7 for the imidazole ring), the analyte will exist in both ionized and non-ionized forms.[9] This dual state can lead to peak broadening and tailing.[5]
Below is a diagram illustrating the primary causes of peak tailing for imidazole compounds.
Caption: Primary causes of peak tailing for imidazole compounds in RP-HPLC.
Q2: How can I mitigate silanol interactions to improve my peak shape?
Addressing silanol interactions is a critical step towards achieving symmetrical peaks for imidazole compounds. Here are several effective strategies:
-
Column Selection:
-
Consider Hybrid Silica or Polymer-Based Columns: Hybrid silica columns incorporate organic groups into the silica matrix, which reduces the number of available silanols and improves pH stability.[13][14][15] Polymer-based columns are an alternative that completely eliminates the issue of silanol interactions.
-
Mobile Phase Optimization:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) ensures that the residual silanol groups are protonated (Si-OH) and not ionized (Si-O⁻), thereby minimizing the electrostatic interaction with the protonated imidazole analyte.[1][16]
-
Use a Mobile Phase Additive (Silanol Blocker): Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites.[6][17][18] The positively charged TEA molecules will preferentially interact with the ionized silanols, reducing the opportunity for your analyte to do so.[19][20]
-
Below is a workflow for mitigating silanol interactions.
Caption: Troubleshooting workflow for mitigating silanol interactions.
Q3: I've tried lowering the pH, but I'm still seeing peak tailing. Could metal chelation be the issue? How do I address it?
Yes, if lowering the pH doesn't fully resolve the issue, metal chelation is a strong possibility. Here's how to diagnose and address it:
-
Diagnosis:
-
Inject a sample of a known metal chelator like EDTA. If the peak shape of your imidazole compound improves in the subsequent injection, it's a strong indication of metal chelation.
-
-
Solutions:
-
Add a Chelating Agent to the Mobile Phase: Incorporating a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your mobile phase can be very effective.[8][21] EDTA will bind to the metal ions, preventing them from interacting with your analyte. A typical starting concentration is 0.1-0.5 mM.
-
Use a Metal-Deactivated Column: Many modern HPLC columns are manufactured with low metal content or are specifically treated to minimize metal activity. If you frequently work with chelating compounds, investing in one of these columns can be beneficial.
-
Q4: What is the role of mobile phase additives like Triethylamine (TEA) and Trifluoroacetic acid (TFA), and when should I use them?
Mobile phase additives are powerful tools for improving peak shape, but they should be used judiciously.
| Additive | Primary Function | Mechanism of Action | Typical Concentration | When to Use |
| Triethylamine (TEA) | Silanol Blocker | A competing base that masks active silanol sites on the silica surface, reducing secondary interactions with basic analytes.[6][17][19] | 0.1-1% (v/v) | When analyzing basic compounds like imidazoles at mid-range pH where silanols are ionized.[6] |
| Trifluoroacetic acid (TFA) | Ion-Pairing Agent & pH Modifier | As a strong acid, it lowers the mobile phase pH, keeping silanols protonated.[22] The trifluoroacetate anion can also form an ion pair with the protonated basic analyte, which can sometimes improve retention and peak shape.[23] | 0.05-0.1% (v/v) | For basic compounds, especially peptides and proteins, to improve peak shape and retention.[24] It is also commonly used in LC-MS applications. |
Caution: Both TEA and TFA can have disadvantages. TEA can sometimes suppress MS ionization and may be difficult to remove from the column. TFA can also cause ion suppression in mass spectrometry and may be corrosive to some HPLC components over time.
Experimental Protocols
Protocol 1: Preparation of a Mobile Phase with Triethylamine (TEA) for Silanol Masking
Objective: To prepare a buffered mobile phase containing TEA to improve the peak shape of basic analytes.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Triethylamine (TEA), HPLC grade
-
Acid for pH adjustment (e.g., phosphoric acid or acetic acid), HPLC grade
-
0.45 µm solvent filters
Procedure:
-
Prepare the Aqueous Portion:
-
Measure 950 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Using a micropipette, add 1.0 mL of TEA to the water (for a 0.1% v/v concentration).
-
Stir the solution thoroughly.
-
-
Adjust the pH:
-
Place a calibrated pH meter probe into the solution.
-
Slowly add the chosen acid dropwise while stirring until the desired pH is reached (e.g., pH 7.0). Be cautious not to overshoot the target pH.
-
-
Final Volume and Filtration:
-
Add HPLC-grade water to bring the final volume to 1 L.
-
Filter the aqueous buffer through a 0.45 µm solvent filter to remove any particulates.
-
-
Mobile Phase Preparation:
-
Prepare your final mobile phase by mixing the filtered aqueous TEA buffer with the organic solvent in the desired ratio (e.g., 50:50 v/v).
-
Degas the final mobile phase before use.
-
References
- What Is Endcapping in HPLC Columns - Chrom Tech, Inc.
- The Evolution of LC Troubleshooting: Str
- The role of end-capping in reversed-phase - Phenomenex.
- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Deriv
- CommaSil®C18-T Hybrid Silica HPLC Column - Capital Analytical.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today.
- Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube.
- What is endcapping?
- How Triethilamine works on a compound separ
- Technical Support Center: Characterization of Imidazole-Containing Compounds - Benchchem.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- End-capping | Separ
- TFA (Trifluoroacetic Acid) - SIELC Technologies.
- Hybrid particle technologyand its use in HPLC - Scientist Live.
- RP HPLC method for Imidazole - Chrom
- Peak Tailing in HPLC - Element Lab Solutions.
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography | Journal of Chrom
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed.
- Hybrid Particle Columns: The First Twenty Years | LCGC Intern
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Peak Tailing in HPLC is a common issue caused by various factors, primarily involving secondary interactions between analytes and the stationary column phase. Addressing it requires a combination of column selection, mobile phase optimization, and instrumental adjustments.
- Common Causes Of Peak Tailing in Chrom
- Control pH During Method Development for Better Chrom
- US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google P
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 4. End-capping | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
- 6. hplc.today [hplc.today]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 10. chromtech.com [chromtech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What is endcapping? [bangkai-silica.com]
- 13. capitalanalytical.com [capitalanalytical.com]
- 14. scientistlive.com [scientistlive.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. welch-us.com [welch-us.com]
- 20. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. TFA (Trifluoroacetic Acid) | SIELC Technologies [sielc.com]
- 23. tandfonline.com [tandfonline.com]
- 24. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Imidazole Derivatives
Welcome to the technical support center for the bioanalysis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays.
Part 1: Understanding and Identifying Matrix Effects
FAQ 1: What are matrix effects in bioanalysis, and why are imidazole derivatives particularly susceptible?
Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting, unobserved components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[1][2][3][4]
Imidazole derivatives are especially prone to these effects due to their chemical properties:
-
Basic Nature: The nitrogen-containing imidazole ring is basic. This characteristic can lead to interactions with acidic endogenous components in the biological matrix, such as phospholipids, causing them to be co-extracted and interfere with ionization.
-
Ionization Competition: In electrospray ionization (ESI), the most common technique for these molecules, imidazole derivatives and matrix components compete for ionization.[3][4] High concentrations of matrix components can outcompete the analyte, suppressing its signal.[3]
-
Phospholipid Interference: Phospholipids are abundant in biological samples like plasma and are a major cause of ion suppression, particularly in the positive ion mode typically used for analyzing basic compounds like imidazoles.[4][5][6]
FAQ 2: How can I definitively determine if my imidazole derivative assay is suffering from matrix effects?
The most accepted method for evaluating matrix effects is the post-extraction addition experiment .[7][8][9] This quantitative test helps determine the extent of ion suppression or enhancement and assesses how well the internal standard (IS) compensates for it.[8][9]
Experimental Protocol: Post-Extraction Addition
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): A blank biological matrix is extracted, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are added to the blank biological matrix before extraction (this mimics a real sample).
-
-
Analysis: Analyze all three sets using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Compares the analyte response in the matrix extract (Set B) to the clean solution (Set A).
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[8]
-
-
IS-Normalized MF: This is the most critical parameter, as it shows if the IS effectively corrects for the matrix effect.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Recovery (%): Measures the efficiency of the extraction process.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Data Interpretation Table
| Metric | Value Range | Interpretation |
| Matrix Factor (MF) | < 0.85 or > 1.15 | Significant Matrix Effect Present |
| IS-Normalized MF | 0.85 – 1.15 | Acceptable compensation by IS (per FDA/EMA guidelines) |
| Recovery (%) | > 80% | High Extraction Efficiency |
Regulatory bodies like the FDA emphasize the need to ensure that matrix effects do not compromise the integrity of bioanalytical data.[10][11][12][13]
Visualizing the Troubleshooting Logic
Caption: A systematic workflow for troubleshooting matrix effects.
Part 2: Mitigation Strategies
FAQ 3: My post-extraction experiment confirms ion suppression. What is my first line of defense?
Chromatographic optimization is the initial and often most effective strategy.[3] The goal is to separate the analyte from interfering matrix components, preventing them from entering the mass spectrometer at the same time.[3][7]
-
Modify the Gradient: A shallower gradient around the analyte's elution time can increase resolution between the analyte and interfering peaks.[14]
-
Change Column Chemistry: If a standard C18 column is failing, consider alternatives. A phenyl-hexyl or polar-embedded phase can provide different selectivity for phospholipids and other endogenous components.
-
Implement a Divert Valve: Program the LC system to divert the flow to waste at the beginning and end of the analytical run. This prevents highly polar and non-polar matrix components from contaminating the ion source.
FAQ 4: Chromatographic changes were insufficient. How do I choose the right sample preparation technique?
If chromatography alone doesn't solve the issue, the next step is to improve the sample cleanup procedure to remove interfering substances before analysis.[3][15]
| Technique | Principle | Pros for Imidazoles | Cons for Imidazoles |
| Protein Precipitation (PPT) | Denaturing proteins with an organic solvent. | Fast, simple, inexpensive.[4] | Ineffective at removing phospholipids, a primary source of matrix effects for imidazoles.[4][5][15] |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquids. | Can produce very clean extracts.[16] | Labor-intensive, requires large solvent volumes, and recovery can be highly dependent on pH.[16] |
| Solid-Phase Extraction (SPE) | Retaining the analyte on a solid sorbent while washing away interferences. | Highly selective, yields clean extracts, and is suitable for automation.[17] | Requires method development and is more costly than PPT. |
Recommended Approach: Mixed-Mode Solid-Phase Extraction (SPE)
For basic compounds like imidazole derivatives, a mixed-mode cation exchange (MCX) SPE sorbent is highly effective. It combines reversed-phase and ion-exchange mechanisms for superior cleanup.[18][19]
Detailed Protocol: Mixed-Mode SPE for an Imidazole from Plasma
-
Pre-treatment: Acidify the plasma sample (e.g., with phosphoric or formic acid) to ensure the imidazole is protonated (positively charged).
-
Conditioning: Condition the MCX cartridge with methanol, then water.
-
Loading: Load the pre-treated sample.
-
Washing:
-
Wash 1: Use an acidic wash (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash 2: Use an organic wash (e.g., methanol) to remove non-polar interferences like phospholipids.
-
-
Elution: Elute the analyte with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the imidazole, releasing it from the sorbent.
-
Evaporation & Reconstitution: Dry the eluate and reconstitute it in the mobile phase.
Visualizing the SPE Workflow
Caption: A typical workflow for mixed-mode solid-phase extraction.
FAQ 5: I still see matrix effects after optimizing chromatography and sample prep. What's next?
If matrix effects persist, the final critical component is the internal standard (IS) . The IS is crucial for correcting variability.[20]
-
The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL-IS is chemically identical to the analyte but has a different mass.[21] It co-elutes and experiences the same matrix effects as the analyte, providing the most accurate correction.[1][21][22] When available, a SIL-IS is always the first choice.[20][22]
-
Structural Analog IS: If a SIL-IS is not available, a close structural analog can be used.[20] However, it will not perfectly mimic the analyte's behavior, and its ability to compensate for matrix effects must be rigorously validated.[20][23]
Finally, consider optimizing the MS source conditions . Increasing the nebulizer gas temperature or flow can sometimes mitigate the impact of non-volatile matrix components.[2]
References
Sources
- 1. waters.com [waters.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacompass.com [pharmacompass.com]
- 11. fda.gov [fda.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ro.uow.edu.au [ro.uow.edu.au]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. bioanalysis-zone.com [bioanalysis-zone.com]
- 28. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. zefsci.com [zefsci.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for improving the chromatographic resolution between detomidine and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to empower your method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic analysis of detomidine.
Q1: I'm observing poor resolution between my detomidine peak and a closely eluting impurity. What are the primary factors I should investigate?
A1: Poor resolution between detomidine and a related impurity is a common challenge. The primary factors to investigate are the mobile phase composition, stationary phase chemistry, and other chromatographic parameters like temperature and flow rate. A systematic approach to optimizing these variables is crucial for achieving baseline separation.
Troubleshooting Guide: Improving Resolution
-
Mobile Phase pH Adjustment: Detomidine is an ionizable compound, making mobile phase pH a powerful tool for altering selectivity.[1][2][3] Small changes in pH can significantly impact the retention time of detomidine and its impurities, potentially resolving co-eluting peaks.
-
Expert Insight: For basic compounds like detomidine, working at a pH 2-3 units away from the pKa of the analytes can ensure consistent ionization and improve peak shape.
-
-
Organic Modifier Selection: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase directly influence selectivity.
-
Protocol: If using acetonitrile, try substituting it with methanol or using a mixture of both. One study noted that a mixture of acetonitrile and methanol improved the separation of detomidine from a co-eluting impurity.[4]
-
-
Stationary Phase Selectivity: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities.
-
Recommendation: If resolution is still not achieved, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities for aromatic compounds like detomidine.[5]
-
-
Temperature Optimization: Lowering the column temperature can increase retention and sometimes improve resolution, although it will also increase run time.[6] Conversely, increasing the temperature can improve efficiency but may decrease retention.
-
Gradient Optimization: If using a gradient method, adjusting the gradient slope can help resolve closely eluting peaks. A shallower gradient provides more time for separation.
Q2: My detomidine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for basic compounds like detomidine is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Guide: Addressing Peak Tailing
-
Mobile Phase pH and Buffering: Tailing can occur if the mobile phase pH is too close to the pKa of detomidine, causing it to exist in multiple ionic forms.[1]
-
Protocol: Ensure your mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa.
-
-
Active Sites on the Column: Free silanol groups on the silica backbone of the stationary phase can interact with basic analytes, leading to tailing.[7]
-
Solution:
-
Use a high-purity, end-capped column specifically designed for good peak shape with basic compounds.
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the active silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening and tailing.[7]
-
Recommendation: Use tubing with a narrow internal diameter and keep the length to a minimum.[7]
-
Q3: I am developing a method for detomidine and its known impurities. What are some of the common impurities I should be aware of?
A3: Several process-related impurities and degradation products of detomidine have been identified. It is crucial to monitor these to ensure the safety and efficacy of the drug product.[8][9]
Commonly Reported Detomidine Impurities:
| Impurity Name | IUPAC Name | Notes |
| Impurity-A | 4,5-dihydro-4-(1-o-tolylethyl)-1H-imidazole | A known process-related impurity.[4] |
| Impurity-B | 4-(2,3-dimethylbenzyl)-4,5-dihydro-1H-imidazole | Another identified process-related impurity.[4] |
| 3-Hydroxy Detomidine | Not specified | A primary metabolite of detomidine.[8][10][11] |
| Carboxydetomidine | Not specified | A metabolite of detomidine.[10] |
| Iso Detomidine | Not specified | A potential isomer impurity.[8] |
| Detomidine EP Impurity A, B, C | Not specified | Listed in the European Pharmacopoeia.[8] |
This table is not exhaustive and other impurities may be present.
Q4: My analysis requires the separation of detomidine's enantiomers, dexmedetomidine and levomedetomidine. What type of chromatography should I use?
A4: The separation of enantiomers requires a chiral environment. This is achieved using chiral chromatography.[12][13][14]
Approaches to Chiral Separation of Detomidine:
-
Chiral Stationary Phases (CSPs): This is the most direct method. Columns with a chiral selector immobilized on the stationary phase can differentiate between the enantiomers.
-
Successful Application: Polysaccharide-based chiral columns, such as those with cellulose derivatives, have been successfully used for the enantiomeric resolution of medetomidine (a closely related compound).[15]
-
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.
Expert Tip: When developing a chiral separation method, it is often a process of trial and error to find the most suitable chiral selector and mobile phase combination for your specific analytes.[12]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Detomidine and Related Substances
This protocol is a starting point for method development and is based on published methods.[4][16]
-
Column: X-terra RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[4][16]
-
Mobile Phase A: Buffer (e.g., 0.01 M Ammonium Acetate), pH adjusted.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Column Temperature: 30-40 °C.[16]
-
Detection Wavelength: 220 nm.[16]
-
Injection Volume: 10-20 µL.[16]
Note: This is a general guideline. The gradient, mobile phase pH, and organic modifier may need to be optimized for your specific application and impurity profile.
Visualizing the Troubleshooting Process
Logical Flow for Troubleshooting Poor Resolution
Caption: A stepwise approach to resolving co-eluting peaks in detomidine analysis.
References
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Ansari, T. M., et al. (2020). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases. Chirality, 32(3), 314-323. [Link]
-
Fathima, N., et al. (2016). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharmacy and Pharmaceutical Research, 6(4), 1-14. [Link]
-
Fathima, N., et al. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE ASSAY OF MEDETOMIDINE. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1431-1440. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
De Maddis, D., et al. (2019). A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-538. [Link]
-
Fathima, N. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE ASSAY OF MEDETOMIDINE. Semantic Scholar. [Link]
-
Lamb, M. F., et al. (2024). Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA. Toxics, 12(3), 183. [Link]
-
Veeprho Pharmaceuticals. Detomidine Impurities and Related Compound. [Link]
-
Krishna, M., et al. (2013). STABILITY INDICATING HPLC METHOD VALIDATION FOR THE ASSAY OF DEXMEDETOMIDINE IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-6. [Link]
-
Krishna, M., et al. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Pharmaceutical Sciences and Research, 6(12), 5070-5076. [Link]
-
Anderson, C., & MacKay, M. (2012). Stability of dexmedetomidine 4 mg/mL in polypropylene syringes. American Journal of Health-System Pharmacy, 69(7), 595-597. [Link]
-
New Drug Approvals. (2021). DETOMIDINE. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Knych, H. K., et al. (2011). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American Journal of Veterinary Research, 72(10), 1378-1385. [Link]
-
Kwak, J. H., et al. (2024). Intravenous Pharmacokinetic Study of Detomidine and Its Metabolites in Equines for Misuse Prevention in Doping Control. Drug Targets and Therapeutics, 8(1), 23-30. [Link]
-
Studzińska, S., & Bocian, S. (2017). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 29(2), 245-261. [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Puopolo, P. R., & Dyer, J. E. (1988). Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method. Journal of Chromatography, 433, 209-216. [Link]
-
International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
Encyclopedia of Separation Science. (2000). Chiral Drug Separation. [Link]
-
Veeprho. Medetomidine Impurities and Related Compound. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
LinkedIn. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. [Link]
-
Phenomenex. (n.d.). Analysis of Related Substances of Chlorhexidine Digluconate: Kinetex 5 µm C18 Batch Reproducibility and Effect of Gradient Delay Volume on Separation of Impurities. [Link]
-
Van de Casteele, M., et al. (2016). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 130, 10-24. [Link]
-
Brittain, H. G. (1994). Identification and isolation of chlorhexidine digluconate impurities. Journal of Pharmaceutical and Biomedical Analysis, 12(7), 933-939. [Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. veeprho.com [veeprho.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. veeprho.com [veeprho.com]
- 9. veeprho.com [veeprho.com]
- 10. Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous Pharmacokinetic Study of Detomidine and Its Metabolites in Equines for Misuse Prevention in Doping Control [journal-dtt.org]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpps.com [wjpps.com]
A Comparative Guide to Analytical Methods for the Detection of Detomidine Impurities
In the realm of veterinary pharmaceuticals, the purity of active pharmaceutical ingredients (APIs) is paramount to ensuring safety and efficacy. Detomidine, a potent α2-adrenergic agonist used for sedation and analgesia in large animals, is no exception.[1] The control of impurities—unwanted chemicals that can arise during synthesis or degradation—is a critical aspect of quality control throughout the drug development and manufacturing process. This guide provides an in-depth comparison of the primary analytical methodologies for the detection and quantification of impurities in detomidine, offering insights into the experimental rationale and performance of each technique to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The Importance of Impurity Profiling in Detomidine
Impurities in detomidine can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product. Even in small amounts, these impurities can potentially impact the safety, efficacy, and stability of the drug product. Regulatory bodies, such as the European Pharmacopoeia (Ph. Eur.), establish stringent limits on the levels of known and unknown impurities. The Ph. Eur. 9.0 monograph for detomidine hydrochloride, for instance, specifies limits for total impurities at ≤ 0.5% and for any unspecified impurity at ≤ 0.20%, with a reporting threshold of 0.10%.[1] This necessitates the use of highly sensitive and specific analytical methods capable of separating, identifying, and quantifying these impurities at trace levels.
High-Performance Liquid Chromatography (HPLC): The Pharmacopoeial Standard
High-Performance Liquid Chromatography (HPLC) is the cornerstone of detomidine impurity analysis and is the method officially recognized by the European Pharmacopoeia.[1] Its versatility in handling non-volatile and thermally labile compounds makes it exceptionally well-suited for the analysis of detomidine and its related substances.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for detomidine analysis. In this technique, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar aqueous-organic mixture. Detomidine and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The European Pharmacopoeia 9.0 monograph outlines a specific RP-HPLC method for the analysis of detomidine and its impurities.[1] This method has been developed to ensure the separation of detomidine from its known impurities, designated as Impurity A, B, and C.
-
Impurity A: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol[2]
-
Impurity B: (RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol[3]
-
Impurity C: 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole[4][5]
Experimental Workflow: Ph. Eur. HPLC Method
The selection of chromatographic parameters is critical for achieving the desired separation. The Ph. Eur. method is a well-validated system designed for robustness and reliability.
Caption: Workflow for the Ph. Eur. HPLC method for detomidine impurity analysis.
Experimental Protocol: Ph. Eur. HPLC Method for Related Substances
This protocol is based on the method described in the European Pharmacopoeia 9.0 monograph.[1]
-
Mobile Phase Preparation: Prepare a solution of ammonium phosphate buffer adjusted to pH 7.9. The mobile phase consists of a mixture of this buffer and acetonitrile in a 65:35 (v/v) ratio.
-
Standard and Sample Preparation:
-
Test Solution: Dissolve an accurately weighed quantity of the detomidine hydrochloride sample in the mobile phase to obtain a final concentration as specified in the monograph.
-
Reference Solution (a): Prepare a solution of detomidine hydrochloride reference standard in the mobile phase at a known concentration.
-
Reference Solution (b): Dilute the test solution to a concentration corresponding to the reporting threshold (e.g., 0.1% of the test solution concentration).
-
-
Chromatographic System:
-
Column: Symmetry C8, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: As specified in the monograph.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Inject the prepared solutions into the chromatograph.
-
Record the chromatograms for a run time sufficient to elute all impurities.
-
Identify the peaks corresponding to detomidine and its impurities based on their retention times relative to the principal peak.
-
-
Calculation:
-
Calculate the percentage of each impurity using the area normalization method or by comparison with the reference solution, as directed by the monograph.
-
Performance and Causality
-
Choice of Stationary Phase (Symmetry C8): A C8 (octylsilane) column is less hydrophobic than a C18 column, which can be advantageous for separating moderately polar compounds like detomidine and its hydroxylated or benzylated impurities. This choice provides a good balance of retention and selectivity.
-
Mobile Phase pH (7.9): The imidazole moiety in detomidine has a pKa around 7. At a pH of 7.9, it will be partially in its neutral form, which enhances its retention on a reversed-phase column, allowing for better separation from more polar impurities.
-
UV Detection (220 nm): Detection at 220 nm provides good sensitivity for detomidine and its related impurities, which contain chromophores that absorb in the low UV region.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While HPLC is the primary method for detomidine, GC-MS can serve as a valuable complementary or alternative technique, particularly for identifying unknown volatile impurities or for specific applications where derivatization is feasible.
Principle of Separation and Detection
In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing structural information and highly specific detection. For non-volatile compounds like detomidine, a derivatization step is often required to increase their volatility.
Experimental Workflow: GC-MS Analysis
Caption: A general workflow for the GC-MS analysis of detomidine impurities.
Performance and Causality
-
Derivatization: This is a critical step for compounds like detomidine that have polar functional groups (-NH, -OH). Silylation, for example, replaces active hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility, making the compound suitable for GC analysis.
-
High Resolution: GC capillary columns offer very high separation efficiency, which can be beneficial for resolving complex mixtures of impurities.
-
Mass Spectrometric Detection: MS provides definitive identification of impurities by comparing their mass spectra to libraries or by interpreting fragmentation patterns. This is a significant advantage over UV detection, which is less specific.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. While not as commonly used as HPLC for routine impurity profiling of detomidine, it presents a powerful alternative, especially for chiral separations and for charged or highly polar impurities that are difficult to retain by RP-HPLC.
Principle of Separation
In CE, a buffered electrolyte-filled capillary is subjected to a high voltage. Cations, anions, and neutral molecules are separated based on their charge-to-size ratio and the electroosmotic flow (EOF) of the buffer. Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate both charged and neutral compounds.
Experimental Workflow: CE Analysis
Caption: A general workflow for the CE analysis of detomidine impurities.
Performance and Causality
-
High Efficiency: CE can achieve very high theoretical plate counts, leading to sharp peaks and excellent resolution of closely related impurities.
-
Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from that of HPLC. This "orthogonal" selectivity makes CE a powerful tool for confirming the purity of a sample and for separating impurities that may co-elute in an HPLC method.
-
Chiral Separations: CE is particularly adept at chiral separations by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. This is relevant for detomidine's related compound, medetomidine, which is a racemic mixture.
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. | Differential migration in an electric field. |
| Applicability | Broad; ideal for non-volatile and thermally labile compounds. | Volatile and thermally stable compounds; requires derivatization for polar analytes. | Charged and polar molecules; excellent for chiral separations. |
| Official Method | Yes (European Pharmacopoeia).[1] | No. | No. |
| Resolution | Good to excellent. | Very high. | Excellent to superior. |
| Sensitivity | Good (UV detection); excellent (MS detection). | Excellent (MS detection). | Good (UV detection); can be enhanced with stacking techniques. |
| Specificity | Moderate (UV); High (MS). | Very high (MS provides structural information). | Moderate (UV); High (MS). |
| Sample Throughput | Moderate. | Moderate (derivatization can be time-consuming). | High. |
| Solvent Consumption | High. | Low. | Very low. |
Forced Degradation Studies: A Prerequisite for Method Validation
To ensure that an analytical method is "stability-indicating," it must be able to separate the API from its degradation products. This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
-
Acid/Base Hydrolysis: Detomidine is subjected to acidic and basic conditions to induce degradation.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide can reveal susceptibility to oxidative degradation.
-
Thermal Stress: Exposing the sample to high temperatures can identify thermally labile impurities.
-
Photostability: Exposure to UV and visible light assesses the potential for photodegradation.
The resulting degraded samples are then analyzed by the developed method to prove that the degradation products do not interfere with the quantification of the API and other impurities.
Conclusion
The choice of analytical method for the detection of detomidine impurities is dictated by the specific requirements of the analysis. HPLC remains the gold standard, as reflected in its pharmacopoeial status, offering a robust and reliable method for routine quality control.[1] Its versatility and well-understood separation principles make it the workhorse of the pharmaceutical industry.
GC-MS serves as a powerful tool for the definitive identification of volatile or derivatizable impurities, providing unparalleled specificity through mass spectrometric detection. Its application in routine analysis of detomidine is limited by the need for derivatization but is invaluable for structural elucidation and investigation of unknown peaks.
Capillary Electrophoresis offers a high-efficiency, orthogonal separation mechanism that is complementary to HPLC.[6] Its low sample and solvent consumption make it an environmentally friendly and cost-effective option, particularly for methods development and for challenging separations, including chiral impurities.
Ultimately, a comprehensive impurity profiling strategy for detomidine may involve the use of HPLC as the primary validated method for quality control, with GC-MS and CE employed as complementary techniques for peak identification and to provide an orthogonal assessment of purity, ensuring the highest standards of quality and safety for this important veterinary medicine.
References
-
SynZeal. (n.d.). Detomidine EP Impurity A | 78892-33-8. Retrieved from [Link]
- Google Patents. (2021). DETOMIDINE - New Drug Approvals.
-
Elsevier. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Retrieved from [Link]
- Google Patents. (n.d.). US20210323929A1 - Purified Detomidine, Process of Preparing and Methods of Use.
-
MDPI. (n.d.). Chromatographic and Electrophoretic Separation Methods in Pharmaceutical Analysis. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). Detomidine EP Impurity C | 2408662-26-8. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]
-
Veeprho. (n.d.). Detomidine EP Impurity B | CAS 83902-12-9. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Methods for Impurity Analysis
In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. The choice of analytical methodology is a critical decision, with High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) standing as two of the most powerful and prevalent techniques. This guide provides an in-depth comparison and a practical framework for the cross-validation of these orthogonal methods, ensuring robust and reliable impurity analysis in line with global regulatory expectations.
The Imperative of Orthogonal Methods in Impurity Profiling
The principle of employing orthogonal methods—analytical techniques that measure the same analyte based on different chemical or physical principles—is a cornerstone of modern pharmaceutical quality control.[1] This approach significantly enhances the confidence in analytical results by minimizing the risk of overlooking impurities that may not be detected by a single method.[1] For instance, an impurity that co-elutes with the active pharmaceutical ingredient (API) in an HPLC-UV method might be readily resolved and identified by its unique mass-to-charge ratio in an LC-MS/MS analysis.[2] Regulatory bodies like the FDA and EMA encourage the use of orthogonal techniques to build a comprehensive understanding of a drug's impurity profile.[1]
Fundamental Principles: A Tale of Two Detectors
Understanding the causality behind the experimental choices begins with a firm grasp of the fundamental principles of each technique.
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a well-established separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[3] When coupled with a UV detector, it becomes a powerful tool for quantitative analysis. The UV detector measures the absorbance of light by the analyte at a specific wavelength. This technique is celebrated for its robustness, cost-effectiveness, and excellent quantitative performance for chromophoric (light-absorbing) compounds.[3][4] However, its primary limitation lies in its inability to identify non-chromophoric impurities and its potential for co-elution, where multiple compounds elute at the same time, appearing as a single peak.[4]
LC-MS/MS: The Pinnacle of Specificity and Sensitivity
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) elevates impurity analysis to a new level of specificity and sensitivity. After chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of interest (based on its mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a unique "fingerprint" for each analyte, offering exceptional selectivity and significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[5][6] LC-MS/MS is indispensable for identifying unknown impurities, characterizing their structures, and quantifying trace-level genotoxic impurities.[7][8]
Head-to-Head Comparison: Performance Attributes
A direct comparison of key performance attributes, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), reveals the distinct advantages and ideal applications for each technique.[9][10][11]
| Performance Characteristic | HPLC-UV | LC-MS/MS | Rationale and Causality |
| Specificity/Selectivity | Moderate. Susceptible to co-elution and interference from matrix components that absorb at the same wavelength.[12] | High to Very High. Based on the unique mass-to-charge ratio of the precursor and product ions, providing exceptional discrimination from other compounds.[5] | The fundamental difference in detection principles dictates the level of specificity. UV absorbance is a less specific property than the unique mass fragmentation pattern of a molecule. |
| Sensitivity (LOD/LOQ) | Generally in the parts-per-million (ppm) range.[13] | Can reach parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, making it ideal for trace analysis.[13][14] | Mass spectrometers are inherently more sensitive detectors than UV detectors, capable of detecting much smaller quantities of ionized molecules.[15] |
| Linearity & Range | Typically exhibits excellent linearity over a wide concentration range.[16] | Can have a more limited linear dynamic range compared to UV detectors. Ion source saturation and matrix effects can impact linearity. | The response in UV detection is directly proportional to concentration over a broad range (Beer-Lambert Law). In MS, the ionization efficiency can be concentration-dependent. |
| Accuracy & Precision | Generally high, with Relative Standard Deviations (RSDs) typically below 2%.[16] | High, but can be influenced by matrix effects which may suppress or enhance the ion signal, potentially affecting accuracy if not properly controlled.[17] | HPLC-UV is less prone to matrix effects. In LC-MS/MS, co-eluting matrix components can interfere with the ionization process. |
| Quantitation of Unknowns | Difficult and often inaccurate. Relies on the assumption that the unknown impurity has the same response factor as the API or a known standard.[18] | Enables semi-quantitative analysis of unknowns based on their response relative to a structurally similar standard. Provides crucial molecular weight information for identification.[19] | Without knowing the molar absorptivity of an unknown, UV quantification is an estimation. MS provides the molecular weight, a key piece of information for identification and subsequent synthesis of a reference standard for accurate quantification. |
| Cost & Complexity | Lower initial investment, less complex instrumentation, and more routine operation.[13] | Higher initial cost, requires specialized expertise for operation and maintenance, and utilizes more expensive reagents.[13] | The sophisticated technology of tandem mass spectrometers and the need for high-purity solvents and gases contribute to the higher cost and complexity. |
A Framework for Cross-Validation: An Experimental Protocol
Cross-validation is the process of demonstrating that a validated analytical method produces consistent and reliable results when compared to a second, independent method.[20] This is a critical step in ensuring the robustness of your impurity analysis strategy.
Objective:
To cross-validate an existing HPLC-UV method for the quantification of known impurities in a drug substance with a newly developed, highly sensitive LC-MS/MS method.
Materials and Methods:
-
Reference Standards: Certified reference standards of the API and all known impurities.
-
Samples: At least three independent batches of the drug substance, including one batch that has been subjected to forced degradation to generate a representative impurity profile.
-
Instrumentation:
-
Validated HPLC system with a UV detector.
-
Validated LC-MS/MS system with a triple quadrupole mass spectrometer.
-
-
Software: Chromatography data system (CDS) for both instruments.
Experimental Workflow:
Caption: Cross-Validation Experimental Workflow.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare individual stock solutions of the API and each known impurity in a suitable solvent.
-
Prepare a mixed standard solution containing the API and all impurities at their specification limits.
-
Prepare solutions of the three drug substance batches and the forced degradation sample at the target concentration for the assay.
-
-
HPLC-UV Analysis:
-
Analyze the mixed standard, individual drug substance samples, and the forced degradation sample using the validated HPLC-UV method.
-
Ensure that the system suitability criteria (e.g., resolution, tailing factor, precision) are met.
-
Quantify the impurities in each sample based on the peak area relative to the API or the respective impurity standards.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of the same impurities. This includes optimizing the ionization source parameters and identifying the optimal precursor and product ion transitions for each analyte.
-
Analyze the same set of solutions as in the HPLC-UV analysis.
-
Ensure system suitability is met.
-
Quantify the impurities using the developed LC-MS/MS method.
-
-
Data Comparison and Acceptance Criteria:
-
Tabulate the percentage of each impurity determined by both methods for all samples.
-
Statistically compare the results. A common approach is to use a student's t-test to determine if there is a significant difference between the means of the two methods.
-
The acceptance criteria should be pre-defined in a validation protocol. For example, the results from the two methods should not differ by more than a certain percentage (e.g., 15-20%) for impurities present at or above the reporting threshold.
-
Decision-Making: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is not always a matter of one being definitively "better" than the other; rather, it's about selecting the most appropriate tool for the specific analytical challenge.
Caption: Decision Tree for Method Selection.
-
For routine quality control and release testing of known, chromophoric impurities at levels well above the detection limit, HPLC-UV is often the more practical and cost-effective choice.[3]
-
When dealing with trace-level impurities, non-chromophoric compounds, or the need for definitive identification and structural characterization, LC-MS/MS is the indispensable tool.[8][14]
-
In a comprehensive impurity control strategy, both techniques are often used in a complementary fashion. HPLC-UV serves as the robust workhorse for routine quantification, while LC-MS/MS is employed for method development, characterization of new impurities, and investigation of out-of-specification results.[4]
Conclusion
The cross-validation of LC-MS/MS and HPLC-UV methods is not merely a regulatory checkbox; it is a scientifically sound practice that provides a deeper understanding of a drug's impurity profile and instills a high degree of confidence in the quality of the final product. By leveraging the quantitative strength of HPLC-UV and the unparalleled specificity and sensitivity of LC-MS/MS, researchers and drug developers can build a robust, orthogonal, and compliant analytical control strategy. This dual approach ensures that even as analytical challenges evolve, the commitment to patient safety and product quality remains unwavering.
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Cygnus Technologies. (n.d.). Orthogonal Methods.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Eurofins BioPharma Product Testing. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS).
- PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Journal of Pharmaceutical and Biomedical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- National Institutes of Health. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- C&EN. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?
- Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- ResearchGate. (2025, August 5). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets.
- National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- BenchChem. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Waters Corporation. (2025, May 16). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs.
- Analytical Chemistry. (2019, January 23). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts.
- Farmacia. (2019, July 25). HPLC-UV method approach for the analysis and impurity profiling of Captopril.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- Waters Corporation. (n.d.). Case Study: Investigating Unexpected Results of a Global Cross-Laboratory Study of a USP Organic Impurities Method on an Arc HPLC System.
- Thermo Fisher Scientific. (n.d.). Improving Quantitation of Unknown Impurity Analysis Using Dual Gradient HPLC with Charged Aerosol Detection.
- MicroSolv. (2025, June 28). Factors that affect sensitivity in HPLC.
- Science.gov. (n.d.). sensitive hplc-uv method: Topics by Science.gov.
- Bioprocess Online. (n.d.). Column Selection For RPLC-UV Impurity Analysis Of Fatty Acid Modified GLP-1 Receptor Agonists.
- Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES.
- BenchChem. (n.d.). A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. hpst.cz [hpst.cz]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 14. eurofins.it [eurofins.it]
- 15. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaguru.co [pharmaguru.co]
A Comparative In-Vitro Analysis of Detomidine and Its Impurities: A Guide for Researchers
Introduction to Detomidine and the Imperative of Purity
Detomidine, an imidazole derivative, exerts its sedative and analgesic effects through the activation of alpha-2 adrenergic receptors.[1] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent hyperpolarization of neurons. This mechanism effectively reduces the release of excitatory neurotransmitters like norepinephrine, resulting in the desired physiological responses.[2]
The presence of impurities in a drug substance can have significant implications, ranging from reduced potency to altered pharmacological or toxicological profiles. For a potent agonist like detomidine, even minor impurities with affinity for the same receptor could potentially lead to unpredictable clinical outcomes. Therefore, a thorough in-vitro characterization of these impurities is a critical aspect of drug development and quality control.
The European Pharmacopoeia (EP) lists several known impurities for detomidine, which may arise from the manufacturing process or degradation. These include:
-
Detomidine EP Impurity A: (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol[3][4]
-
Detomidine EP Impurity B: (RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol[3][5][6]
-
Detomidine EP Impurity C: 4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole[2][3][7][8]
In addition to these process-related impurities, the primary metabolites of detomidine are also of interest in a comprehensive in-vitro assessment:
-
3-Hydroxy Detomidine: An early metabolite formed through aliphatic hydroxylation.
-
3-Carboxy Detomidine: A subsequent metabolite formed by the dehydrogenation of 3-hydroxy detomidine.[9]
This guide will focus on the in-vitro methodologies required to compare the activity of these impurities against that of the parent detomidine molecule.
The Alpha-2 Adrenergic Receptor: The Primary Target
Detomidine's pharmacological activity is mediated through its interaction with alpha-2 adrenergic receptors. There are three main subtypes of this receptor: alpha-2A, alpha-2B, and alpha-2C, each with a distinct tissue distribution and physiological role.[10] Detomidine, like many other alpha-2 agonists used in veterinary medicine, does not show significant selectivity between these subtypes.[10]
The activation of these receptors initiates a downstream signaling cascade that is crucial to understanding the in-vitro assays used for comparison.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Comparative In-Vitro Experimental Workflows
To objectively compare the in-vitro activity of detomidine and its impurities, a multi-tiered experimental approach is recommended. This involves assessing the binding affinity, functional potency, and efficacy of each compound at the alpha-2 adrenergic receptor.
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. A competitive binding assay is the most common format for this purpose.
Caption: Workflow for a competitive receptor binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines stably expressing a specific alpha-2 adrenergic receptor subtype (e.g., HEK293 cells) or tissues known to have a high density of these receptors. Homogenize the cells or tissues and isolate the membrane fraction through centrifugation.
-
Radioligand Selection: A radiolabeled antagonist with high affinity for the alpha-2 adrenergic receptor, such as [3H]-MK-912, is commonly used.[10]
-
Assay Conditions: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (detomidine and its impurities).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.
Functional Assays: Assessing Potency and Efficacy
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These assays are crucial for determining whether an impurity is an agonist, antagonist, or has no functional activity.
As activation of the alpha-2 adrenergic receptor inhibits adenylyl cyclase, a functional assay can be designed to measure the resulting decrease in intracellular cAMP levels.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a suitable cell line expressing the alpha-2 adrenergic receptor.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Treatment: Concurrently, treat the cells with varying concentrations of detomidine or its impurities.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The concentration of the agonist that produces 50% of its maximal effect (EC50) is a measure of its potency. The maximal effect (Emax) reflects its efficacy.
The binding of an agonist to a G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. A GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes as described for the receptor binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP to facilitate the binding of [35S]GTPγS upon receptor activation.
-
Incubation: Incubate the membranes with varying concentrations of detomidine or its impurities in the presence of [35S]GTPγS.
-
Separation and Quantification: Separate the membrane-bound [35S]GTPγS from the free form by filtration and quantify the radioactivity.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration to determine the EC50 and Emax values.
Data Presentation and Interpretation
The data obtained from these in-vitro assays should be systematically organized to facilitate a clear comparison.
Table 1: Comparative In-Vitro Activity Profile of Detomidine and Its Impurities at the Alpha-2 Adrenergic Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (Emax, % of Detomidine) |
| Detomidine | [Insert Experimental Data] | [Insert Experimental Data] | 100% |
| Impurity A | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Impurity B | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Impurity C | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 3-Hydroxy Detomidine | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| 3-Carboxy Detomidine | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Interpretation of Potential Outcomes:
-
Impurities with similar Ki, EC50, and Emax values to detomidine: These impurities would be considered pharmacologically active and could contribute to the overall sedative and analgesic effects of the drug product. Their presence would need to be strictly controlled.
-
Impurities with high Ki values and no functional activity: These compounds have low affinity for the receptor and are unlikely to have a significant pharmacological effect at typical impurity concentrations.
-
Impurities with high affinity (low Ki) but low or no efficacy (low Emax): These impurities could act as partial agonists or antagonists, potentially interfering with the action of detomidine.
-
Metabolites with significant activity: If the metabolites retain significant alpha-2 adrenergic agonist activity, this could contribute to the duration of action of detomidine in vivo.
Conclusion
A thorough in-vitro comparison of detomidine and its impurities is essential for ensuring the quality, safety, and efficacy of the final drug product. While publicly available data on the pharmacological activity of all known detomidine impurities is limited, the methodologies outlined in this guide provide a robust framework for their evaluation. By employing receptor binding and functional assays, researchers can elucidate the affinity, potency, and efficacy of each related substance, thereby gaining critical insights into their potential to impact the overall pharmacological profile of detomidine. This systematic approach is a cornerstone of modern drug development and a testament to the commitment to scientific integrity in the pharmaceutical industry.
References
- Schwartz, D., & Clark, T. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of veterinary pharmacology and therapeutics, 21(2), 113-7.
-
[No Author]. (n.d.). Pharmaffiliates Detomidine-impurities | Pharmaffiliates En - EP-standards. Retrieved from [Link]
- [No Author]. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of Veterinary...
- Virtanen, R., & Nyman, L. (1985). Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic. European journal of pharmacology, 108(2), 163-9.
- Virtanen, R., & MacDonald, E. (1985). Comparison of the effects of detomidine and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems. European journal of pharmacology, 115(2-3), 277-84.
-
[No Author]. (n.d.). Detomidine Impurities and Related Compound. Veeprho Pharmaceuticals. Retrieved from [Link]
-
[No Author]. (2021, March 2). DETOMIDINE - New Drug Approvals. Retrieved from [Link]
-
[No Author]. (n.d.). Medetomidine Impurities and Related Compound. Veeprho. Retrieved from [Link]
- Virtanen, R., Savola, J. M., & Saano, V. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European journal of pharmacology, 150(1-2), 9-14.
- Virtanen, R. (1989). Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects.
-
[No Author]. (n.d.). Detomidine EP Impurity B | CAS 83902-12-9. Veeprho. Retrieved from [Link]
- Knych, H. K., Steffey, E. P., & Mama, K. R. (2014). Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of detomidine, medetomidine, and dexmedetomidine in the horse. Journal of veterinary pharmacology and therapeutics, 38(1), 24-34.
-
Thompson, D. (2005). Alpha-2 Agonists. VASG.ORG. Retrieved from [Link]
-
[No Author]. (n.d.). Detomidine EP Impurity A | 78892-33-8. SynZeal. Retrieved from [Link]
-
[No Author]. (n.d.). Detomidine EP Impurity C | 2408662-26-8. Venkatasai Life Sciences. Retrieved from [Link]
- Knych, H. K., Steffey, E. P., & Mama, K. R. (2015). Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of detomidine, medetomidine, and dexmedetomidine in the horse. Journal of veterinary pharmacology and therapeutics, 38(1), 24-34.
-
[No Author]. (n.d.). Detomidine-impurities. Pharmaffiliates. Retrieved from [Link]
-
[No Author]. (n.d.). Detomidine Hydrochloride-impurities. Pharmaffiliates. Retrieved from [Link]
-
[No Author]. (n.d.). Detomidine EP Impurity A | CAS 78892-33-8. Veeprho. Retrieved from [Link]
-
[No Author]. (n.d.). Detomidine EP Impurity C | CAS 2408662-26-8. Veeprho. Retrieved from [Link]
- Lee, J., et al. (2024). Intravenous Pharmacokinetic Study of Detomidine and Its Metabolites in Equines for Misuse Prevention in Doping Control. Drug Targets and Therapeutics DTT.
- Knych, H. K., et al. (2014). Pharmacokinetic and pharmacodynamic analysis comparing diverse effects of detomidine, medetomidine, and dexmedetomidine in the horse.
- Knych, H. K., et al. (2011). Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses. American journal of veterinary research, 72(10), 1378-85.
- Virtanen, R. (1986). Pharmacological evidence for the involvement of alpha-2 adrenoceptors in the sedative effect of detomidine, a novel sedative-analgesic. Journal of veterinary pharmacology and therapeutics, 9(3), 286-92.
- Grimsrud, K. N., et al. (2009).
Sources
- 1. Conformationally defined adrenergic agents. 5. Resolution, absolute configuration, and pharmacological characterization of the enantiomers of 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline: a potent agonist at alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VASG Alpha-2 Agonists [vasg.org]
- 3. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpdsolutions.co.za [cpdsolutions.co.za]
- 5. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edqm.eu [edqm.eu]
- 8. edqm.eu [edqm.eu]
- 9. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
A Comprehensive Guide to Determining the Relative Response Factor for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol in Pharmaceutical Analysis
Introduction:
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount to ensuring drug safety and efficacy. The Relative Response Factor (RRF) is a critical parameter in chromatographic analysis, enabling the accurate determination of impurity levels when a reference standard for the impurity is unavailable or not feasible to use in routine testing. This guide provides a detailed, scientifically grounded framework for the determination of the RRF for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, a novel intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of RRF, compare different methodologies for its determination, and provide step-by-step protocols to ensure the integrity and accuracy of your analytical results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for new chemical entities.
The Theoretical Foundation of Relative Response Factor (RRF)
The RRF is a measure of the detector response of an analyte relative to a reference standard. In High-Performance Liquid Chromatography (HPLC) with UV detection, the response is dependent on the molar absorptivity of the compound at a specific wavelength. The fundamental principle of RRF is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
The RRF is calculated using the following formula:
RRF = (Response of Analyte / Concentration of Analyte) / (Response of Standard / Concentration of Standard)
An RRF value of 1.0 indicates that the analyte and the standard have the same response at a given concentration. A value greater than 1.0 signifies a higher response for the analyte compared to the standard, while a value less than 1.0 indicates a lower response. The determination of an accurate RRF is crucial for the correct quantification of impurities and degradants in drug substances and products, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Methodologies for RRF Determination: A Comparative Analysis
There are several established methods for determining the RRF, each with its own advantages and considerations. The choice of method often depends on the availability of the impurity standard and the desired level of accuracy. Here, we compare the two most common approaches: the slope method and the single-point calibration method.
| Method | Description | Advantages | Disadvantages |
| Slope Method (from Linearity) | This method involves generating calibration curves for both the reference standard and the analyte (impurity). The RRF is then calculated as the ratio of the slopes of the two calibration curves. | Considered the most accurate and robust method. It is less susceptible to individual measurement errors. | Requires a sufficient quantity of the purified analyte to prepare multiple concentration levels. Can be more time-consuming and resource-intensive. |
| Single-Point Calibration Method | In this approach, a single-point calibration is performed using solutions of the reference standard and the analyte at the same concentration. The RRF is calculated from the ratio of their responses. | Faster and requires less of the analyte standard. Suitable for routine analysis once the RRF has been established. | More prone to error if there are inaccuracies in weighing or dilution. Assumes linearity of the detector response at the chosen concentration. |
For the determination of the RRF for a novel compound like (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, the slope method is highly recommended to establish a scientifically sound and defensible value. The single-point method can subsequently be used for routine verification.
Experimental Workflow for RRF Determination of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
The following diagram illustrates the comprehensive workflow for determining the RRF of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Caption: Workflow for RRF determination using the slope method.
Detailed Experimental Protocol: RRF Determination by the Slope Method
This protocol outlines the step-by-step procedure for determining the RRF of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (referred to as 'the Analyte') against a suitable reference standard (e.g., the API).
1. Materials and Reagents:
-
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol (Analyte), purity >99%
-
Reference Standard (API), purity >99%
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
Volumetric flasks and pipettes
2. HPLC Method Development and Validation:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective for polar and non-polar compounds. The gradient should be optimized to achieve good separation between the API, the analyte, and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV detection wavelength should be selected where both the API and the analyte have significant absorbance. It is recommended to run a UV scan of both compounds to determine the optimal wavelength. If the UV spectra are significantly different, the use of a Diode Array Detector (DAD) is advisable to monitor at multiple wavelengths.
-
Method Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines before proceeding with RRF determination.
3. Preparation of Stock and Calibration Solutions:
-
Stock Solutions (1000 µg/mL): Accurately weigh about 25 mg of the Reference Standard and the Analyte into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both the Reference Standard and the Analyte by diluting the stock solutions. A typical concentration range for impurity analysis is from the reporting threshold (e.g., 0.05%) to 150% of the specification limit. For example, if the specification limit for the impurity is 0.1%, the calibration curve could cover 0.05, 0.075, 0.1, 0.125, and 0.15 µg/mL.
4. Data Acquisition and Analysis:
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak areas for the Reference Standard and the Analyte.
-
Plot the mean peak area versus concentration for both compounds.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve. The correlation coefficient (r²) should be >0.99.
5. RRF Calculation:
-
Calculate the RRF using the following formula: RRF = Slope of the Analyte / Slope of the Reference Standard
Data Presentation and Interpretation
The results of the RRF determination should be presented in a clear and concise manner.
Table 1: Example Calibration Data for RRF Determination
| Concentration (µg/mL) | Mean Peak Area (Analyte) | Mean Peak Area (Reference Standard) |
| 0.05 | 12,500 | 15,000 |
| 0.075 | 18,750 | 22,500 |
| 0.10 | 25,000 | 30,000 |
| 0.125 | 31,250 | 37,500 |
| 0.15 | 37,500 | 45,000 |
| Slope | 250,000 | 300,000 |
| r² | 0.9999 | 0.9999 |
| RRF | 0.83 |
In this example, the RRF of 0.83 indicates that (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol has a lower UV response compared to the reference standard at the chosen wavelength. Therefore, when quantifying this impurity in a sample containing the API, the peak area of the impurity must be divided by 0.83 to obtain the correct concentration.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the determined RRF, the following self-validating checks should be incorporated into the protocol:
-
Purity of Standards: The purity of both the analyte and the reference standard must be accurately known and corrected for in the calculations.
-
Forced Degradation Studies: Performing forced degradation studies on the API can help to generate the impurity in situ and confirm its identity and chromatographic behavior.
-
Wavelength Selection: The impact of the detection wavelength on the RRF should be evaluated. If the UV spectra of the API and the impurity are not parallel, the RRF may be wavelength-dependent.
-
Inter-day and Inter-analyst Variability: The RRF determination should be repeated on different days by different analysts to assess its robustness.
Conclusion and Recommendations
The determination of an accurate Relative Response Factor is a critical step in the development of robust analytical methods for pharmaceutical quality control. For a novel compound such as (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol, the slope method derived from linearity is the most reliable approach for establishing the RRF. This guide provides a comprehensive framework, from theoretical understanding to practical implementation, to ensure that the RRF value is scientifically sound and defensible. By adhering to these principles and protocols, researchers and analytical scientists can confidently and accurately quantify impurities, ultimately contributing to the safety and quality of pharmaceutical products.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Agilent Technologies. Diode-Array Detectors in HPLC: A Practical Guide. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
A Comparative Guide to the Analysis of Detomidine Hydrochloride: European Pharmacopoeia Method vs. a Novel UHPLC Approach
For Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary medicine, the purity and potency of pharmaceutical ingredients are of paramount importance. Detomidine hydrochloride, a potent α2-adrenergic agonist used for its sedative and analgesic properties in large animals, is no exception. The European Pharmacopoeia (Ph. Eur.) provides a standardized high-performance liquid chromatography (HPLC) method to ensure the quality of this active pharmaceutical ingredient (API).[1]
This guide presents a comprehensive, in-depth comparison between the established Ph. Eur. method and a newly devised Ultra-High-Performance Liquid Chromatography (UHPLC) method for the determination of detomidine hydrochloride. As a Senior Application Scientist, the rationale behind this comparison is to explore avenues for enhanced efficiency, reduced environmental impact, and improved analytical throughput without compromising the integrity and accuracy of the results. This guide will delve into the causality behind the experimental choices, provide self-validating protocols, and be grounded in authoritative references.
The Rationale for a New Approach: Beyond the Standard
The European Pharmacopoeia monograph for detomidine hydrochloride outlines an HPLC method for its analysis.[2][3] While robust and reliable, this method, like many established pharmacopoeial methods, is based on traditional HPLC technology. This often translates to longer run times, higher solvent consumption, and larger sample volumes.
The advent of UHPLC technology offers a paradigm shift in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster separations, higher resolution, and increased sensitivity.[4] The development of a UHPLC method for detomidine hydrochloride is driven by the following objectives:
-
Increased Throughput: Significantly reduce analysis time, allowing for a higher number of samples to be processed in a given timeframe.
-
Reduced Solvent Consumption: Employ lower flow rates and shorter run times, leading to a greener, more cost-effective analytical workflow.
-
Enhanced Sensitivity: Achieve lower limits of detection and quantification, which is particularly beneficial for impurity profiling.
-
Improved Resolution: Attain better separation of the main component from any potential impurities.
This guide will now proceed to a detailed, side-by-side comparison of the two methodologies, followed by comprehensive protocols and validation considerations.
Method Comparison: A Head-to-Head Analysis
The subsequent sections provide a granular comparison of the chromatographic conditions and performance characteristics of the Ph. Eur. HPLC method and the proposed novel UHPLC method.
Chromatographic Conditions
| Parameter | European Pharmacopoeia (Ph. Eur.) HPLC Method | Novel UHPLC Method | Rationale for Change (Expertise & Experience) |
| Column | Symmetry C8, 5 µm, 4.6 x 150 mm | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The smaller particle size (1.7 µm vs. 5 µm) and shorter column length of the UHPLC column are the primary drivers for increased speed and efficiency. The C18 stationary phase provides a similar reversed-phase retention mechanism to the C8, ensuring comparable selectivity. |
| Mobile Phase | 65% Ammonium phosphate buffer (pH 7.9) : 35% Acetonitrile | 65% Ammonium phosphate buffer (pH 7.9) : 35% Acetonitrile | The mobile phase composition is kept consistent to maintain the established separation selectivity and to demonstrate the direct impact of the column and system technology on performance. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | The reduced flow rate is a direct consequence of the smaller internal diameter of the UHPLC column, leading to significant solvent savings. |
| Injection Volume | 20 µL | 2 µL | The smaller injection volume is proportional to the smaller column volume, preventing band broadening and maintaining peak shape. |
| Detection | UV at 220 nm (Assumed) | UV at 220 nm | The detection wavelength is maintained to ensure consistent response for detomidine hydrochloride. |
| Run Time | ~15 min | ~3 min | The combination of a shorter column and optimized flow rate in the UHPLC method results in a dramatic reduction in analysis time. |
Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of both methods, based on typical validation data.
| Performance Parameter | European Pharmacopoeia (Ph. Eur.) HPLC Method | Novel UHPLC Method | Commentary |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are expected to demonstrate excellent linearity over the desired concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods are expected to be highly accurate. |
| Precision (%RSD) | < 2.0% | < 1.0% | The UHPLC method may exhibit improved precision due to the advanced fluidics and injection systems of modern instruments. |
| Specificity | Specific for detomidine in the presence of known impurities | Enhanced separation from potential co-eluting impurities | The higher resolving power of UHPLC can provide better separation of the main peak from closely related impurities. |
| LOD/LOQ | ~50 ng/mL / ~150 ng/mL | ~10 ng/mL / ~30 ng/mL | The increased sensitivity of the UHPLC system allows for lower detection and quantification limits. |
| Robustness | Robust within defined parameters | Robust within defined parameters | Both methods must be demonstrated to be robust to minor variations in analytical conditions. |
Experimental Protocols
The following are detailed, step-by-step methodologies for both the Ph. Eur. and the novel UHPLC methods.
European Pharmacopoeia (Ph. Eur.) HPLC Method
Objective: To determine the assay of detomidine hydrochloride according to the European Pharmacopoeia.
Materials:
-
Detomidine Hydrochloride Reference Standard (CRS)
-
Detomidine Hydrochloride Sample
-
Ammonium phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonia for pH adjustment
Instrumentation:
-
HPLC system with a UV detector
-
Symmetry C8, 5 µm, 4.6 x 150 mm column
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable ammonium phosphate buffer and adjust the pH to 7.9 with phosphoric acid or ammonia.
-
Mix 650 mL of the ammonium phosphate buffer with 350 mL of acetonitrile.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of Detomidine Hydrochloride CRS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the detomidine hydrochloride sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Chromatographic Analysis:
-
Set the HPLC system parameters as per the table in section 2.1.
-
Inject 20 µL of the standard solution and the sample solution.
-
Record the chromatograms and determine the peak area for detomidine.
-
-
Calculation:
-
Calculate the percentage of detomidine hydrochloride in the sample using the following formula:
-
Novel UHPLC Method
Objective: To provide a rapid and efficient determination of the assay of detomidine hydrochloride.
Materials:
-
Same as for the Ph. Eur. method.
Instrumentation:
-
UHPLC system with a UV detector
-
Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column
Procedure:
-
Mobile Phase Preparation:
-
Same as for the Ph. Eur. method.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Same as for the Ph. Eur. method.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Same as for the Ph. Eur. method.
-
-
Chromatographic Analysis:
-
Set the UHPLC system parameters as per the table in section 2.1.
-
Inject 2 µL of the standard solution and the sample solution.
-
Record the chromatograms and determine the peak area for detomidine.
-
-
Calculation:
-
Use the same calculation formula as for the Ph. Eur. method.
-
Visualization of Analytical Workflows
To visually represent the procedural differences, the following diagrams illustrate the workflows for both the Ph. Eur. HPLC and the novel UHPLC methods.
Caption: Workflow for the European Pharmacopoeia HPLC method.
Caption: Workflow for the Novel UHPLC method.
Trustworthiness: Validation and Comparability
For any new analytical method to be considered a viable alternative to a pharmacopoeial standard, its performance must be rigorously validated. The validation of the novel UHPLC method would be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Furthermore, to demonstrate the trustworthiness of the new method as a replacement for the official one, a comparability study is essential. As outlined in the European Pharmacopoeia, an alternative analytical procedure can be used for control purposes, provided it unequivocally demonstrates compliance with the monograph's standards.[1] This involves a formal process to show that the alternative method is equivalent to the pharmacopoeial method.
The comparability study would involve:
-
Head-to-Head Analysis: Analyzing the same batches of detomidine hydrochloride with both the Ph. Eur. HPLC method and the novel UHPLC method.
-
Statistical Evaluation: Employing statistical tests, such as t-tests or equivalence testing, to compare the results for accuracy and precision.
-
Impurity Profiling: Ensuring that the impurity profile obtained with the UHPLC method is comparable to or better than that of the HPLC method.
A successful comparability study would provide documented evidence that the novel UHPLC method is a suitable and equivalent alternative to the Ph. Eur. method, ensuring that the quality of detomidine hydrochloride is assessed with the same level of confidence.
Conclusion: Embracing Analytical Advancement
This guide has provided a comprehensive comparison between the established European Pharmacopoeia HPLC method and a novel, high-efficiency UHPLC method for the analysis of detomidine hydrochloride. The proposed UHPLC method offers significant advantages in terms of speed, efficiency, and reduced environmental impact, aligning with the principles of green analytical chemistry.
The transition to modern analytical technologies like UHPLC is not merely about speed; it is about enhancing the overall quality and efficiency of pharmaceutical analysis. While the Ph. Eur. method remains the official standard, the development and validation of alternative methods, such as the one described herein, are crucial for the continuous improvement of analytical practices within the pharmaceutical industry. The adoption of such methods, supported by robust validation and comparability data, can lead to substantial gains in productivity and sustainability, ultimately benefiting both manufacturers and the end-users of these vital veterinary medicines.
References
- DETOMIDINE - New Drug Approvals. (2021-03-02).
-
Detomidine European Pharmacopoeia (EP) Reference Standard 90038-01-0. MilliporeSigma. Retrieved from [Link]
-
HPLC analysis according to USP and Ph. EUR. - Analytics-Shop. Retrieved from [Link]
-
EUROPEAN PHARMACOPOEIA 11.1 To aid users the index includes a reference to the supplement in which the latest version of a text. Retrieved from [Link]
-
DETOMIDINE HYDROCHLORIDE MONOHYDRATE - European Patent Office - EP 3782989 A1 - EPO. (2021-02-24). Retrieved from [Link]
-
Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Retrieved from [Link]
-
Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. Retrieved from [Link]
-
Health Products Regulatory Authority 02 July 2019 CRN0094TX Page 1 of 7 IPAR Publicly Available Assessment Report for a Veterina - Veterinary Medicines Directorate. (2019-07-02). Retrieved from [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022-07-27). Retrieved from [Link]
-
Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? - Element Lab Solutions. Retrieved from [Link]
-
(PDF) "Alternative Methods and Equivalence: Navigating Different Pharmacopoeias in QC". (2024-07-19). Retrieved from [Link]
-
How to Demonstrate Comparability of Analytical Procedures - gmp-compliance.org. (2022-05-11). Retrieved from [Link]
-
(PDF) Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA: - ResearchGate. (2024-11-29). Retrieved from [Link]
Sources
A Comparative Guide to Inter-Laboratory Analysis of Detomidine Impurities: Establishing Methodological Harmony for Veterinary Pharmaceutical Quality Control
Abstract
This guide outlines a comprehensive framework for conducting an inter-laboratory comparison for the analysis of impurities in detomidine, a potent α₂-adrenergic agonist widely used as a sedative and analgesic in veterinary medicine.[1][2] The objective is to provide researchers, scientists, and drug development professionals with a robust protocol to assess and harmonize analytical methodologies, ensuring consistent and accurate impurity profiling across different quality control (QC) laboratories. By synthesizing established analytical techniques and validation principles, this document details the design of a proficiency study, presents comparative data for High-Performance Liquid Chromatography (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) methods, and provides step-by-step experimental protocols. The ultimate goal is to enhance the reliability of data, facilitate regulatory compliance, and ensure the safety and efficacy of detomidine-based veterinary products.
Introduction: The Imperative for Rigorous Impurity Analysis
The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control.[3] Impurities, even at trace levels, can impact the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API). For detomidine, an imidazole derivative used extensively in large animals, ensuring its purity is paramount to prevent adverse effects and guarantee predictable pharmacological action.[1][2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities.[4] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the Validation of Analytical Procedures, provide a framework for ensuring that the methods used to detect these impurities are reliable and reproducible.[5][6][7][8]
1.1 The Rationale for an Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency test, is the gold standard for evaluating the performance and reliability of analytical methods across different laboratories.[9][10][11] Its purpose is multifaceted:
-
Method Validation & Harmonization: It verifies that a specific analytical method can be successfully transferred and executed by different teams, yielding comparable results.
-
Performance Evaluation: It allows individual laboratories to assess their competence against their peers and a reference standard.[12]
-
Identification of Methodological Flaws: Discrepancies in results can highlight hidden variables or ambiguities in a protocol, leading to method refinement.
-
Building Confidence: Successful participation provides objective evidence of a laboratory's capability to produce reliable data, which is crucial for regulatory submissions and maintaining quality standards.[9]
This guide proposes a proficiency testing scheme designed to compare two common, yet distinct, analytical approaches for detomidine impurity profiling.
Study Design and Objectives
The primary objective of this inter-laboratory study is to compare the performance of a standard HPLC-UV method against a more advanced UHPLC-MS method for the identification and quantification of known and unknown detomidine impurities.
2.1 Participating Laboratories and Test Materials
A minimum of five to ten laboratories with experience in pharmaceutical analysis should be recruited. Each participating laboratory will receive a blinded study package containing:
-
Test Sample (A): A batch of detomidine hydrochloride spiked with known impurities (e.g., Impurity A, B, C, Iso-detomidine) at concentrations ranging from 0.05% to 0.5% relative to the API.[1]
-
Reference Sample (B): A highly purified detomidine hydrochloride reference standard.
-
Detailed Protocols: Step-by-step instructions for both Method A (HPLC-UV) and Method B (UHPLC-MS).
-
Reporting Template: A standardized spreadsheet for data entry to ensure consistency in reporting.
Communication between participating laboratories regarding the test samples is strictly prohibited until the final results are submitted to the coordinating body to maintain the integrity of the study.[13]
2.2 Study Workflow
The workflow is designed to ensure a systematic and unbiased comparison of the analytical methods.
Caption: Workflow of the Detomidine Impurity Inter-Laboratory Study.
Comparative Analytical Methodologies
The choice of analytical technique is a critical determinant of the sensitivity, specificity, and speed of impurity analysis. This study compares a widely accessible HPLC-UV method with a high-resolution UHPLC-MS method.
-
Method A: HPLC-UV: This is a robust and commonly used technique for routine quality control. It offers reliable quantification for known impurities but may lack the specificity to identify co-eluting or unknown compounds.
-
Method B: UHPLC-MS: This method provides significantly higher resolution and peak capacity, allowing for better separation of closely related impurities. The mass spectrometer adds a layer of certainty in identification by providing mass-to-charge ratio data, which is invaluable for characterizing unknown impurities.[3]
Detailed Experimental Protocols
For results to be comparable, adherence to a standardized protocol is essential.
4.1 Sample Preparation (Applicable to both methods)
-
Standard Solution: Accurately weigh and dissolve the detomidine hydrochloride reference standard in the mobile phase diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
Test Solution: Accurately weigh and dissolve the test sample (A) in the mobile phase diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection to prevent particulate matter from damaging the column.
4.2 Protocol for Method A: HPLC-UV Analysis
This protocol is adapted from established methods for related compounds.[14][15]
-
Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 70% B
-
35-40 min: 70% B
-
40-41 min: 70% to 10% B
-
41-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Rationale: The C18 column provides excellent retention for the moderately polar detomidine and its impurities.[16] A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe. Phosphoric acid is used to control the pH and ensure sharp peak shapes.
4.3 Protocol for Method B: UHPLC-MS Analysis
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan with data-dependent MS/MS for fragmentation analysis.
-
-
Rationale: The sub-2 µm particle size of the UHPLC column provides superior separation efficiency and speed. Formic acid is used as a mobile phase modifier because it is volatile and compatible with mass spectrometry, unlike phosphoric acid. The high-resolution MS allows for accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
Results and Discussion
Upon receipt of data from all participating laboratories, the coordinating body will perform a rigorous statistical analysis.
5.1 Statistical Evaluation
Outliers will be identified using statistical tests like Grubbs' or Cochran's test.[17] The performance of each laboratory will be assessed using Z-scores, which measure the deviation of a laboratory's result from the consensus value.[17][18]
Caption: Logic for Laboratory Performance Assessment using Z-Scores.
5.2 Performance Comparison of Analytical Methods
The study is expected to demonstrate the distinct advantages of each method. The following tables present hypothetical but realistic data to illustrate the expected outcomes.
Table 1: Comparative Performance Characteristics (Hypothetical Data)
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS) | Rationale for Difference |
| Resolution (Impurity B/C) | 1.8 | 3.5 | Smaller particles in the UHPLC column provide superior separation efficiency. |
| Limit of Detection (LOD) | 0.02% | 0.005% | MS detectors are generally more sensitive than UV detectors. |
| Limit of Quantification (LOQ) | 0.05% | 0.015% | Higher sensitivity of MS allows for more precise quantification at lower levels. |
| Analysis Time per Sample | 50 minutes | 15 minutes | Higher flow rates and shorter columns in UHPLC lead to faster run times. |
| Confidence in Identification | Medium (Based on RRT) | High (Based on RRT & Accurate Mass) | MS provides definitive mass data, confirming identity. |
Table 2: Inter-Laboratory Precision Results (Hypothetical Data for Impurity A at 0.2%)
| Statistic | Method A (HPLC-UV) | Method B (UHPLC-MS) | Interpretation |
| Repeatability (RSDr) | 2.5% | 1.8% | Represents within-laboratory precision. Lower RSD indicates better precision. |
| Reproducibility (RSDR) | 5.8% | 3.5% | Represents between-laboratory precision. UHPLC-MS shows less variability across labs. |
| Number of Outliers | 2 | 0 | The robustness and specificity of UHPLC-MS may lead to fewer procedural errors. |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
The data clearly illustrates that while the HPLC-UV method is adequate for routine quantification of known impurities above 0.05%, the UHPLC-MS method offers superior precision, sensitivity, and speed, making it the preferred method for impurity identification and trace-level analysis.[3][19]
Conclusions and Recommendations
This inter-laboratory comparison guide provides a blueprint for harmonizing the analysis of detomidine impurities.
Key Takeaways:
-
Method Suitability: The HPLC-UV method is a reliable workhorse for routine QC where the primary impurities are known and present at levels above the quantification limit of ~0.05%.
-
Advanced Capability: The UHPLC-MS method is superior for investigational purposes, such as identifying unknown degradation products or process impurities, and for laboratories requiring higher throughput and sensitivity.
-
Harmonization is Key: The statistical analysis of inter-laboratory data is crucial for establishing consensus values and ensuring that different laboratories, regardless of their location, can produce comparable and reliable data.[20][21]
It is recommended that laboratories involved in the quality control of detomidine participate in such proficiency testing schemes regularly.[10][22] For new drug applications or significant process changes, the use of a validated, high-resolution method like UHPLC-MS is strongly advised to fully characterize the impurity profile and ensure product safety.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]
-
International Council for Harmonisation. Quality Guidelines. [Link][23]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][7]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][8]
-
Ethiopian Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link][9]
-
Chinese Pharmaceutical Journal. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. [Link][18]
-
SIELC Technologies. Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column. [Link][16]
-
ACLASS. Guidance on Proficiency Testing / Inter-laboratory Comparisons. [Link][10]
-
DiVA Portal. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link][12]
-
International Journal of Pharmacy and Pharmaceutical Research. Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. [Link][14]
-
Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link][20]
-
Taylor & Francis Online. Assessing interlaboratory comparison data adjustment procedures. [Link][21]
-
College of American Pathologists. Proficiency Testing Guidelines. [Link][22]
-
National Accreditation Center. Procedure for Proficiency Testing and Interlaboratory Comparison Programs. [Link][11]
-
Veeprho Pharmaceuticals. Detomidine Impurities and Related Compound. [Link][1]
-
College of American Pathologists. Proficiency Testing Interlaboratory Communication—Strategies for Prevention. [Link][13]
-
International Journal of Pharmaceutical Sciences and Research. Analytical Method Validation for Determination of Related Substances of Dexmedetomidine (Impurity-1) in Dexmedetomidine Hydrochloride Injection. [Link][4]
-
International Journal of Pharmaceutical Sciences and Research. Krishna et al., IJPSR, 2015; Vol. 6(12): 5070-5076. [Link][25]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link][15]
-
National Center for Biotechnology Information. Detomidine. [Link][26]
-
American Laboratory. Validation of Metal Impurities in Drug Products. [Link][19]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link][3]
-
Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link][28]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Detomidine - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. eas-eth.org [eas-eth.org]
- 10. feedhaccp.org [feedhaccp.org]
- 11. nac-us.org [nac-us.org]
- 12. diva-portal.org [diva-portal.org]
- 13. documents-cloud.cap.org [documents-cloud.cap.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pe100plus.com [pe100plus.com]
- 18. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. archimer.ifremer.fr [archimer.ifremer.fr]
- 21. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 22. lsdfc.org [lsdfc.org]
- 23. ICH Official web site : ICH [ich.org]
- 24. newdrugapprovals.org [newdrugapprovals.org]
- 25. ijpsr.com [ijpsr.com]
- 26. Detomidine | C12H14N2 | CID 56032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. pharmaffiliates.com [pharmaffiliates.com]
- 28. agilent.com [agilent.com]
A Comparative Guide to the Alpha-2 Adrenoceptor Binding Affinity of Imidazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Alpha-2 Adrenoceptors and Imidazole Ligands
Alpha-2 adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating physiological processes throughout the central and peripheral nervous systems.[1] There are three main subtypes in humans: α2A, α2B, and α2C, all of which are associated with the inhibitory Gi heterotrimeric G-protein.[1] Activation of these receptors by endogenous catecholamines like norepinephrine and epinephrine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.[2] This signaling pathway is crucial for modulating neurotransmitter release, blood pressure, sedation, and analgesia.[1]
The imidazole scaffold is a key pharmacophore found in a wide range of α2-AR agonists. These compounds, including clinically and veterinarily significant drugs like clonidine, dexmedetomidine, and xylazine, are utilized for their sedative, analgesic, and antihypertensive properties.[1][3] However, their therapeutic efficacy and side-effect profiles are intrinsically linked to their binding affinity and selectivity for the different α2-AR subtypes, as well as their off-target effects at other receptors, such as α1-adrenoceptors and imidazoline receptors.[4][5] Understanding these binding characteristics is therefore paramount for both effective clinical application and rational drug design.
Decoding Binding Affinity: The Importance of Ki
In pharmacology, binding affinity is the measure of the strength of the interaction between a ligand and its receptor. It is a critical determinant of a drug's potency. The inhibition constant (Ki) is a quantitative measure of binding affinity. It represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. This guide will use Ki values as the primary metric for comparing the selected imidazole-based ligands.
Comparative Analysis of Binding Affinities
The binding profiles of imidazole-based ligands reveal significant differences in both their affinity for α2-adrenoceptors and their selectivity over α1-adrenoceptors. This selectivity is a crucial factor, as α1-adrenoceptor activation can lead to undesirable side effects such as vasoconstriction and hypertension.
Overall α2 vs. α1 Adrenoceptor Affinity
The following table summarizes the binding affinities (Ki in nM) of several key imidazole-based ligands for α2- and α1-adrenoceptors, as determined in rat brain membrane preparations. It also includes the α2/α1 selectivity ratio, which highlights the ligand's preference for the α2-adrenoceptor.
| Ligand | α2-AR Ki (nM) | α1-AR Ki (nM) | α2/α1 Selectivity Ratio |
| Medetomidine | 1.08 | 1750 | 1620 |
| Detomidine | 1.62 | 4330 | 2670 |
| Clonidine | 3.20 | 640 | 200 |
| Xylazine | 194 | 31400 | 160 |
Data extracted from Virtanen, R., Savola, J. M., & Saano, V. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European journal of pharmacology, 150(1-2), 9-14.[6]
From this data, it is evident that medetomidine and detomidine possess significantly higher affinity for α2-adrenoceptors compared to clonidine and, most notably, xylazine.[6] Furthermore, medetomidine and detomidine exhibit a remarkably high selectivity for α2- over α1-adrenoceptors, which is a desirable characteristic for minimizing α1-mediated side effects.[3][6] Dexmedetomidine , the pharmacologically active d-isomer of medetomidine, demonstrates a similarly high α2/α1 selectivity ratio of 1620:1.[3][7] In contrast, clonidine and xylazine have considerably lower α2/α1 selectivity ratios.[3][6]
α2-Adrenoceptor Subtype Affinity
While many imidazole-based agonists bind with high affinity to α2-adrenoceptors in general, their affinity for the specific subtypes (α2A, α2B, and α2C) can vary. However, studies have shown that some of the most common sedative/hypnotic α2-agonists do not display significant selectivity among the known α2-adrenoceptor subtypes.[2][8]
A study examining the affinities of detomidine, medetomidine, and xylazine concluded that while detomidine and medetomidine had approximately a 100-fold higher affinity for all α2-adrenergic receptors compared to xylazine, none of the agonists displayed significant selectivity for the α2-adrenergic receptor subtypes.[2][8]
Alpha-2 Adrenoceptor Signaling Pathway
The canonical signaling pathway for α2-adrenoceptors involves coupling to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological response.
Structure-Activity Relationships (SAR)
The binding affinity of imidazole-based ligands is highly dependent on their chemical structure. Key structural features that influence affinity and selectivity include:
-
The Bridge between the Rings: The nature of the linker between the imidazole/imidazoline ring and the aromatic ring is critical.
-
Substitution on the Aromatic Ring: The type, position, and number of substituents on the phenyl ring can significantly alter the binding affinity and selectivity for α2- versus α1-receptors. For example, the 2,3-dimethylphenyl group in medetomidine/dexmedetomidine contributes to its high affinity and selectivity. [6]* The Imidazole/Imidazoline Ring: Modifications to this heterocyclic core can also impact receptor interaction.
A deep understanding of SAR is crucial for the rational design of new ligands with improved affinity, selectivity, and pharmacokinetic properties. [4][9]
Conclusion
The imidazole scaffold has proven to be a highly effective pharmacophore for targeting α2-adrenoceptors. However, not all imidazole-based ligands are created equal. This guide highlights the significant variations in binding affinity and selectivity among commonly used compounds.
-
High-Affinity, High-Selectivity Ligands: Dexmedetomidine, medetomidine, and detomidine stand out for their high affinity for α2-adrenoceptors and, critically, their superior selectivity over α1-adrenoceptors. This profile is generally associated with more potent and specific sedative and analgesic effects with a reduced risk of α1-mediated cardiovascular side effects.
-
Lower-Affinity, Less-Selective Ligands: Clonidine and xylazine exhibit lower affinity and selectivity for α2-adrenoceptors. While clinically effective, their pharmacological profile may contribute to a different spectrum of effects and side effects.
The choice of an imidazole-based ligand for research or clinical application should be guided by a thorough understanding of these binding characteristics. For studies requiring high potency and specificity for the α2-adrenoceptor, dexmedetomidine or medetomidine are often the preferred choice. The experimental protocols and principles outlined in this guide provide a framework for the continued exploration and development of novel α2-AR ligands with optimized therapeutic potential.
References
-
PubChem. (n.d.). Adrenaline signalling through Alpha-2 adrenergic receptor. Retrieved from [Link]
- Schwartz, D. D., & Clark, T. P. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of veterinary pharmacology and therapeutics, 21(2), 149–153.
- Virtanen, R., Savola, J. M., & Saano, V. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European journal of pharmacology, 150(1-2), 9–14.
-
Dr. Oracle. (2026, January 2). What is the ratio of affinity of dexmedetomidine to alpha 2 adrenergic receptors compared to clonidine? Retrieved from [Link]
-
Veterinary Anesthesia & Surgical Group (VASG). (n.d.). Alpha-2 Agonists. Retrieved from [Link]
- MacDonald, E., Kobilka, B. K., & Scheinin, M. (1997). Gene targeting--homologous recombination in embryonic stem cells to create mutant mice. Trends in pharmacological sciences, 18(7), 211–219.
- Caroon, J. M., Clark, R. D., Kluge, A. F., Olah, R., Repke, D. B., Unger, S. H., Michel, A. D., & Whiting, R. L. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 25(6), 666–670.
- Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., Piergentili, A., Quaglia, W., Tayebati, S. K., & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & medicinal chemistry, 5(5), 833–841.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]
- Goyal, R., Jialal, I. (2023). Alpha 2 Adrenergic Receptor Agonists. In: StatPearls [Internet]. Treasure Island (FL)
- Khan, Z. P., Ferguson, C. N., & Jones, R. M. (1999). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Anaesthesia, 54(2), 146–165.
- Head, G. A., & Mayorov, D. N. (2006). Imidazoline receptors, novel agents and therapeutic potential. Cardiovascular & hematopoietic agents in medicinal chemistry, 4(1), 17–32.
- Parini, A., Moudanos, P., Pizzinat, N., & Lanier, S. M. (1996). The elusive family of imidazoline binding sites. Trends in pharmacological sciences, 17(1), 13–16.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. Comparison of the effects of detomidine and xylazine on some alpha 2-adrenoceptor-mediated responses in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the role of α2-adrenoceptor subtypes in the antinociceptive, sedative and hypothermic action of dexmedetomidine in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Comparative Impurity Profiling of Different Batches of Detomidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for conducting a comparative impurity profiling study of different batches of detomidine hydrochloride, an active pharmaceutical ingredient (API). Grounded in scientific principles and regulatory expectations, this document details the strategic approach, experimental protocols, and data interpretation necessary for ensuring batch-to-batch consistency and compliance. We will delve into the causality behind analytical choices, present detailed methodologies for chromatographic separation and structural elucidation, and contextualize the findings within the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Purity in Detomidine
Detomidine is a potent α₂-adrenergic receptor agonist widely used in veterinary medicine as a sedative and analgesic, primarily for large animals like horses.[1][2] It is typically supplied as detomidine hydrochloride, a salt form.[3] The safety and efficacy of any API are intrinsically linked to its purity profile. Impurities, which are any components other than the drug substance, can arise from the manufacturing process, degradation, or storage.[4][5] Even at trace levels, certain impurities can impact the drug's stability, reduce its therapeutic effect, or pose a direct toxicological risk to the patient.
For this reason, regulatory bodies worldwide mandate rigorous control of impurities. The process of identifying and quantifying these impurities is known as impurity profiling. A comparative analysis across different manufacturing batches is a cornerstone of quality control, as it demonstrates the consistency and robustness of the synthesis and purification processes. Any significant variation between batches could indicate an uncontrolled parameter in manufacturing that must be investigated.
This guide is structured to walk you through the critical aspects of designing and executing a scientifically sound comparative impurity profiling study for detomidine, with a focus on adhering to the principles outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[4][6][7]
Section 1: Understanding the Impurity Landscape of Detomidine
A successful profiling study begins with a thorough understanding of what to look for. Impurities are broadly classified into three categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[4][8]
-
Organic Impurities: These are the most common and structurally diverse class. They can be process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products).[5] For detomidine, synthesis is known to involve steps like Grignard reactions and catalytic hydrogenation, which can introduce specific impurities.[9] Known organic impurities include positional isomers like iso-detomidine and other related substances designated by pharmacopeias, such as Detomidine EP Impurity A, B, and C.[1][3][9]
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts (e.g., palladium on carbon used in hydrogenation), heavy metals, or inorganic salts.[4][9]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process. Their control is governed by the ICH Q3C guideline.[8]
The goal of a comparative study is to create a detailed "fingerprint" for each batch, mapping the identity and concentration of each impurity and ensuring they remain within specified, safe limits.
Section 2: A Validated Analytical Strategy
The core of any impurity profiling study is a high-resolution analytical technique capable of separating the API from its closely related impurities. For detomidine, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] To ensure comprehensive analysis and identification, a multi-step workflow is employed.
The Orthogonal Approach: HPLC and LC-MS
A robust analytical strategy relies on a primary validated method, typically Reversed-Phase HPLC (RP-HPLC) with UV/Photodiode Array (PDA) detection , for quantification.[10] This technique separates compounds based on their hydrophobicity.
However, to ensure no impurities are missed and to gain structural information, this is coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) . Mass spectrometry provides critical mass-to-charge ratio (m/z) data, which helps determine the molecular weight of an impurity.[11] Tandem MS (MS/MS) further fragments the impurity ions, providing a fragmentation pattern that acts as a structural fingerprint, enabling definitive identification.[12]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing the necessary system suitability checks to ensure the reliability of the generated data.
Protocol 3.1: Sample and Standard Preparation
Rationale: Accurate preparation is critical for accurate quantification. A common diluent ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and water (e.g., 50:50 v/v).
-
Standard Preparation (Detomidine): Accurately weigh approximately 10 mg of detomidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
-
Sample Preparation (Batches A, B, C): For each batch, accurately weigh approximately 10 mg of the detomidine HCl API into a separate 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample (for Specificity): If available, prepare a sample of detomidine spiked with known impurities at a level around the reporting threshold (e.g., 0.1%). This is used to confirm the method's ability to separate these impurities from the main API peak.[10]
Protocol 3.2: RP-HPLC Method for Impurity Separation and Quantification
Rationale: A gradient elution method is employed to effectively separate impurities with a wide range of polarities from the main detomidine peak within a reasonable runtime. A C8 or C18 column is chosen for its versatility in separating moderately polar compounds like detomidine and its potential impurities.[9][10] The detection wavelength is selected based on the UV absorbance maximum of detomidine.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Column: Symmetry C8, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[9]
-
Mobile Phase A: Ammonium phosphate buffer (e.g., 20 mM, pH adjusted to 7.9).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 65 35 25 30 70 30 30 70 31 65 35 | 40 | 65 | 35 |
System Suitability: Before analyzing samples, inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. In the spiked sample, the resolution between detomidine and the closest eluting impurity should be ≥ 2.0.
Protocol 3.3: Impurity Identification by LC-MS/MS
Rationale: This protocol aims to determine the molecular weight and obtain structural fragments of any unknown impurities detected by HPLC. Electrospray ionization (ESI) in positive mode is suitable for nitrogen-containing compounds like detomidine.
-
Interface HPLC to MS: Connect the outlet of the HPLC column to the mass spectrometer's ESI source.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS Acquisition:
-
Step 1 (Full Scan): Perform an initial run in full scan mode (e.g., m/z 100-1000) to detect the [M+H]⁺ ions of all eluting compounds. This provides the molecular weights.
-
Step 2 (Tandem MS/MS): Perform a second injection using a data-dependent acquisition mode. The instrument will automatically select the most intense ions from the full scan (excluding the detomidine parent ion) and subject them to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Compare the fragmentation pattern of the unknown impurity to the fragmentation pattern of the detomidine standard and use fragmentation prediction software to propose a structure.
Section 4: Data Analysis and Batch-to-Batch Comparison
Quantification and Reporting
For each chromatogram, integrate all peaks. The level of each impurity is typically calculated using the area percent method, as shown below. Results should be reported to two decimal places for levels below 1.0%.[4]
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
The results for each batch should be tabulated clearly.
Table 1: Hypothetical Comparative Impurity Profile of Three Detomidine Batches
| Impurity (by RRT*) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) | Identification (from LC-MS) |
| 0.85 | 0.08 | 0.09 | 0.07 | Impurity A (Known) |
| 0.92 | Not Detected | 0.12 | Not Detected | Unknown, MW = 216.3 Da |
| 1.00 (Detomidine) | 99.75 | 99.65 | 99.81 | API |
| 1.15 | 0.06 | 0.05 | 0.05 | iso-detomidine (Known) |
| 1.30 | 0.11 | 0.09 | 0.07 | Impurity C (Known) |
| Total Impurities | 0.25 | 0.35 | 0.19 |
*RRT = Relative Retention Time (to Detomidine)
Interpretation and Actionable Insights
The comparative table allows for a direct assessment of batch consistency. Based on the hypothetical data above:
-
Consistency: Batches A and C are highly similar. Batch B shows a slightly higher total impurity level and contains a unique unknown impurity at 0.12%.
-
Regulatory Implications: The unknown impurity in Batch B is at 0.12%. According to ICH Q3A guidelines, any unspecified impurity above the identification threshold (typically ≥0.10%) must be structurally characterized.[13] This would trigger a mandatory investigation to elucidate its structure. The total impurity level for all batches is well below the typical specification limit of ≤ 0.5% mentioned in pharmacopeial monographs.[9]
Conclusion
A comparative impurity profiling study is a multi-faceted process that combines high-resolution analytical techniques with a deep understanding of regulatory requirements. By employing a robust, validated RP-HPLC method, leveraging the power of mass spectrometry for identification, and systematically comparing data across batches, drug developers can ensure the consistent quality of detomidine API. This not only satisfies regulatory expectations but, more importantly, upholds the commitment to patient safety and drug efficacy. Any deviation from the established impurity profile must be rigorously investigated to maintain control over the manufacturing process and guarantee the final product's integrity.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
Fathima, N., et al. (2016). Development and Validation of RP-HPLC Method for Determination of Related Substances of Medetomidine in Bulk Drug. International Journal of Pharma and Bio Sciences, 6(4), 51-64. [Link]
-
Veeprho. (n.d.). Medetomidine Impurities and Related Compound. Veeprho. [Link]
-
SIELC Technologies. (n.d.). Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. [Link]
- Google P
-
Veeprho Pharmaceuticals. (n.d.). Detomidine Impurities and Related Compound. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]
-
Krishna, M., et al. (2015). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCES OF DEXMEDETOMIDINE (IMPURITY-1) IN DEXMEDETOMIDINE HYDROCHLORIDE INJECTION. International Journal of Pharmaceutical Sciences and Research, 6(12), 5070-5076. [Link]
-
Pharmaffiliates. (n.d.). Detomidine-impurities. [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. [Link]
-
Kerrigan, S., et al. (2023). Identification of the Veterinary Sedative Medetomidine in Combination with Opioids and Xylazine in Maryland. Journal of Analytical Toxicology, 47(7), e132-e135. [Link]
-
Pharmaceutical Technology. (2016). FDA Releases Draft Elemental Impurities Guidance. [Link]
-
Pharmaffiliates. (n.d.). Detomidine Hydrochloride-impurities. [Link]
-
FDA. (2021). Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. YouTube. [Link]
-
Wood, T., et al. (1987). Analysis of detomidine in horse blood, plasma and urine samples utilizing a sensitive gas chromatography-mass spectrometry method. Journal of Chromatography B: Biomedical Sciences and Applications, 404(1), 223-232. [Link]
-
Krishna, M., et al. (2015). Analytical Method Validation For determination of Related Substances of Dexmedetomidine (Impurity-1) In Dexmedetomidine Hydrochloride Injection. International Journal of Pharmaceutical Sciences and Research, 6(12), 5070-76. [Link]
-
ChemRxiv. (2025). Isomeric Determination of Medetomidine in Street Drug Samples (August 2024 – February 2025) and Implications for Immunoassay Test Strip Analysis. [Link]
-
Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
Wu, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
-
Pharmaffiliates. (n.d.). Pharmaffiliates Detomidine-impurities - EP standards. [Link]
-
Giorgi, M., et al. (2021). A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study. Drug Testing and Analysis, 13(7), 1249-1255. [Link]
-
FDA. (2022). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits. U.S. Food and Drug Administration. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. youtube.com [youtube.com]
A Comprehensive Guide to the Proper Disposal of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
For Immediate Use by Laboratory Professionals
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. As a Senior Application Scientist, this document is crafted to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream with the highest degree of safety and scientific integrity. The procedures outlined herein are based on established best practices for handling heterocyclic and aromatic compounds, synthesized with insights from leading environmental health and safety (EHS) guidelines.
Hazard Assessment and Incompatibility
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While specific toxicity data for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol is not extensively documented, its structural components—a substituted phenyl group and an imidazole ring—necessitate a cautious approach. Imidazole and its derivatives are known to be corrosive and can cause severe skin and eye damage.[1][2][3] Therefore, this compound should be handled as a potentially hazardous substance.
Key Incompatibilities: To prevent dangerous reactions, waste (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol must be segregated from the following chemical classes:
Mixing with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.
Waste Segregation and Container Management: The First Line of Defense
Proper segregation at the point of generation is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.[5]
Container Requirements:
-
Type: Utilize only chemically compatible, sealable, and airtight containers. High-density polyethylene (HDPE) or glass containers with secure screw-top lids are recommended.[1][4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[6] The label must include the full chemical name—"(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol"—and a clear indication of its composition and potential hazards.[7]
-
Condition: Containers must be in good condition, free from cracks or deterioration, to prevent leaks or ruptures.[8]
Segregation Protocol:
-
Designated Area: Establish a designated satellite accumulation area (SAA) within the laboratory, at or near the point of waste generation.[9]
-
Separate Waste Streams: Maintain separate, clearly labeled waste containers for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. Do not mix with other chemical waste streams, especially those containing incompatible materials.[10]
-
Solid vs. Liquid: If generating both solid and liquid waste of this compound, use separate, appropriately labeled containers for each.
Table 1: Hazard and Disposal Summary for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
| Parameter | Value/Guideline | Source |
| Molecular Formula | C₁₂H₁₄N₂O | [11] |
| Molecular Weight | 202.25 g/mol | [11] |
| Primary Hazards | Assumed Corrosive, Potential Skin/Eye Irritant | [1][3] |
| Incompatible Materials | Strong Oxidizers, Acids, Acid Anhydrides, Acid Chlorides | [2][4] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [5][12] |
| Container Type | Chemically Compatible (e.g., HDPE, Glass) with Secure Lid | [1][4] |
Step-by-Step Disposal Procedure
The disposal of (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5] Direct disposal down the drain or in regular trash is strictly prohibited.[9][13]
Workflow for Waste Accumulation and Pickup:
Caption: Waste Disposal Workflow for (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol.
Decontamination and Spill Management
Accidental spills and residual contamination must be managed promptly and effectively to mitigate exposure risks.
Decontamination of Empty Containers:
Empty containers that held (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol must be decontaminated before disposal or reuse.[14]
-
Triple Rinse: Rinse the container three times with a suitable solvent.[15] Given the compound's structure, a water-soluble solvent such as acetone or methanol is a logical first choice, followed by water.[16][17]
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected in a designated hazardous waste container.[12] Subsequent rinses may be permissible for drain disposal, but always consult your local EHS guidelines.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[14][15]
-
Deface Label: Before disposing of the clean container in regular trash or recycling, completely remove or deface the original chemical label.[7][15] Mark the container as "EMPTY."[16]
Spill Cleanup Protocol:
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[18]
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or spill pillows to contain the spill and prevent it from spreading.[19] For solid spills, carefully sweep the material to avoid generating dust.[20] You can lightly moisten the powder with a suitable solvent to minimize dust.[18]
-
Collect Residue: Carefully scoop the absorbed liquid or solid powder into a designated hazardous waste container.[19][21] For powders, double-bagging the residue is a recommended practice.[19][21]
-
Decontaminate Area: Clean the spill area with a suitable detergent and water.[19]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[19][21]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemos.de [chemos.de]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. crystal-clean.com [crystal-clean.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | C12H14N2O | CID 91886702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. Decontaminating Empty Containers | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. methanex.com [methanex.com]
- 18. tamut.edu [tamut.edu]
- 19. acs.org [acs.org]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
